3,4-Dimethyl-5-propyl-2-furannonanoic Acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
9-(3,4-dimethyl-5-propylfuran-2-yl)nonanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30O3/c1-4-11-16-14(2)15(3)17(21-16)12-9-7-5-6-8-10-13-18(19)20/h4-13H2,1-3H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMZGYZMOQZXEOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C(=C(O1)CCCCCCCCC(=O)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00553384 | |
| Record name | 9-(3,4-Dimethyl-5-propylfuran-2-yl)nonanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00553384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57818-38-9 | |
| Record name | 10,13-Epoxy-11,12-dimethylhexadeca-10,12-dienoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57818-38-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9-(3,4-Dimethyl-5-propylfuran-2-yl)nonanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00553384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4-Dimethyl-5-propyl-2-furannonanoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0061644 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Unveiling 3,4-Dimethyl-5-propyl-2-furannonanoic Acid: A Technical Guide to its Natural Occurrence and Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
3,4-Dimethyl-5-propyl-2-furannonanoic acid, a notable member of the furan fatty acid (F-acid) family, is a naturally occurring lipid molecule predominantly found in marine ecosystems. Recognized for the antioxidant properties characteristic of its class, this compound, also denoted as 9D3, has garnered interest within the scientific community. This technical guide provides a comprehensive overview of the current knowledge regarding the natural occurrence of this compound, detailed methodologies for its detection and quantification, and an exploration of the biological activities associated with furan fatty acids. While specific quantitative data and signaling pathways for this compound remain areas of ongoing research, this document synthesizes the available information to serve as a valuable resource for professionals in research and drug development.
Introduction to this compound
This compound is a heterocyclic fatty acid characterized by a central furan ring substituted with a nonanoic acid chain at the 2-position, a propyl group at the 5-position, and methyl groups at the 3- and 4-positions.[1] This structure contributes to its lipophilic nature and its classification as a furan fatty acid (F-acid). F-acids are recognized as potent antioxidants and radical scavengers, playing a role in the prevention of lipid peroxidation.[2]
Natural Occurrence
The primary natural sources of this compound and other F-acids are marine organisms, particularly fish and fish oils.[2][3] While comprehensive quantitative data for this specific compound is limited, studies on total F-acid content provide valuable insights into its likely distribution.
Table 1: Quantitative Data on Furan Fatty Acids in Various Natural Sources
| Natural Source | Analyte | Concentration | Reference |
| Enriched ω-3 Fish Oil | Total Furan Fatty Acids | 1.3 g / 100 g lipids | [2] |
| European Pilchard | Total Furan Fatty Acids | 30 mg / 100 g fillet | [1] |
| Horse Mackerel | Total Furan Fatty Acids | < 0.1 mg / 100 g fillet | [1] |
It is important to note that the concentration of individual F-acids, including this compound, can vary significantly depending on the species, diet, and environmental factors.
Experimental Protocols for Detection and Quantification
The analysis of this compound presents challenges due to its low natural abundance and structural similarity to other fatty acids. Effective quantification typically requires a multi-step process involving extraction, derivatization, and chromatographic separation coupled with mass spectrometric detection.
Sample Preparation and Extraction
A common workflow for the extraction of F-acids from biological matrices is outlined below.
Derivatization
To enhance volatility for Gas Chromatography (GC) analysis and improve ionization efficiency for Liquid Chromatography-Mass Spectrometry (LC-MS), derivatization of the carboxylic acid group is a critical step.
-
Methylation for GC/MS: The carboxylic acid is converted to its methyl ester. Caution is advised as acidic catalysts can potentially degrade the furan ring.[4]
-
Charge-Reversal Derivatization for LC-MS/MS: This technique significantly enhances detection sensitivity in positive ionization mode.[4]
Analytical Methodologies
GC-MS is a widely used technique for the analysis of F-acids. After derivatization to their methyl esters, the compounds are separated on a capillary column and detected by a mass spectrometer. Selected Ion Monitoring (SIM) mode can be employed for targeted quantification to enhance sensitivity and specificity.
Table 2: Example GC-MS Parameters for Furan Fatty Acid Analysis
| Parameter | Value |
| Column | Capillary Column (e.g., DB-23, HP-88) |
| Carrier Gas | Helium |
| Injection Mode | Splitless |
| Oven Program | Temperature gradient optimized for fatty acid methyl ester separation |
| Ionization Mode | Electron Ionization (EI) |
| Detection Mode | Full Scan or Selected Ion Monitoring (SIM) |
LC-MS/MS offers high sensitivity and specificity for the quantification of F-acids, particularly after derivatization. Multiple Reaction Monitoring (MRM) is the preferred mode for targeted analysis.
Table 3: Example LC-MS/MS Parameters for Furan Fatty Acid Analysis
| Parameter | Value |
| Column | Reversed-phase C18 column |
| Mobile Phase | Gradient of acetonitrile and water with additives (e.g., formic acid, ammonium formate) |
| Ionization Mode | Electrospray Ionization (ESI), positive or negative mode depending on derivatization |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
Biological Activity and Signaling Pathways
While specific biological activities and signaling pathways for this compound have not been extensively elucidated, research on the broader class of furan fatty acids and their metabolites provides important insights.
F-acids are recognized for their potent antioxidant properties , acting as effective radical scavengers to protect against lipid peroxidation.[2][5]
A significant area of research focuses on the metabolite 3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid (CMPF) , which is formed in the body after consumption of F-acids. Studies on CMPF have revealed potential involvement in metabolic regulation.
It is important to emphasize that this pathway is based on studies of the metabolite CMPF and the direct effects of this compound on these cellular targets require further investigation.
Future Directions
The field of furan fatty acid research presents several exciting avenues for future exploration. A critical need exists for the development of certified reference materials for this compound to enable accurate and widespread quantification in various biological and food matrices. Further studies are warranted to elucidate the specific biological activities of this compound, independent of its metabolites, and to identify its direct molecular targets and signaling pathways. Such research will be instrumental in understanding its potential role in human health and disease, and could pave the way for novel therapeutic applications.
Conclusion
This compound is a naturally occurring furan fatty acid with established presence in marine-derived food sources. While its antioxidant potential is recognized, a comprehensive understanding of its specific concentrations in different natural sources and its precise biological functions remains to be fully established. The analytical methodologies outlined in this guide provide a robust framework for its detection and quantification, which will be crucial for advancing research in this area. Continued investigation into the unique properties of this compound holds promise for uncovering new insights into its role in nutrition and its potential as a lead compound in drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. Human Metabolome Database: Showing metabocard for 3,4-Dimethyl-5-propyl-2-furanpentadecanoic acid (HMDB0112080) [hmdb.ca]
- 3. The occurrence and distribution of furan fatty acids in spawning male freshwater fish [pubmed.ncbi.nlm.nih.gov]
- 4. Development of a sensitive and quantitative method for the identification of two major furan fatty acids in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Furan fatty acids: occurrence, synthesis, and reactions. Are furan fatty acids responsible for the cardioprotective effects of a fish diet? - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Biosynthesis of 3,4-Dimethyl-5-propyl-2-furannonanoic Acid in Marine Algae
Audience: Researchers, scientists, and drug development professionals.
Introduction
Furan fatty acids (FuFAs) are a class of bioactive lipids characterized by a substituted furan ring within a fatty acid chain.[1][2] These compounds are found in various organisms, including plants, microorganisms, and marine algae.[1][2][3] FuFAs are consumed by fish and other marine life and are known for their potent antioxidant and radical-scavenging properties, which may contribute to the cardioprotective effects associated with fish consumption.[3][4]
One such FuFA is 3,4-dimethyl-5-propyl-2-furannonanoic acid. Its structure consists of a furan ring with methyl groups at the 3 and 4 positions, a propyl group at the 5 position, and a nonanoic acid chain at the 2 position. While the biosynthetic pathways for FuFAs in some bacteria have been recently elucidated, the precise mechanisms in marine algae remain less defined.[1][5] This guide synthesizes the current understanding of FuFA biosynthesis in marine algae and presents a proposed pathway for the formation of this compound based on available literature.
Proposed General Biosynthetic Pathway of Furan Fatty Acids in Marine Algae
In contrast to the well-defined bacterial pathway, the biosynthesis of FuFAs in algae is thought to proceed through a distinct mechanism involving the oxidative cyclization of polyunsaturated fatty acids (PUFAs).[1][2] The proposed pathway involves a lipoxygenase-catalyzed reaction as the initial and key step.
The general steps are as follows:
-
Precursor Selection : The biosynthesis is believed to start from common PUFAs. For FuFAs with a propyl side chain, 9,12-hexadecadienoic acid is a likely precursor, while those with a pentyl side chain are likely derived from linoleic acid.[2]
-
Lipoxygenase-Catalyzed Oxidation : A lipoxygenase enzyme catalyzes the oxidation of the PUFA to form a hydroperoxy-alkandienoic acid. For instance, linoleic acid would be converted to 13-hydroperoxy-9,11-octadecadienoic acid.[1][2]
-
Cyclization and Furan Ring Formation : The hydroperoxide intermediate undergoes a series of electron shifts, ring closure, and double bond rearrangements to form the furan ring structure.[1][2]
-
Methylation : The methyl groups found on the furan ring are derived from the methyl donor S-adenosylmethionine (SAM).[3] This methylation step is believed to occur after the formation of the initial FuFA structure.
Hypothetical Biosynthesis of this compound
Based on the general proposed pathway, we can hypothesize the specific biosynthesis of this compound. The structure, with its C9 carboxyalkyl chain and C3 propyl side chain, suggests a C16 PUFA precursor, likely 9,12-hexadecadienoic acid.
-
Initiation : The pathway starts with 9,12-hexadecadienoic acid .
-
Oxidation : A lipoxygenase acts on this precursor to form a specific hydroperoxide intermediate.
-
Furan Formation : This intermediate cyclizes to form an unmethylated 5-propyl-2-furannonanoic acid core.
-
Stepwise Methylation : Two sequential methylation steps, catalyzed by one or more S-adenosylmethionine (SAM)-dependent methyltransferases, add methyl groups at the C3 and C4 positions of the furan ring, yielding the final product.
Quantitative Data
Currently, there is a scarcity of quantitative data in the literature regarding the biosynthesis of specific FuFAs like this compound in marine algae. Research has primarily focused on the identification of these compounds and the elucidation of the general biosynthetic pathways in bacteria. The table below summarizes the type of quantitative information that is needed for a comprehensive understanding.
| Parameter | Description | Relevance to Biosynthesis | Status |
| Enzyme Kinetics (Lipoxygenase, Methyltransferases) | Km, Vmax, and kcat for the key enzymes involved. | Provides insights into substrate specificity, reaction rates, and pathway regulation. | Not Available |
| Precursor Concentration | Cellular levels of potential PUFA precursors (e.g., 9,12-hexadecadienoic acid). | Helps determine the primary substrates and potential bottlenecks in the pathway. | Not Available |
| Intermediate Concentrations | Levels of hydroperoxide and unmethylated FuFA intermediates. | Crucial for confirming the proposed pathway and identifying rate-limiting steps. | Not Available |
| Product Titer | Cellular concentration of this compound. | Indicates the overall efficiency of the biosynthetic pathway. | Not Available |
| Gene Expression Levels | mRNA levels of putative biosynthetic genes under different conditions. | Can correlate gene activity with FuFA production, aiding in gene identification. | Not Available |
Experimental Protocols
Elucidating the biosynthetic pathway of this compound in a specific marine algal species would require a multi-faceted experimental approach. Below are detailed methodologies for key experiments.
1. Isotopic Labeling to Trace Precursors
-
Objective : To confirm the precursor-product relationship between a specific PUFA and the target FuFA.
-
Methodology :
-
Culture the marine algal species of interest in a defined medium.
-
Introduce a stable isotope-labeled precursor, such as 13C-labeled 9,12-hexadecadienoic acid, into the culture.
-
After a defined incubation period, harvest the algal biomass.
-
Perform lipid extraction using a method like the Bligh-Dyer or Folch extraction.
-
Fractionate the lipid extract to isolate the fatty acid fraction. This can be achieved through saponification followed by acidification and extraction, or by using solid-phase extraction (SPE).
-
Analyze the fatty acid fraction using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS) to detect the incorporation of the 13C label into this compound. The mass shift in the product will confirm the precursor relationship.
-
2. In Vitro Enzyme Assays
-
Objective : To identify and characterize the enzymes responsible for key steps in the pathway, such as lipoxygenation and methylation.
-
Methodology :
-
Identify candidate genes for lipoxygenases and methyltransferases from the algal genome or transcriptome based on homology to known enzymes.
-
Clone the candidate genes into an expression vector (e.g., in E. coli or yeast) to produce recombinant proteins.
-
Purify the recombinant proteins using affinity chromatography.
-
For the lipoxygenase assay, incubate the purified enzyme with the putative precursor (9,12-hexadecadienoic acid) and monitor the formation of the hydroperoxide product using HPLC or LC-MS.
-
For the methyltransferase assay, incubate the purified enzyme with the unmethylated or monomethylated FuFA substrate and S-adenosylmethionine (SAM). Monitor the formation of the methylated product by LC-MS.
-
3. Gene Knockdown/Knockout Studies
-
Objective : To establish the in vivo function of a candidate biosynthetic gene.
-
Methodology :
-
Using genetic engineering tools applicable to the specific algal species (e.g., CRISPR-Cas9, RNAi), create mutant strains where a candidate gene (e.g., a putative lipoxygenase) is knocked out or its expression is knocked down.
-
Culture the wild-type and mutant strains under identical conditions.
-
Extract lipids from both strains and perform quantitative analysis of the FuFA profile using GC-MS or LC-MS/MS.
-
A significant reduction or complete absence of this compound in the mutant strain compared to the wild-type would confirm the gene's role in its biosynthesis.
-
References
- 1. Solving a furan fatty acid biosynthesis puzzle - PMC [pmc.ncbi.nlm.nih.gov]
- 2. osti.gov [osti.gov]
- 3. Furan fatty acids: occurrence, synthesis, and reactions. Are furan fatty acids responsible for the cardioprotective effects of a fish diet? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Furan fatty acids - Wikipedia [en.wikipedia.org]
- 5. A bacterial biosynthetic pathway for methylated furan fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Isolation of 3,4-Dimethyl-5-propyl-2-furannonanoic Acid: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
3,4-Dimethyl-5-propyl-2-furannonanoic acid, a notable member of the furan fatty acid (FuFA) class, has garnered scientific interest due to its presence in various natural lipids and its potential biological activities. First identified as part of a novel series of furanoid fatty acids in fish lipids, its discovery opened a new avenue in the study of lipid biochemistry. This technical guide provides a comprehensive overview of the seminal work leading to the discovery of this compound, a detailed methodology for its isolation and purification from natural sources, and a summary of its key chemical and physical properties. The protocols and data presented herein are synthesized from foundational and contemporary research in the field, offering a practical resource for its further investigation and application in drug development and other scientific disciplines.
Introduction
Furan fatty acids (FuFAs) are a unique class of lipids characterized by a substituted furan ring within the acyl chain. These compounds are found as minor components in a wide range of biological sources, including plants, algae, and marine organisms. Their biological role is an area of active research, with evidence suggesting they possess significant antioxidant and radical-scavenging properties. The presence of the furan moiety is believed to contribute to the protective effects against lipid peroxidation.
This compound, also known by its shorthand nomenclature 9D3, is a specific FuFA with a nine-carbon carboxylic acid chain attached to the furan ring. Its discovery has been a part of the broader exploration of furanoid fatty acids in natural lipids.
Discovery
The discovery of furanoid fatty acids as a new class of lipids dates back to the mid-1970s. In a seminal 1975 paper published in the journal Lipids, a group of researchers including R. L. Glass, T. P. Krick, D. M. Sand, C. H. Rahn, and H. Schlenk reported the identification of a series of novel furan-containing fatty acids in the lipids of freshwater fish.
Their work involved the analysis of lipids extracted from northern pike (Esox lucius), where they observed a series of unusual fatty acids. Through a combination of techniques including gas-liquid chromatography (GLC), mass spectrometry (MS) of the methyl esters, oxidative degradation, and nuclear magnetic resonance (NMR), infrared (IR), and Raman spectroscopy, they elucidated the structures of these new compounds.
Among the homologous series of furanoid fatty acids they identified was the compound 9-(3,4-dimethyl-5-propyl-furan-2-yl) nonanoic acid, now commonly referred to as this compound. This foundational work established the natural occurrence of this and other related furan fatty acids, paving the way for further research into their distribution, biosynthesis, and biological function.
Isolation and Purification from Natural Sources
The isolation of this compound from natural sources, such as fish oil, is a multi-step process that requires careful separation from a complex mixture of other fatty acids. The following protocol is a synthesized methodology based on the principles outlined in the original discovery papers and subsequent advancements in lipid separation techniques.
Experimental Protocol: Isolation from Fish Oil
This protocol details the extraction and purification of this compound from fish oil.
3.1.1. Lipid Extraction
-
Homogenization: Homogenize the source material (e.g., fish liver) in a chloroform:methanol (2:1, v/v) solution using a blender.
-
Filtration: Filter the homogenate to remove solid residues.
-
Phase Separation: Add water to the filtrate to induce phase separation. The total lipids will be concentrated in the lower chloroform phase.
-
Solvent Removal: Evaporate the chloroform under reduced pressure to yield the total lipid extract.
3.1.2. Saponification and Esterification
-
Saponification: Saponify the total lipid extract with an ethanolic potassium hydroxide solution to hydrolyze the fatty acids from their esterified forms (triglycerides, phospholipids, etc.).
-
Extraction of Free Fatty Acids: Acidify the solution and extract the free fatty acids with diethyl ether or hexane.
-
Esterification: Convert the free fatty acids to their methyl esters (FAMEs) using a suitable reagent such as boron trifluoride in methanol (BF3-MeOH) or by heating with methanolic HCl. This step is crucial for subsequent chromatographic separation.
3.1.3. Enrichment of Furan Fatty Acid Methyl Esters
-
Urea Complexation: Dissolve the FAMEs mixture in methanol and add urea. Saturated and monounsaturated FAMEs will form crystalline inclusion complexes with urea, while the branched furanoid FAMEs will remain in the liquid phase.
-
Separation: Separate the urea-FAME crystals by filtration.
-
Recovery: Recover the enriched furanoid FAMEs from the filtrate by adding water and extracting with hexane.
3.1.4. Chromatographic Purification
-
Argentation (Silver Ion) Chromatography: Further purify the enriched furanoid FAMEs using silver ion chromatography. This technique separates fatty acid methyl esters based on the number, geometry, and position of their double bonds. While furan fatty acids are saturated, this step helps in removing any remaining unsaturated fatty acids.
-
Preparative Gas Chromatography (Prep-GC) or High-Performance Liquid Chromatography (HPLC): Isolate the individual this compound methyl ester using either preparative GC or reversed-phase HPLC.
-
Final Saponification: If the free fatty acid form is required, the purified methyl ester can be saponified and then re-acidified to yield the final product.
Quantitative Data and Characterization
The following table summarizes the key chemical and physical properties of this compound.
| Property | Value | Source |
| Molecular Formula | C18H30O3 | |
| Molecular Weight | 294.43 g/mol | Calculated |
| Monoisotopic Mass | 294.219495 g/mol | Calculated |
| IUPAC Name | 9-(3,4-dimethyl-5-propylfuran-2-yl)nonanoic acid | |
| Shorthand Notation | 9D3 | |
| CAS Number | Not available | |
| Appearance | Not available in pure form | |
| Solubility | Soluble in organic solvents (e.g., chloroform, methanol, hexane) | Inferred from extraction protocols |
Spectroscopic Data:
-
Mass Spectrometry (MS): The methyl ester of this compound would be expected to show a molecular ion peak corresponding to its molecular weight. Characteristic fragmentation would involve cleavage at the bonds adjacent to the furan ring.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Would show characteristic signals for the methyl groups on the furan ring, the propyl group, the long-chain carboxylic acid, and the protons on the furan ring itself.
-
¹³C NMR: Would provide signals for each unique carbon atom in the molecule, confirming the overall structure.
-
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the isolation and purification of this compound from a natural source.
Caption: Workflow for the isolation of this compound.
Signaling Pathways
Currently, there is a lack of specific research detailing the direct interaction of this compound with defined signaling pathways. However, as potent antioxidants, furan fatty acids are hypothesized to modulate cellular processes by mitigating oxidative stress. Oxidative stress is known to impact numerous signaling cascades, including those involved in inflammation and apoptosis.
The diagram below illustrates a generalized relationship where furan fatty acids could potentially influence downstream signaling by reducing the levels of reactive oxygen species (ROS).
Caption: Postulated role of Furan Fatty Acids in modulating oxidative stress signaling.
Conclusion
The discovery of this compound and other furanoid fatty acids has added a new dimension to our understanding of lipid diversity and function. While the isolation of this specific compound in high purity remains a challenging endeavor due to its low natural abundance and the complexity of lipid matrices, the methodologies outlined in this guide provide a solid foundation for its extraction and purification. Further research into the biological activities and mechanisms of action of this and other furan fatty acids is warranted and may lead to the development of novel therapeutic agents. The detailed protocols and data presented here aim to facilitate such future investigations.
The Biological Role of Furan Fatty Acids in Plants: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Furan fatty acids (FuFAs) are a unique class of lipids characterized by a furan moiety within the fatty acid chain. While present in minor quantities in various biological systems, they play a significant role in cellular defense, particularly against oxidative stress. In plants, FuFAs are recognized as potent antioxidants and free-radical scavengers, protecting vital cellular components like polyunsaturated fatty acids from damage. This technical guide provides an in-depth overview of the biological role of FuFAs in plants, including their biosynthesis, occurrence, and proposed functions in stress response signaling. Detailed experimental protocols for the analysis of FuFAs and a summary of reported quantitative data are also presented to facilitate further research in this promising field.
Introduction
Furan fatty acids (FuFAs) are a class of modified fatty acids containing a substituted furan ring.[1] They are found in a variety of organisms, including plants, algae, and microorganisms.[2][3] In plants, FuFAs are typically present at low concentrations compared to common fatty acids.[4] Despite their low abundance, they are of significant interest due to their potent antioxidant properties.[5] This guide summarizes the current understanding of the biological functions of FuFAs in plants, with a focus on their role in mitigating oxidative stress.
Biosynthesis of Furan Fatty Acids in Plants
The complete biosynthetic pathway of FuFAs in plants has not been fully elucidated. However, studies in algae and bacteria have provided valuable insights into the potential mechanisms. The proposed pathway in algae, which may be relevant to plants, is initiated by the lipoxygenase-catalyzed oxidation of polyunsaturated fatty acids.[3][6]
A proposed biosynthetic pathway for furan fatty acids in plants, adapted from studies in algae, is depicted below.
Caption: Proposed biosynthetic pathway of furan fatty acids in plants.
In bacteria, a distinct pathway involving the methylation of a cis-unsaturated fatty acid followed by desaturation and oxygen-dependent cyclization has been identified.[2][3][7] The relevance of this pathway to plants is yet to be determined.
Biological Role of Furan Fatty Acids in Plants
The primary biological role of FuFAs in plants is believed to be their function as potent antioxidants and radical scavengers.[2][5] They are often found esterified to phospholipids, where they can protect polyunsaturated fatty acids (PUFAs) from peroxidation.[5]
Antioxidant Activity and Radical Scavenging
Oxidative stress, caused by an imbalance between the production of reactive oxygen species (ROS) and the plant's antioxidant defense mechanisms, can lead to significant cellular damage. FuFAs are highly effective at scavenging free radicals, thereby preventing the propagation of lipid peroxidation chain reactions.[5][8] This protective mechanism is crucial for maintaining membrane integrity and function under stressful conditions.
The proposed mechanism of FuFA-mediated radical scavenging is illustrated in the following diagram.
Caption: Role of furan fatty acids in mitigating oxidative stress.
Role in Stress Response and Signaling
The accumulation of FuFAs has been observed in plants subjected to various stresses, suggesting their involvement in the plant's defense response.[5] While a direct signaling role for FuFAs in plants has not been fully established, their function as antioxidants places them at the crossroads of stress perception and response. It has been proposed that FuFAs may act as "second messengers" in cellular pathways that protect against oxidative damage.[2][3][9] Fatty acids and their derivatives are known to be involved in plant defense signaling, modulating responses to both biotic and abiotic stresses.[10][11][12][13][14]
Occurrence and Quantitative Data of Furan Fatty Acids in Plants
FuFAs have been detected in a variety of plant species. The concentrations of these compounds can vary significantly depending on the plant species, tissue type, and environmental conditions. A summary of reported quantitative data for FuFAs in various plant materials is presented in the table below.
| Plant Material | Furan Fatty Acid | Concentration | Reference(s) |
| Fresh Soybeans | 11D5, 9D5, 9M5 | 17–30 mg/100 g FAMEs | [15] |
| Processed Soy Products | 11D5, 9D5, 9M5 | Lower than fresh soybeans | [15] |
| Fresh White Asparagus | 11D5, 9D5, 11M5, 9M5 | 1.4–4.6 mg/100 g dry weight | [16] |
| Birch Leaves | Not specified | Considerable amounts | [17][18] |
| Grasses | Not specified | Detected | [17][18] |
| Dandelion | Not specified | Detected | [17][18] |
| Clover Leaves | Not specified | Detected | [17][18] |
| Oranges | Not specified | Detected | [19] |
| Common Plant Oils | Not specified | Not identified | [20][21][22] |
Note: FAMEs - Fatty Acid Methyl Esters; 11D5 - 11-(3,4-dimethyl-5-pentylfuran-2-yl)-undecanoic acid; 9D5 - 9-(3,4-dimethyl-5-pentylfuran-2-yl)-nonanoic acid; 9M5 - 9-(3-methyl-5-pentylfuran-2-yl)-nonanoic acid; 11M5 - 11-(3-methyl-5-pentylfuran-2-yl)-undecanoic acid.
Experimental Protocols
The analysis of FuFAs in plant matrices typically involves extraction, derivatization to fatty acid methyl esters (FAMEs), and subsequent analysis by gas chromatography-mass spectrometry (GC-MS).
Extraction and Derivatization of Furan Fatty Acids from Plant Tissues
This protocol is a synthesized representation based on methodologies described in the literature.[4][23][24]
Materials:
-
Plant tissue (fresh or lyophilized)
-
Liquid nitrogen
-
Mortar and pestle
-
Chloroform
-
Methanol
-
0.9% NaCl solution
-
Sodium sulfate (anhydrous)
-
Rotary evaporator
-
2% H₂SO₄ in methanol (v/v)
-
Hexane
-
Saturated NaCl solution
-
Internal standard (e.g., a non-naturally occurring odd-chain fatty acid)
Procedure:
-
Homogenization: Freeze the plant tissue sample in liquid nitrogen and grind to a fine powder using a pre-chilled mortar and pestle.
-
Lipid Extraction (Bligh & Dyer method): a. To the powdered tissue, add a mixture of chloroform:methanol (1:2, v/v) and the internal standard. Vortex thoroughly. b. Add chloroform and vortex again. c. Add 0.9% NaCl solution and vortex. d. Centrifuge to separate the phases. e. Collect the lower chloroform phase containing the lipids. f. Re-extract the upper phase and the solid pellet with chloroform and combine the chloroform phases. g. Dry the combined chloroform extract over anhydrous sodium sulfate.
-
Solvent Evaporation: Remove the solvent from the lipid extract using a rotary evaporator under reduced pressure at a temperature not exceeding 40°C.
-
Transesterification to FAMEs: a. To the dried lipid extract, add 2% H₂SO₄ in methanol. b. Heat the mixture at 70°C for 2 hours in a sealed vial. c. After cooling, add hexane and saturated NaCl solution and vortex. d. Collect the upper hexane layer containing the FAMEs. e. Repeat the hexane extraction and combine the hexane layers. f. Concentrate the hexane extract under a gentle stream of nitrogen.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
The following GC-MS parameters are representative and may require optimization based on the specific instrument and column used.[25][26]
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column: e.g., HP-INNOWax (30 m x 0.25 mm ID, 0.25 µm film thickness)
GC Conditions:
-
Injector Temperature: 250°C
-
Carrier Gas: Helium
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 min
-
Ramp 1: 20°C/min to 160°C
-
Ramp 2: 5°C/min to 240°C, hold for 7 min
-
-
Injection Mode: Splitless
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 50-500
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
Quantification: Quantification is typically performed using the internal standard method, comparing the peak area of the target FuFA-FAMEs with that of the internal standard.
The following diagram outlines the general workflow for FuFA analysis.
Caption: General workflow for the analysis of furan fatty acids in plants.
Conclusion and Future Perspectives
Furan fatty acids represent a fascinating and still relatively underexplored area of plant lipid biochemistry. Their established role as potent antioxidants highlights their importance in plant stress physiology. Future research should focus on elucidating the complete biosynthetic pathway of FuFAs in plants, identifying the specific enzymes involved, and understanding its regulation. Furthermore, a more comprehensive quantitative profiling of FuFAs across a wider range of plant species and under various stress conditions is needed to fully appreciate their physiological significance. Unraveling the potential signaling roles of FuFAs in plant defense and development could open up new avenues for enhancing crop resilience and exploring novel bioactive compounds for pharmaceutical and nutraceutical applications.
References
- 1. Review of Lipid Biomarkers and Signals of Photooxidative Stress in Plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. osti.gov [osti.gov]
- 4. Isolation of a furan fatty acid from Hevea brasiliensis latex employing the combined use of pH-zone-refining and conventional countercurrent chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Solving a furan fatty acid biosynthesis puzzle - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A bacterial biosynthetic pathway for methylated furan fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A concise appraisal of lipid oxidation and lipoxidation in higher plants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. Fatty Acid-derived signals in plant defense - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. justagriculture.in [justagriculture.in]
- 12. Fatty Acid- and Lipid-Mediated Signaling in Plant Defense - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Very long chain fatty acid and lipid signaling in the response of plants to pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. The common occurrence of furan fatty acids in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. cabidigitallibrary.org [cabidigitallibrary.org]
- 21. Targeted quantitation of furan fatty acids in edible oils by gas chromatography/triple quadrupole tandem mass spectrometry (GC-TQ/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. research.monash.edu [research.monash.edu]
- 23. aocs.org [aocs.org]
- 24. DSpace [dr.lib.iastate.edu]
- 25. Development of a sensitive and quantitative method for the identification of two major furan fatty acids in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
The Antioxidant Properties of Furan Fatty Acids: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the antioxidant properties of furan fatty acids (F-acids), a unique class of lipids characterized by a furan moiety within the acyl chain. While direct research on 3,4-Dimethyl-5-propyl-2-furannonanoic Acid is limited, this document extrapolates from the broader class of F-acids, with a particular focus on well-studied analogues such as 3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid (CMPF). This guide details the quantitative antioxidant capacity of F-acids, provides in-depth experimental protocols for assessing their activity, and elucidates the known signaling pathways involved in their mechanism of action. The information presented is intended to support further research and development of F-acids as potential therapeutic agents.
Introduction to Furan Fatty Acids and their Antioxidant Potential
Furan fatty acids (F-acids) are a class of naturally occurring lipids found in various food sources, including fish, vegetables, and fruits.[1][2] Structurally, they are characterized by a substituted furan ring within the fatty acid chain. These compounds have garnered significant interest due to their potent antioxidant and anti-inflammatory effects.[3] The furan ring is believed to be the active moiety responsible for their ability to scavenge reactive oxygen species (ROS), thereby protecting cells from oxidative damage.[4]
While a vast number of F-acid structures exist, one of the most studied is 3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid (CMPF), a metabolite of dietary F-acids.[2] Research on CMPF and other F-acids has demonstrated their capacity to mitigate oxidative stress through various mechanisms, including direct radical scavenging and modulation of intracellular signaling pathways.[5][6] This guide will focus on the collective antioxidant properties of F-acids as a class, with specific examples drawn from the available scientific literature.
Quantitative Antioxidant Activity of Furan Fatty Acids
The antioxidant capacity of F-acids has been quantified using various in vitro assays. These assays typically measure the ability of a compound to neutralize free radicals or prevent the oxidation of a substrate. The following table summarizes the available quantitative data on the antioxidant activity of representative F-acids.
| Furan Fatty Acid | Assay | Key Findings | Reference |
| Naturally Occurring F-acids | Hydroxyl Radical Scavenging (ESR) | Reacted with hydroxyl radicals at a diffusion-controlled rate (1.7 x 10¹⁰ M⁻¹ s⁻¹), more potent than mannitol and ethanol. | [7] |
| 9-(3-methyl-5-pentylfuran-2-yl)nonanoic acid (19Fu-FA) | In vivo ROS Scavenging | Demonstrated to act as a membrane-bound scavenger of singlet oxygen (¹O₂). | [4] |
| Furan Fatty Acids (General) | Lipid Peroxidation Inhibition | Inhibit lipid peroxidation, suggesting a role in protecting biological membranes from oxidative damage. | [4] |
Note: Specific IC50 values for this compound are not currently available in the public literature. The data presented is for structurally related furan fatty acids.
Detailed Experimental Protocols for Assessing Antioxidant Activity
Accurate assessment of antioxidant activity requires robust and well-defined experimental protocols. This section provides detailed methodologies for three common in vitro antioxidant assays: the DPPH Radical Scavenging Assay, the Oxygen Radical Absorbance Capacity (ORAC) Assay, and the Lipid Peroxidation Inhibition Assay.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is accompanied by a color change from violet to yellow, which can be quantified spectrophotometrically.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (or ethanol), spectrophotometric grade
-
Test compound (F-acid)
-
Positive control (e.g., Ascorbic acid, Trolox)
-
96-well microplate or quartz cuvettes
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly prepared and kept in the dark to prevent degradation.
-
Preparation of Test Samples: Dissolve the F-acid in a suitable solvent (e.g., methanol, DMSO) to create a stock solution. Prepare a series of dilutions from the stock solution to determine the IC50 value.
-
Assay Protocol:
-
Add 100 µL of the DPPH working solution to each well of a 96-well plate.
-
Add 100 µL of the test sample dilutions to the respective wells.
-
For the control, add 100 µL of the solvent instead of the test sample.
-
For the blank, add 100 µL of methanol.
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[8]
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.[9]
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:
Where:
-
Abs_control is the absorbance of the DPPH solution without the sample.
-
Abs_sample is the absorbance of the DPPH solution with the sample.
-
-
IC50 Determination: The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentration.
Oxygen Radical Absorbance Capacity (ORAC) Assay
The ORAC assay measures the antioxidant's ability to protect a fluorescent probe from oxidative degradation by peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).
Materials:
-
Fluorescein sodium salt
-
AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride)
-
Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid)
-
Phosphate buffer (75 mM, pH 7.4)
-
Test compound (F-acid)
-
96-well black microplate
-
Fluorescence microplate reader with temperature control
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of Fluorescein in phosphate buffer.
-
Prepare a fresh solution of AAPH in phosphate buffer before use.
-
Prepare a stock solution of Trolox in phosphate buffer to be used as a standard.
-
-
Preparation of Standards and Samples: Prepare a series of Trolox dilutions to generate a standard curve. Prepare dilutions of the F-acid sample in phosphate buffer.
-
Assay Protocol:
-
Add 150 µL of the fluorescein solution to each well of a 96-well black microplate.
-
Add 25 µL of the test sample, Trolox standard, or phosphate buffer (for the blank) to the respective wells.
-
Incubate the plate at 37°C for 30 minutes in the plate reader.
-
-
Initiation of Reaction: Add 25 µL of the AAPH solution to each well to initiate the reaction.[10]
-
Fluorescence Measurement: Immediately begin monitoring the fluorescence decay at an excitation wavelength of 485 nm and an emission wavelength of 520 nm. Readings are typically taken every 2 minutes for up to 2 hours.[11]
-
Data Analysis:
-
Calculate the area under the curve (AUC) for each sample and standard.
-
Subtract the AUC of the blank from the AUC of the samples and standards to obtain the net AUC.
-
Plot the net AUC of the Trolox standards against their concentrations to create a standard curve.
-
The ORAC value of the sample is expressed as Trolox equivalents (TE) by comparing its net AUC to the Trolox standard curve.[11]
-
Lipid Peroxidation Inhibition Assay (TBARS Assay)
This assay measures the formation of malondialdehyde (MDA), a secondary product of lipid peroxidation, which reacts with thiobarbituric acid (TBA) to form a colored complex.
Materials:
-
Egg yolk homogenate (as a source of lipids)
-
Tris-HCl buffer
-
Ferrous sulfate (FeSO₄) to induce lipid peroxidation
-
Trichloroacetic acid (TCA)
-
Thiobarbituric acid (TBA)
-
Test compound (F-acid)
-
Butanol
-
Spectrophotometer
Procedure:
-
Preparation of Reaction Mixture: In a test tube, mix the egg yolk homogenate, Tris-HCl buffer, and the F-acid sample.
-
Induction of Lipid Peroxidation: Add FeSO₄ solution to the mixture to initiate lipid peroxidation.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30 minutes).
-
Termination of Reaction and Color Development: Stop the reaction by adding TCA, followed by the addition of TBA reagent. Heat the mixture in a boiling water bath for a specified time (e.g., 15-20 minutes) to allow for the development of the pink-colored MDA-TBA adduct.
-
Extraction: After cooling, add butanol and centrifuge to separate the organic layer containing the colored complex.
-
Measurement: Measure the absorbance of the organic layer at 532 nm.[12]
-
Calculation of Inhibition: The percentage of lipid peroxidation inhibition is calculated using the formula:
Where:
-
Abs_control is the absorbance of the control reaction without the F-acid.
-
Abs_sample is the absorbance of the reaction with the F-acid.
-
Signaling Pathways and Mechanisms of Action
The antioxidant effects of F-acids extend beyond direct radical scavenging and involve the modulation of key cellular signaling pathways. The mechanism of action for CMPF, in particular, has been partially elucidated and is presented below.
CMPF-Mediated Metabolic Regulation
Studies have shown that CMPF can influence hepatic lipid metabolism, which is closely linked to cellular redox status. CMPF acts as an allosteric inhibitor of acetyl-CoA carboxylase (ACC), a key enzyme in fatty acid synthesis.[5] This inhibition leads to a cascade of downstream effects, including:
-
Increased Fatty Acid Oxidation: Inhibition of ACC reduces the levels of malonyl-CoA, which in turn relieves the inhibition of carnitine palmitoyltransferase 1 (CPT1), leading to increased mitochondrial fatty acid oxidation.
-
Induction of Fibroblast Growth Factor 21 (FGF21): CMPF treatment has been shown to increase the production of FGF21, a hepatokine with pleiotropic effects on glucose and lipid metabolism.[5]
-
Downregulation of Lipogenesis: The CMPF-initiated feedback loop results in the decreased expression of proteins involved in lipid synthesis, such as Insig2, SREBP-1c, and FAS.[5]
It is also hypothesized that CMPF may exert some of its effects through the activation of peroxisome proliferator-activated receptors (PPARs), which are master regulators of lipid metabolism and inflammation.[6]
Experimental Workflow for In Vitro Antioxidant Assays
The general workflow for assessing the antioxidant activity of a compound like a furan fatty acid in vitro follows a standardized procedure, from sample preparation to data analysis.
Conclusion and Future Directions
Furan fatty acids represent a promising class of natural compounds with significant antioxidant properties. While direct data on this compound is scarce, the available evidence from related F-acids, such as CMPF, strongly suggests a potential for therapeutic applications in conditions associated with oxidative stress. Their mechanism of action appears to be twofold: direct scavenging of reactive oxygen species and modulation of metabolic signaling pathways that influence the cellular redox environment.
Future research should focus on:
-
The systematic evaluation of the antioxidant capacity of a wider range of F-acid structures, including this compound.
-
In vivo studies to validate the antioxidant effects observed in vitro and to assess their pharmacokinetic and pharmacodynamic profiles.
-
Further elucidation of the molecular targets and signaling pathways modulated by F-acids to fully understand their mechanisms of action.
A deeper understanding of the structure-activity relationships and biological effects of F-acids will be crucial for the development of novel antioxidant therapies.
References
- 1. 3-Carboxy-4-Methyl-5-Propyl-2-Furanpropanoic Acid | C12H16O5 | CID 123979 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The emerging significance of furan fatty acids in food, nutrition, and potential therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and scavenging role of furan fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid (CMPF) prevents high fat diet-induced insulin resistance via maintenance of hepatic lipid homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A scoping review on the possible immunometabolic properties of the furan fatty acid metabolite 3-carboxy-4-methyl-5-propyl-2-furanpropionic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Hydroxyl radical scavenging activity of naturally occurring furan fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. marinebiology.pt [marinebiology.pt]
- 9. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 10. cellbiolabs.com [cellbiolabs.com]
- 11. Oxygen Radical Absorbance Capacity (ORAC) and LDL Oxidation Inhibition Assays [bio-protocol.org]
- 12. Lipid Peroxidation Inhibition Assay [bio-protocol.org]
Unraveling the Molecular Blueprint: A Technical Guide to the Mechanism of Action of 3,4-Dimethyl-5-propyl-2-furannonanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
3,4-Dimethyl-5-propyl-2-furannonanoic acid is a member of the furan fatty acid class, a group of naturally occurring compounds found in various food sources. While direct comprehensive studies on the mechanism of action of this specific molecule are limited, extensive research on the closely related and structurally similar compound, 3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid (CMPF), provides a robust framework for understanding its likely biological activities. This guide synthesizes the available evidence, primarily centered on CMPF, to elucidate the probable molecular pathways influenced by this compound. The primary mechanism of action is hypothesized to be the allosteric inhibition of acetyl-CoA carboxylase (ACC), a pivotal enzyme in fatty acid metabolism. This inhibition triggers a cascade of events leading to enhanced fatty acid oxidation and the production of the hepatokine Fibroblast Growth Factor 21 (FGF21), culminating in improved hepatic lipid homeostasis and insulin sensitivity.
Introduction to Furan Fatty Acids
Furan fatty acids (F-acids) are a unique class of lipids characterized by a furan ring within their structure.[1] They are found in low concentrations in various foods, including fish, and are known for their antioxidant and radical-scavenging properties, which contribute to the protection of polyunsaturated fatty acids from lipid peroxidation.[1][2] this compound is a specific F-acid that, like other members of its class, is metabolized in the body and can be detected in biological fluids.
The Central Hypothesis: Allosteric Inhibition of Acetyl-CoA Carboxylase (ACC)
The primary proposed mechanism of action for this compound, extrapolated from studies on CMPF, is the allosteric inhibition of acetyl-CoA carboxylase (ACC).[3][4] ACC is a biotin-dependent enzyme that catalyzes the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA, the rate-limiting step in fatty acid synthesis.
Experimental Evidence from CMPF Studies:
Studies on CMPF have demonstrated that it directly inhibits ACC, leading to a significant increase in fatty acid oxidation.[3][4] This effect was observed in vitro in primary hepatocytes and in vivo in mouse models of diet-induced obesity.[3] The inhibition is described as allosteric, meaning the compound binds to a site on the enzyme distinct from the active site, inducing a conformational change that reduces its activity.
Downstream Signaling Cascades
The inhibition of ACC by CMPF initiates a signaling cascade that profoundly impacts hepatic lipid metabolism and systemic glucose homeostasis.
Induction of Fatty Acid Oxidation
By reducing the production of malonyl-CoA, a potent inhibitor of carnitine palmitoyltransferase 1 (CPT1), the inhibition of ACC leads to the disinhibition of CPT1. CPT1 is the rate-limiting enzyme in the transport of long-chain fatty acids into the mitochondria for β-oxidation. Consequently, the rate of fatty acid oxidation is significantly increased.[3][4]
Stimulation of Fibroblast Growth Factor 21 (FGF21) Production
A key consequence of enhanced fatty acid oxidation is the hepatic production and secretion of Fibroblast Growth Factor 21 (FGF21).[3] FGF21 is a potent metabolic regulator with pleiotropic effects, including enhancing insulin sensitivity, promoting glucose uptake, and reducing hepatic steatosis.
Feedback Regulation of Lipogenesis
The CMPF-initiated cascade creates a feed-forward loop that further suppresses fat synthesis. The sustained increase in fatty acid oxidation and FGF21 signaling leads to a decrease in the expression of key lipogenic transcription factors and enzymes, including Insulin-induced gene 2 (Insig2), Sterol regulatory element-binding protein 1c (SREBP-1c), and Fatty acid synthase (FAS).[3] This adaptive response "primes" the liver to resist the accumulation of lipids, particularly in the context of a high-fat diet.
Visualizing the Mechanism of Action
The following diagrams, generated using the DOT language, illustrate the proposed signaling pathways and experimental workflows based on the available data for CMPF.
Figure 1: Proposed signaling pathway for the mechanism of action.
Figure 2: General experimental workflow for mechanism elucidation.
Quantitative Data Summary
While specific quantitative data for this compound is not available, the following table summarizes the key findings for CMPF from relevant studies.
| Parameter | Organism/System | Treatment | Result | Reference |
| Fatty Acid Oxidation | Isolated Mouse Hepatocytes | 24h CMPF Treatment | Significant increase in β-oxidation | [4] |
| Hepatic Triglycerides | High-Fat Diet-fed Mice | CMPF (6 mg/kg) for 7 days | Prevention of HFD-induced hepatic lipid accumulation | [3] |
| Plasma CMPF Concentration | Mice | Single i.p. injection | Peak concentration within 2 hours, cleared within 24 hours | [4] |
| Gene Expression (Liver) | High-Fat Diet-fed Mice | CMPF Treatment | Downregulation of Insig2, SREBP-1c, FAS | [3] |
Detailed Experimental Protocols (Based on CMPF Studies)
The following are generalized protocols based on the methodologies described in the cited literature for CMPF.
In Vivo Murine Studies
-
Animal Model: Male CD1 or C57BL/6J mice are used.
-
Diet: Mice are fed a high-fat diet (e.g., 60% kcal from fat) to induce obesity and hepatic steatosis.
-
Compound Administration: The test compound (e.g., CMPF) is dissolved in a suitable vehicle (e.g., saline) and administered via intraperitoneal (i.p.) injection at a specified dosage (e.g., 6 mg/kg) for a defined period (e.g., 7 days).
-
Metabolic Phenotyping: Parameters such as body weight, food intake, and glucose tolerance are monitored.
-
Sample Collection: At the end of the study, blood and liver tissues are collected for analysis.
-
Biochemical Analysis: Plasma levels of glucose, insulin, and lipids are measured. Liver triglycerides are quantified.
-
Gene and Protein Expression Analysis: Hepatic gene expression is analyzed using microarrays or quantitative real-time PCR (qPCR). Protein levels of key metabolic enzymes and signaling molecules are determined by Western blotting.
-
Histology: Liver sections are stained with Hematoxylin and Eosin (H&E) and Oil Red O to assess morphology and lipid accumulation.
In Vitro Hepatocyte Assays
-
Cell Culture: Primary hepatocytes are isolated from mice or a suitable cell line (e.g., HepG2) is used.
-
Treatment: Cells are treated with various concentrations of the test compound for a specified duration (e.g., 24 hours).
-
Fatty Acid Oxidation Assay: The rate of fatty acid oxidation is measured by quantifying the conversion of radiolabeled fatty acids (e.g., 14C-palmitate) to 14CO2 or acid-soluble metabolites.
-
ACC Activity Assay: The activity of ACC can be measured directly in cell lysates by monitoring the incorporation of [14C]bicarbonate into malonyl-CoA.
-
Western Blot Analysis: The phosphorylation status and total protein levels of ACC and other relevant proteins are assessed.
Conclusion and Future Directions
The mechanism of action of this compound is strongly suggested to mirror that of its close structural analog, CMPF, primarily through the allosteric inhibition of ACC. This leads to a beneficial metabolic shift towards increased fatty acid oxidation and reduced lipogenesis, mediated in part by the induction of FGF21. These actions collectively contribute to the prevention of hepatic steatosis and the improvement of insulin sensitivity.
Future research should focus on directly validating this proposed mechanism for this compound. This includes conducting detailed enzymatic assays to confirm its inhibitory effect on ACC, performing comprehensive in vivo studies to assess its metabolic effects, and utilizing structural biology techniques to elucidate the precise binding interaction with its molecular target. Such studies will be crucial for fully understanding the therapeutic potential of this and other furan fatty acids in the context of metabolic diseases.
References
- 1. Human Metabolome Database: Showing metabocard for this compound (HMDB0061644) [hmdb.ca]
- 2. Buy 2-Furannonanoic acid, 5-pentyl- | 4179-43-5 [smolecule.com]
- 3. 3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid (CMPF) prevents high fat diet-induced insulin resistance via maintenance of hepatic lipid homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CMPF, a Metabolite Formed Upon Prescription Omega-3-Acid Ethyl Ester Supplementation, Prevents and Reverses Steatosis - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Furan Fatty Acids in Mitigating Lipid Peroxidation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a comprehensive overview of the relationship between furan fatty acids (FuFAs) and lipid peroxidation. Direct experimental data on the specific compound 3,4-Dimethyl-5-propyl-2-furannonanoic Acid is limited in publicly available literature. Therefore, this guide focuses on the established antioxidant properties of the broader class of furan fatty acids.
Executive Summary
Lipid peroxidation is a critical process implicated in cellular damage and the pathogenesis of numerous diseases. The mitigation of this oxidative damage is a key focus in therapeutic development. Furan fatty acids (FuFAs), a unique class of lipids found in various food sources, have demonstrated significant antioxidant and radical-scavenging properties.[1][2][3] This technical guide explores the role of FuFAs, with a focus on their potential to inhibit lipid peroxidation, providing insights into their mechanisms of action, relevant experimental protocols for their assessment, and the signaling pathways involved. While specific quantitative data for this compound is not extensively documented, the information presented herein for the broader FuFA class provides a strong foundation for research and development in this area.
Introduction to Furan Fatty Acids and Lipid Peroxidation
Furan fatty acids are a class of heterocyclic fatty acids characterized by a furan ring within their structure.[1] They are found in various natural sources, including fish, plants, and algae.[4] Notably, FuFAs are recognized for their potent antioxidant capabilities, acting as effective scavengers of reactive oxygen species (ROS).[5][6] This positions them as compounds of interest in the prevention of oxidative stress-related cellular damage.
Lipid peroxidation is the oxidative degradation of lipids, particularly polyunsaturated fatty acids (PUFAs). This process is initiated by ROS and proceeds as a self-propagating chain reaction, leading to the formation of cytotoxic end-products like malondialdehyde (MDA) and 4-hydroxynonenal (4-HNE). These products can cause extensive damage to cell membranes, proteins, and DNA, contributing to a variety of pathological conditions.
Furan Fatty Acids as Inhibitors of Lipid Peroxidation
Several studies have highlighted the capacity of furan fatty acids to counteract lipid peroxidation. In vitro studies have demonstrated that FuFAs can effectively reduce the oxidation of low-density lipoproteins (LDL) and inhibit the progression of non-enzymatic lipid peroxidation.[7] Research on fish oil oxidation has shown that dimethyl furan fatty acids are consumed more rapidly than other antioxidants like tocopherols, indicating their active role in preventing lipid degradation.[8] Furthermore, the addition of a specific monomethyl furan fatty acid, 9-(3-methyl-5-pentylfuran-2-yl) nonanoic acid (9M5), has been shown to inhibit the breakdown of PUFAs and reduce the formation of primary and secondary lipid oxidation products.[8] Animal studies have also suggested a beneficial effect, with supplementation of FuFA-F2 leading to a slight decrease in Thiobarbituric Acid Reactive Substances (TBARS), a common marker for lipid peroxidation.[7]
Quantitative Data on Furan Fatty Acid Antioxidant Activity
| Furan Fatty Acid Type | Experimental System | Observed Effect on Lipid Peroxidation | Reference |
| Dimethyl Furan Fatty Acids | Enriched ω-3 Fish Oil | Degraded faster than tocopherols during oxidation, indicating antioxidant activity. | [8] |
| 9-(3-methyl-5-pentylfuran-2-yl) nonanoic acid (9M5) | Enriched ω-3 Fish Oil | Inhibited degradation of ω-3 PUFAs and formation of primary and secondary oxidation products. | [8] |
| FuFA-F2 | Diet-Induced Obese Mice | Slight decrease in liver TBARS levels. | [7] |
| General Furan Fatty Acids | In vitro | Inhibit non-enzymatic lipid peroxidation and LDL oxidation. | [4][7] |
Experimental Protocols for Assessing Lipid Peroxidation
A key method for quantifying lipid peroxidation is the Thiobarbituric Acid Reactive Substances (TBARS) assay. This assay measures malondialdehyde (MDA), a major secondary product of lipid peroxidation.
TBARS Assay Protocol
Objective: To quantify the level of lipid peroxidation in a biological sample by measuring MDA concentration.
Principle: MDA reacts with thiobarbituric acid (TBA) under acidic conditions and high temperature to form a pink-colored MDA-TBA adduct, which can be measured spectrophotometrically at 532 nm.[8][9]
Materials:
-
Biological sample (e.g., plasma, tissue homogenate, cell lysate)
-
Trichloroacetic acid (TCA) solution (e.g., 10%)
-
Thiobarbituric acid (TBA) solution (e.g., 0.67%)
-
MDA standard (e.g., 1,1,3,3-tetramethoxypropane)
-
Spectrophotometer or microplate reader
Procedure:
-
Sample Preparation:
-
For plasma or serum: Use directly.
-
For tissue: Homogenize in a suitable buffer (e.g., RIPA buffer) on ice. Centrifuge to collect the supernatant.
-
-
Protein Precipitation:
-
To 100 µL of the sample, add 200 µL of ice-cold 10% TCA.
-
Incubate on ice for 15 minutes to precipitate proteins.
-
Centrifuge at a specified speed (e.g., 2200 x g) for 15 minutes at 4°C.
-
-
Reaction with TBA:
-
Transfer 200 µL of the supernatant to a new tube.
-
Add an equal volume (200 µL) of 0.67% TBA solution.
-
Prepare a standard curve using known concentrations of MDA.
-
-
Incubation:
-
Incubate the samples and standards in a boiling water bath for 10-15 minutes.
-
Cool the tubes to room temperature.
-
-
Measurement:
-
Measure the absorbance of the samples and standards at 532 nm.
-
-
Calculation:
-
Determine the concentration of MDA in the samples by comparing their absorbance to the standard curve. Results are typically expressed as nmol MDA/mg protein or nmol MDA/mL.
-
Signaling Pathways and Visualizations
Lipid Peroxidation Signaling Pathway
Lipid peroxidation is a complex process involving initiation, propagation, and termination phases, leading to the generation of reactive aldehydes that can modulate various cellular signaling pathways.
Caption: General signaling pathway of lipid peroxidation and its inhibition by Furan Fatty Acids.
Experimental Workflow for TBARS Assay
The following diagram illustrates the key steps in the TBARS assay for measuring lipid peroxidation.
Caption: Experimental workflow of the Thiobarbituric Acid Reactive Substances (TBARS) assay.
Conclusion and Future Directions
Furan fatty acids represent a promising class of natural antioxidants with the potential to mitigate lipid peroxidation. While direct evidence for the efficacy of this compound is still emerging, the collective data on FuFAs strongly support their role in protecting against oxidative damage. Further research, including quantitative analysis of specific FuFAs and elucidation of their precise mechanisms of action, is warranted. The development of standardized and robust experimental protocols, such as the TBARS assay, will be crucial in advancing our understanding and harnessing the therapeutic potential of these unique fatty acids in the context of diseases associated with lipid peroxidation.
References
- 1. researchgate.net [researchgate.net]
- 2. The emerging significance of furan fatty acids in food, nutrition, and potential therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Furan fatty acids - Wikipedia [en.wikipedia.org]
- 4. Furan fatty acids - Beneficial or harmful to health? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Synthesis and scavenging role of furan fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. agritrop.cirad.fr [agritrop.cirad.fr]
- 8. researchgate.net [researchgate.net]
- 9. Furan fatty acids in enriched ω-3 fish oil: Oxidation kinetics with and without added monomethyl furan fatty acid as potential natural antioxidant - PubMed [pubmed.ncbi.nlm.nih.gov]
Furan Fatty Acid Metabolism and its Byproducts: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Furan fatty acids (F-acids) are a unique class of lipids characterized by a furan moiety within the acyl chain. Predominantly sourced from dietary intake of fish, algae, and plants, these compounds and their metabolites are gaining attention for their significant biological activities, most notably their potent antioxidant and radical scavenging properties. In humans, F-acids are metabolized into characteristic byproducts, such as urofuran acids, with 3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid (CMPF) being a key indicator of F-acid metabolism. This technical guide provides a comprehensive overview of the current understanding of F-acid metabolism, from biosynthesis in lower organisms to their catabolism and physiological effects in humans. We present detailed experimental protocols for the extraction and quantification of F-acids in biological matrices, summarize key quantitative data, and visualize the metabolic and signaling pathways implicated in their function. This document is intended to serve as a core resource for researchers and professionals in the fields of biochemistry, nutrition, and drug development who are investigating the therapeutic potential and metabolic fate of furan fatty acids.
Introduction to Furan Fatty Acids
Furan fatty acids (F-acids) are a class of naturally occurring lipids containing a substituted furan ring within the fatty acid backbone.[1][2][3] They are found in a variety of organisms, including plants, algae, and microorganisms, and accumulate in the tissues of fish and other animals through the food chain.[1][2][3] In humans, the presence of F-acids is primarily attributed to dietary sources, particularly the consumption of fish and fish oil.[3][4]
The most prominent biological role of F-acids is their function as potent antioxidants and radical scavengers.[1][3] They are believed to protect cellular membranes from oxidative damage by trapping hydroxyl and peroxyl radicals, a function of significant interest in the context of inflammatory diseases and oxidative stress.[1][3][5] F-acids are implicated as second messengers in cellular pathways that defend against oxidative damage.[2][3] Beyond their antioxidant capacity, research suggests potential anti-inflammatory, anti-tumor, and antithrombotic effects.[1]
Biosynthesis of Furan Fatty Acids
Unlike humans, who acquire F-acids through their diet, some bacteria, plants, and algae are capable of de novo synthesis.[1][2][3] The biosynthetic pathways differ between these organisms.
Bacterial Biosynthesis
In certain α-proteobacteria, such as Rhodobacter sphaeroides, a well-defined pathway for the synthesis of monomethylated and dimethylated F-acids has been elucidated.[6] The pathway commences with vaccenic acid (18:1) and proceeds through a series of enzymatic modifications:
-
Methylation: A SAM-dependent fatty acyl methylase (UfaM) methylates vaccenic acid to produce 11-methyl-12-trans-octadecenoic acid (11Me-12t-18:1).[6]
-
Desaturation: A fatty acyl desaturase (UfaD) introduces a second double bond, forming (10E,12E)-11-methyloctadeca-10,12-dienoic acid (11Me-10t,12t-18:2).[6]
-
Oxygenation and Cyclization: The enzyme UfaO utilizes molecular oxygen (O2) to form the furan ring, converting the diunsaturated intermediate into the monomethylated F-acid, 9-(3-methyl-5-pentylfuran-2-yl)nonanoic acid (9M5-FuFA).[6]
-
Second Methylation: In some bacteria, a second SAM-dependent methylase, FufM, can add a methyl group to the furan ring of 9M5-FuFA to produce the dimethylated form, 9-(3,4-dimethyl-5-pentylfuran-2-yl)nonanoate (9D5-FuFA).[6]
Bacterial biosynthesis pathway of furan fatty acids.
Algal and Plant Biosynthesis
The biosynthetic pathway in algae and plants is less defined but is proposed to originate from polyunsaturated fatty acids like linoleic acid.[2][3] This pathway is thought to involve a lipoxygenase-catalyzed oxidation to form a hydroperoxy intermediate, which then undergoes electron shifts, ring closure, and rearrangement to form the furan ring, followed by methylation.[2][3]
Metabolism of Furan Fatty Acids in Humans
In humans, dietary F-acids are absorbed and incorporated into phospholipids and cholesterol esters.[1] Their catabolism leads to the formation of urofuran acids, which are then excreted in the urine.[1]
Major Metabolic Byproduct: CMPF
The most well-characterized metabolite of F-acids in humans is 3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid (CMPF).[3] Elevated plasma and urine levels of CMPF are observed following the consumption of fish or fish oil supplements.[1][3] The exact site and mechanism of the conversion of dietary F-acids to CMPF are still under investigation, with speculation that the gut microbiome may play a role.[3]
Metabolism of dietary furan fatty acids in humans.
Byproducts of Radical Scavenging
As a consequence of their radical scavenging activity, F-acids are oxidized to form unstable dioxoenoic fatty acids.[1] These reactive intermediates can then form thioethers with molecules like cysteine or glutathione.[1]
Quantitative Data on Furan Fatty Acids and Metabolites
The following tables summarize quantitative data on F-acid and CMPF concentrations in human biological fluids and the effects of dietary supplementation.
Table 1: Furan Fatty Acid and Metabolite Concentrations in Healthy Humans
| Analyte | Matrix | Concentration Range | Reference |
| Total Furan Fatty Acids | Plasma | ~50 ng/mL | [1] |
| 11D3 | Plasma | < 20 ng/mL | [7] |
| 11D5 | Plasma | > 100 ng/mL | [7] |
| Urofuran Acids | Urine | 0.5 - 3 mg/day (excretion) | [1] |
Table 2: Effects of Fish Oil Supplementation on Plasma CMPF Levels
| Study Intervention | Duration | Change in Plasma CMPF | Reference |
| Lovaza™ (2 g/day ) | 40 days | Significant increase | [1] |
| Lovaza™ (increase to 10 g/day ) | 28 days | 5-fold increase | [1] |
Potential Signaling Pathways
While the direct interaction of F-acids with specific signaling pathways is an area of active research, their nature as fatty acids suggests potential modulation of lipid-sensing pathways such as Peroxisome Proliferator-Activated Receptors (PPARs) and Nuclear Factor-kappa B (NF-κB).
-
PPARs: These nuclear receptors are activated by fatty acids and their derivatives, leading to the regulation of genes involved in lipid metabolism.[8]
-
NF-κB: This transcription factor plays a central role in inflammation. Certain saturated fatty acids have been shown to activate the NF-κB pathway, and it is plausible that F-acids or their metabolites could influence this signaling cascade.[9][10][11]
Potential modulation of PPAR and NF-κB signaling by F-acids.
Experimental Protocols
Accurate quantification of F-acids in biological samples is crucial for understanding their metabolism and physiological effects. Below are detailed methodologies for their analysis.
Furan Fatty Acid Extraction from Human Plasma
This protocol is adapted for the extraction of F-acids from human plasma for subsequent analysis.[7]
-
Sample Preparation: In a glass vial, combine 20 µL of human plasma with 10 ng each of deuterated internal standards (e.g., 11D3-d5 and 11D5-d5).
-
Saponification: Add 500 µL of 1 M KOH in 95% ethanol. Seal the vial with a Teflon/silicone disk and incubate at 60°C for 2 hours.
-
Acidification: Cool the mixture to room temperature and adjust the pH to 3-4 with 1 M HCl.
-
Liquid-Liquid Extraction: Extract the free fatty acids by adding 300 µL of n-hexane, vortexing, and collecting the hexane layer. Repeat this step three times.
-
Drying: Combine the n-hexane extracts and dry under a stream of nitrogen.
-
Reconstitution: The dried extract is now ready for derivatization and analysis by GC-MS or LC-MS/MS.
GC-MS Analysis of Furan Fatty Acids
Gas chromatography-mass spectrometry (GC-MS) is a standard method for F-acid analysis, typically requiring derivatization to their methyl esters (FAMEs).[7][12]
-
Derivatization (Methylation):
-
To the dried lipid extract, add 2 mL of ~15% boron trifluoride in methanol.
-
Seal the tube and heat at 90°C for 1 hour.
-
After cooling, add 1 mL of a saturated aqueous NaCl solution.
-
Extract the FAMEs three times with 1 mL of n-hexane.
-
Combine the hexane layers, dry under nitrogen, and reconstitute in 50 µL of n-hexane.[7]
-
-
GC-MS Parameters:
-
Column: Agilent HP-INNOWax (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent polar column.[7]
-
Injection: Splitless injection.
-
Oven Program: Initial temperature of 60°C for 2 min, ramp to 160°C at 20°C/min, then ramp to 240°C at 5°C/min and hold for 7 min.[7]
-
MS Detection: Electron ionization (EI) at 70 eV, with full scan mode (m/z 50-500) or selected ion monitoring (SIM) for targeted analysis.
-
LC-MS/MS Analysis of Furan Fatty Acids
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers high sensitivity and specificity for the quantification of F-acids.[7][13]
-
Derivatization (for enhanced positive mode detection):
-
Derivatization with reagents such as N-(4-aminomethylphenyl) pyridinium (AMPP) can improve ionization efficiency.
-
-
LC Parameters:
-
MS/MS Parameters:
-
Ionization: Electrospray ionization (ESI) in positive or negative mode.
-
Detection: Multiple Reaction Monitoring (MRM) for targeted quantification, using specific precursor-product ion transitions for each F-acid and internal standard.
-
General workflow for the analysis of furan fatty acids.
Toxicology and Safety
Current research suggests that furan fatty acids do not exhibit toxic effects at physiologically relevant concentrations. In vitro studies on human colon cancer (Caco-2) and hepatoma (HepG2) cell lines showed no significant cytotoxicity, and F-acids were not found to be genotoxic in the Ames test or micronucleus test.[5] Proteomic analysis indicated that F-acids are predominantly stored in lipid droplets, leading to a downregulation of general cellular metabolic activity.[5]
Conclusion and Future Directions
Furan fatty acids represent a fascinating and biologically active class of lipids with significant potential for impacting human health, primarily through their antioxidant properties. The elucidation of their biosynthetic pathways in microorganisms opens avenues for their biotechnological production. In humans, their metabolism to urofuran acids like CMPF provides a valuable biomarker for dietary intake and metabolic processing.
Future research should focus on several key areas:
-
Elucidating specific molecular targets: Identifying the direct protein and receptor interactions of F-acids and their metabolites will be crucial to understanding their mechanisms of action.
-
Clinical validation of health benefits: Rigorous clinical trials are needed to substantiate the proposed anti-inflammatory, cardioprotective, and other health benefits of F-acid consumption.
-
Role of the gut microbiome: Further investigation is required to confirm and characterize the role of gut bacteria in the conversion of dietary F-acids to their metabolic byproducts.
-
Standardization of analytical methods: The development of certified reference materials and standardized protocols will improve the comparability of data across different laboratories.
This technical guide provides a solid foundation for researchers and drug development professionals to build upon as we continue to unravel the complexities and therapeutic potential of furan fatty acid metabolism.
References
- 1. CMPF, a Metabolite Formed Upon Prescription Omega-3-Acid Ethyl Ester Supplementation, Prevents and Reverses Steatosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. osti.gov [osti.gov]
- 3. Solving a furan fatty acid biosynthesis puzzle - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Increased Plasma Levels of Chemoresistance-Inducing Fatty Acid 16:4(n-3) After Consumption of Fish and Fish Oil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and scavenging role of furan fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A bacterial biosynthetic pathway for methylated furan fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of a sensitive and quantitative method for the identification of two major furan fatty acids in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Role of the peroxisome proliferator-activated receptor (PPAR) in mediating the effects of fibrates and fatty acids on gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Short-Chain Fatty Acids Attenuate 5-Fluorouracil-Induced THP-1 Cell Inflammation through Inhibiting NF-κB/NLRP3 Signaling via Glycerolphospholipid and Sphingolipid Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. NF-κB, inflammation and metabolic disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fatty acid-induced NF-kappaB activation and insulin resistance in skeletal muscle are chain length dependent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. gcms.cz [gcms.cz]
- 13. A liquid chromatography-mass spectrometry workflow for in-depth quantitation of fatty acid double bond location isomers - PMC [pmc.ncbi.nlm.nih.gov]
This technical guide provides a comprehensive overview of 3,4-Dimethyl-5-propyl-2-furannonanoic Acid, its synonyms, and related furan fatty acids. The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on the compound's characteristics, biological significance, and analytical methodologies.
Compound Identification and Synonyms
This compound , also known by its shorthand notation 9D3 , is a furan fatty acid (F-acid). F-acids are a class of heterocyclic fatty acids characterized by a central furan ring. The nomenclature of these compounds can be complex due to the varying lengths of the carboxylic acid and alkyl chains attached to the furan core.
Key identifiers for this compound include:
-
IUPAC Name: 9-(3,4-dimethyl-5-propylfuran-2-yl)nonanoic acid[1]
-
CAS Number: 57818-38-9[1]
-
Molecular Formula: C₁₈H₃₀O₃[1]
-
Molecular Weight: 294.43 g/mol [1]
-
Synonyms: 9D3, DiMe(9,3), F1 acid[1]
Physicochemical Properties and Data
Quantitative data for this compound and its related compounds are summarized below. These properties are crucial for understanding the compound's behavior in biological systems and for the development of analytical methods.
| Compound Name | IUPAC Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Predicted XlogP |
| This compound (9D3) | 9-(3,4-dimethyl-5-propylfuran-2-yl)nonanoic acid | 57818-38-9 | C₁₈H₃₀O₃ | 294.43 | Not Available |
| 3,4-Dimethyl-5-propyl-2-furanundecanoic Acid (11D3) | 11-(3,4-dimethyl-5-propylfuran-2-yl)undecanoic acid | 57818-41-4 | C₂₀H₃₄O₃ | 322.48 | Not Available |
| 3,4-Dimethyl-5-propyl-2-furanpentadecanoic Acid (15D3) | 15-(3,4-dimethyl-5-propylfuran-2-yl)pentadecanoic acid | 180346-59-2 | C₂₄H₄₂O₃ | 378.60 | Not Available |
| 3,4-Dimethyl-5-pentyl-2-furanoctanoic acid | 8-(3,4-dimethyl-5-pentylfuran-2-yl)octanoic acid | Not Available | C₁₉H₃₂O₃ | 308.46 | 6.1 |
| 3-Carboxy-4-methyl-5-propyl-2-furanpropanoic Acid (CMPF) | 2-(2-carboxyethyl)-4-methyl-5-propylfuran-3-carboxylic acid | 86879-39-2 | C₁₂H₁₆O₅ | 240.25 | 1.9 |
Related Compounds of Interest
Several related furan fatty acids are of significant interest due to their structural similarity and biological activities.
-
3,4-Dimethyl-5-pentyl-2-furanheptanoic acid: A medium-chain furanoid fatty acid.
-
3,4-Dimethyl-5-pentyl-2-furanpropanoic acid: A heterocyclic fatty acid.
-
3-Carboxy-4-methyl-5-propyl-2-furanpropanoic Acid (CMPF): A dicarboxylic acid derivative that is a known uremic toxin. It accumulates in patients with chronic kidney disease and has been shown to be a potent inhibitor of mitochondrial respiration.[2][3]
Biological Activity and Significance
Furan fatty acids are recognized for their potent antioxidant and radical scavenging properties.[1][4] They are believed to play a protective role against lipid peroxidation.[1][4]
The dimethylated forms of furan fatty acids have been observed to degrade faster than their monomethylated counterparts during oxidation, suggesting a higher reactivity.[5][6] The addition of monomethyl furan fatty acids has been shown to exhibit antioxidant activity by inhibiting the degradation of ω-3 polyunsaturated fatty acids and the formation of lipid oxidation products.[5][6]
Uremic Toxicity of CMPF
A significant body of research has focused on the dicarboxylic acid derivative, CMPF. This compound is a well-documented uremic toxin that accumulates in the serum of patients with chronic kidney disease.[3] Its biological effects include:
-
Inhibition of Mitochondrial Respiration: CMPF is a strong inhibitor of ADP-stimulated oxidation of NADH-linked substrates in mitochondria. This inhibition occurs at concentrations comparable to those found in the serum of hemodialysis patients.[2]
-
Inhibition of Organic Anion Transporters (OATs): CMPF can inhibit renal drug transporters, specifically OAT1 and OAT3. This can lead to drug-drug interactions and modulate therapeutic and adverse drug responses.
Signaling Pathways
While the direct signaling pathways modulated by this compound are still under investigation, research on the related compound CMPF provides insights into potential mechanisms of action for this class of molecules.
CMPF, OATs, and Fatty Acid Oxidation
Recent studies have elucidated a pathway where the inhibition of Organic Anion Transporters 1 and 3 (OAT1/3) leads to a decrease in the cellular uptake of CMPF. This reduction in intracellular CMPF levels subsequently suppresses the expression of key proteins involved in fatty acid oxidation (FAO), including peroxisome proliferator-activated receptor-alpha (PPARα), carnitine palmitoyltransferase 1 (CPT1), and malonyl-CoA decarboxylase (MCD). This pathway has been implicated in the pathophysiology of chronic heart failure.[7]
Caption: Signaling pathway of CMPF in myocardial cells.
Experimental Protocols
The analysis of furan fatty acids in biological matrices typically involves extraction, derivatization to fatty acid methyl esters (FAMEs), and subsequent analysis by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Extraction and Derivatization for GC-MS Analysis
This protocol outlines a general procedure for the extraction and derivatization of furan fatty acids from biological samples for GC-MS analysis.
Caption: General workflow for FAMEs analysis by GC-MS.
Detailed Steps:
-
Lipid Extraction: Total lipids are extracted from the homogenized biological sample using a solvent mixture, typically chloroform:methanol (2:1, v/v).
-
Saponification: The extracted lipids are saponified to release the fatty acids from their esterified forms (e.g., triglycerides, phospholipids). This is commonly achieved by heating with methanolic potassium hydroxide (KOH).
-
Methylation: The free fatty acids are converted to their more volatile methyl esters (FAMEs). A common methylating agent is boron trifluoride (BF₃) in methanol.
-
FAME Extraction: The resulting FAMEs are extracted from the reaction mixture using a non-polar solvent such as n-hexane.
-
GC-MS Analysis: The extracted FAMEs are then separated and identified using gas chromatography coupled with mass spectrometry.
Conclusion
This compound and its related furan fatty acids represent a class of bioactive lipids with significant potential in health and disease. Their antioxidant properties and the involvement of their metabolites in critical biological pathways, such as uremic toxicity and cellular metabolism, make them important targets for future research. This guide provides a foundational resource for scientists and drug development professionals to further explore the therapeutic and pathological implications of these unique compounds.
References
- 1. Human Metabolome Database: Showing metabocard for this compound (HMDB0061644) [hmdb.ca]
- 2. Inhibition of mitochondrial respiration by furancarboxylic acid accumulated in uremic serum in its albumin-bound and non-dialyzable form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 3-Carboxy-4-Methyl-5-Propyl-2-Furanpropanoic Acid | C12H16O5 | CID 123979 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Human Metabolome Database: Showing metabocard for 3,4-Dimethyl-5-propyl-2-furanpentadecanoic acid (HMDB0112080) [hmdb.ca]
- 5. researchgate.net [researchgate.net]
- 6. Furan fatty acids in enriched ω-3 fish oil: Oxidation kinetics with and without added monomethyl furan fatty acid as potential natural antioxidant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of OAT1/3 and CMPF uptake attenuates myocardial ischemia-induced chronic heart failure via decreasing fatty acid oxidation and the therapeutic effects of ruscogenin - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide on the Health Implications of Dietary Furan Fatty Acids
For Researchers, Scientists, and Drug Development Professionals
Abstract
Furan fatty acids (Fufas) are a unique class of dietary lipids characterized by a furan moiety within the fatty acid chain. Predominantly found in fish, dairy products, and certain plants, these compounds have garnered significant attention for their potent antioxidant and anti-inflammatory properties. This technical guide provides a comprehensive overview of the current understanding of Fufas, focusing on their health implications, mechanisms of action, and analytical methodologies. Quantitative data on Fufa concentrations in various food sources and biological matrices are presented, alongside detailed experimental protocols for their analysis and functional characterization. Furthermore, this guide elucidates the known signaling pathways modulated by Fufas and their metabolites, offering insights for researchers and professionals in the fields of nutrition, biochemistry, and drug development.
Introduction
Furan fatty acids are heterocyclic fatty acids that, despite their relatively low concentrations in the diet, exhibit significant biological activities.[1][2] Their primary roles as potent radical scavengers and anti-inflammatory agents suggest their potential importance in human health and disease prevention.[3][4][5] This guide aims to consolidate the current scientific knowledge on dietary Fufas, providing a technical resource for the scientific community.
Quantitative Data on Furan Fatty Acid Content
The concentration of Fufas varies significantly across different food groups. The following tables summarize the quantitative data available in the scientific literature.
Table 1: Furan Fatty Acid Content in Various Food Sources
| Food Source | Furan Fatty Acid | Concentration | Reference(s) |
| Fish and Seafood | |||
| Fish Oil | Total Fufas | 1.3 g/100g lipids | [6] |
| Fish Oil | 11D3 | 450 mg/100g fat | [7] |
| Fish Oil | 11D5 | 310 mg/100g fat | [7] |
| Fish Oil | 9M5 | 270 mg/100g fat | [7] |
| Dairy Products | |||
| Organic Butter (Summer) | Total Fufas | Significantly higher than conventional | [8][9] |
| Organic Butter (Winter) | Total Fufas | Significantly higher than conventional | [8][9] |
| Butter | Total Fufas | 4.5 - 47.6 mg/100g | [8] |
| Vegetable Oils | |||
| Various Plant Oils | Total Fufas | Generally not identified | [10] |
11D3: 11-(3,4-dimethyl-5-propylfuran-2-yl)undecanoic acid; 11D5: 11-(3,4-dimethyl-5-pentylfuran-2-yl)undecanoic acid; 9M5: 9-(3-methyl-5-pentylfuran-2-yl)nonanoic acid.
Table 2: Plasma Concentrations of the Fufa Metabolite CMPF
| Condition | CMPF Concentration (µM) | Reference(s) |
| Normal Glucose Tolerance | 37.14 ± 6.350 | [11] |
| Prediabetes | 84.14 ± 10.90 | [11] |
| Type 2 Diabetes | 103.9 ± 11.38 | [11] |
| Gestational Diabetes Mellitus | 92.88 (median) | [12] |
| Normal Glucose Tolerance (Pregnant) | 81.95 (median) | [12] |
CMPF: 3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature for the analysis and functional assessment of Furan Fatty Acids.
Quantification of Furan Fatty Acids in Food Samples by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is adapted from methodologies used for the analysis of Fufas in edible oils and butter.[2][4][8][9][10]
Objective: To quantify the concentration of individual Fufas in a given food matrix.
Materials:
-
Food sample (e.g., fish oil, butter)
-
Internal standard (e.g., deuterated Fufa analogue)
-
n-Hexane
-
Methanolic potassium hydroxide (0.5 M)
-
Boron trifluoride in methanol (14%)
-
Saturated sodium chloride solution
-
Anhydrous sodium sulfate
-
Silver nitrate impregnated silica gel for solid-phase extraction (SPE)
-
GC-MS system with a suitable capillary column (e.g., DB-23, SP-2560)
Procedure:
-
Lipid Extraction: Extract the total lipids from the homogenized food sample using a suitable solvent system (e.g., Folch method with chloroform:methanol).
-
Transesterification: a. To the extracted lipids, add the internal standard. b. Saponify the lipids by adding methanolic KOH and heating. c. Methylate the fatty acids by adding boron trifluoride in methanol and heating. d. Stop the reaction by adding saturated NaCl solution and extract the fatty acid methyl esters (FAMEs) with n-hexane. e. Dry the hexane extract over anhydrous sodium sulfate.
-
Enrichment of Fufa-FAMEs by Silver Ion SPE: a. Condition a silver nitrate SPE cartridge with n-hexane. b. Load the FAMEs extract onto the cartridge. c. Elute non-Fufa FAMEs with a non-polar solvent (e.g., n-hexane). d. Elute the Fufa-FAMEs with a more polar solvent (e.g., diethyl ether in n-hexane). e. Evaporate the solvent and reconstitute the sample in a known volume of n-hexane.
-
GC-MS Analysis: a. Inject the sample into the GC-MS system. b. Use a temperature program that allows for the separation of the Fufa-FAMEs of interest. c. Operate the mass spectrometer in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for high sensitivity and selectivity, targeting the characteristic ions of the Fufa-FAMEs and the internal standard.
-
Quantification: a. Generate a calibration curve using Fufa standards of known concentrations. b. Calculate the concentration of each Fufa in the sample based on the peak area ratio to the internal standard and the calibration curve.
In Vivo Anti-inflammatory Activity Assay in a Rat Model of Adjuvant-Induced Arthritis
This protocol is based on the study by Wakimoto et al. (2011) demonstrating the anti-inflammatory effects of Fufas.[13][14]
Objective: To assess the in vivo anti-inflammatory efficacy of a Fufa-containing compound.
Materials:
-
Male Lewis rats
-
Complete Freund's Adjuvant (CFA) containing heat-killed Mycobacterium tuberculosis
-
Fufa test compound
-
Vehicle control (e.g., olive oil)
-
Positive control (e.g., Indomethacin)
-
Plethysmometer for paw volume measurement
Procedure:
-
Induction of Arthritis: a. Inject a single dose of CFA subcutaneously into the plantar surface of the right hind paw of each rat.
-
Treatment: a. Randomly assign the arthritic rats to different treatment groups (vehicle, Fufa test compound at various doses, positive control). b. Begin oral administration of the respective treatments on a predetermined day post-CFA injection (e.g., day 8) and continue for a specified duration (e.g., 14 days).
-
Assessment of Inflammation: a. Measure the volume of both the injected (ipsilateral) and non-injected (contralateral) hind paws at regular intervals (e.g., daily or every other day) using a plethysmometer. b. Calculate the change in paw volume (edema) for each rat.
-
Data Analysis: a. Compare the mean paw edema between the treatment groups and the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test). b. A significant reduction in paw edema in the Fufa-treated group compared to the vehicle group indicates anti-inflammatory activity.
In Vitro Antioxidant Activity: DPPH Radical Scavenging Assay
This protocol is a general method for assessing the radical scavenging activity of lipophilic compounds like Fufas.[4][8]
Objective: To determine the in vitro radical scavenging capacity of Fufas.
Materials:
-
Fufa test compound
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol or ethanol
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of Solutions: a. Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). b. Prepare a series of dilutions of the Fufa test compound in methanol.
-
Assay: a. In a microplate or cuvette, mix a fixed volume of the DPPH solution with varying concentrations of the Fufa test compound. b. Include a control containing DPPH solution and methanol only. c. Incubate the mixture in the dark at room temperature for a specific period (e.g., 30 minutes).
-
Measurement: a. Measure the absorbance of the solutions at the wavelength of maximum absorbance for DPPH (typically around 517 nm).
-
Calculation: a. Calculate the percentage of DPPH radical scavenging activity for each Fufa concentration using the following formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] * 100 b. Determine the IC50 value (the concentration of the Fufa that scavenges 50% of the DPPH radicals) by plotting the percentage of scavenging activity against the Fufa concentration.
Signaling Pathways and Mechanisms of Action
Furan fatty acids exert their biological effects through various mechanisms, primarily centered around their antioxidant and anti-inflammatory properties. Their metabolite, CMPF, has also been shown to influence cellular signaling, particularly in the context of metabolic diseases.
Radical Scavenging and Antioxidant Activity
Fufas are potent scavengers of reactive oxygen species (ROS), including hydroxyl and peroxyl radicals.[3][5][15] This activity is attributed to the furan ring, which can donate a hydrogen atom to neutralize free radicals, thereby protecting cellular components like polyunsaturated fatty acids from oxidative damage.[15]
Caption: Fufa radical scavenging mechanism.
Anti-inflammatory Effects and Putative Signaling Pathways
The anti-inflammatory properties of Fufas are likely mediated through the modulation of key inflammatory signaling pathways. While direct evidence for Fufa interaction is still emerging, the established roles of other fatty acids in these pathways provide a framework for their potential mechanisms.
4.2.1. NF-κB Signaling Pathway
The transcription factor NF-κB is a central regulator of inflammation. It is plausible that Fufas, similar to other anti-inflammatory lipids, may inhibit the activation of the NF-κB pathway, thereby reducing the expression of pro-inflammatory cytokines and enzymes.
Caption: Putative inhibition of the NF-κB pathway by Fufas.
4.2.2. PPAR Signaling
Peroxisome proliferator-activated receptors (PPARs) are nuclear receptors that play a crucial role in lipid metabolism and inflammation. Certain fatty acids act as ligands for PPARs. It is hypothesized that Fufas may also interact with PPARs, particularly PPARα and PPARγ, leading to the transrepression of inflammatory genes.
Caption: Hypothetical activation of PPAR signaling by Fufas.
CMPF and Pancreatic β-Cell Dysfunction
Elevated levels of the Fufa metabolite, CMPF, have been associated with impaired glucose metabolism and type 2 diabetes.[1][11][12] Mechanistic studies suggest that CMPF can induce pancreatic β-cell dysfunction and apoptosis through the induction of oxidative stress and mitochondrial dysfunction.[1]
Caption: CMPF-induced pancreatic β-cell dysfunction.
Conclusion and Future Directions
Dietary furan fatty acids represent a class of bioactive lipids with significant potential for impacting human health, primarily through their antioxidant and anti-inflammatory actions. However, the duality of their effects, with the parent compounds showing benefits and their metabolite, CMPF, being implicated in metabolic dysfunction, highlights the complexity of their in vivo roles. Further research is warranted to fully elucidate the specific molecular targets and signaling pathways modulated by Fufas. A deeper understanding of their absorption, metabolism, and tissue distribution is also crucial. For drug development professionals, the unique chemical structure of the furan ring may offer a scaffold for the design of novel antioxidant and anti-inflammatory agents. The conflicting data surrounding CMPF also underscores the need for careful consideration of metabolic fate in the development of any Fufa-based therapeutic or nutraceutical.
References
- 1. ProQuest - ProQuest [proquest.com]
- 2. PPARs are a unique set of fatty acid regulated transcription factors controlling both lipid metabolism and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A novel method of measuring hydroxyl radical-scavenging activity of antioxidants using gamma-irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. e3s-conferences.org [e3s-conferences.org]
- 6. researchgate.net [researchgate.net]
- 7. p38α MAPK antagonizing JNK to control the hepatic fat accumulation in pediatric patients onset intestinal failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and Evaluation of the Antioxidant Activity of Lipophilic Phenethyl Trifluoroacetate Esters by In Vitro ABTS, DPPH and in Cell-Culture DCF Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Research progress on the mechanism of beta-cell apoptosis in type 2 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Pharmacological inhibitors of β-cell dysfunction and death as therapeutics for diabetes [frontiersin.org]
- 11. Serum Hydroxyl Radical Scavenging Capacity as Quantified with Iron-Free Hydroxyl Radical Source - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Polyunsaturated fatty acids interact with the PPARA-L162V polymorphism to affect plasma triglyceride and apolipoprotein C-III concentrations in the Framingham Heart Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Mechanisms of Beta-Cell Apoptosis in Type 2 Diabetes-Prone Situations and Potential Protection by GLP-1-Based Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
Methodological & Application
Application Note: Quantification of 3,4-Dimethyl-5-propyl-2-furannonanoic Acid in Fish Oil
Audience: Researchers, scientists, and drug development professionals.
Introduction
3,4-Dimethyl-5-propyl-2-furannonanoic acid (DMPFNA) is a furan fatty acid (F-acid) found in various natural sources, including fish oil. F-acids are gaining interest due to their potential biological activities and as biomarkers for the consumption of certain foods. However, their quantification in complex lipid matrices like fish oil is challenging due to their low concentrations and the presence of numerous other fatty acids. This application note provides detailed protocols for the quantification of DMPFNA in fish oil using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), along with representative quantitative data.
Quantitative Data Summary
The concentration of furan fatty acids in fish oil can be highly variable depending on the fish species, geographical origin, and processing methods. While specific quantitative data for DMPFNA is not extensively tabulated in the literature, the total furan fatty acid content can range significantly.
Table 1: Representative Concentrations of Furan Fatty Acids in Fish Oil Supplements
| Fish Oil Supplement | Total Furan Fatty Acid Content (mg/100g of oil) | Reference |
| Commercial Capsule 1 | 18 | [1] |
| Commercial Capsule 2 | 55 | [1] |
| Commercial Capsule 3 | 120 | [1] |
| Commercial Capsule 4 | 189 | [1] |
| Commercial Capsule 5 | 234 | [1] |
Note: The data above represents the total concentration of up to seven different furan fatty acids and is intended to provide a general indication of the concentration range.
Experimental Protocols
Accurate quantification of DMPFNA requires robust sample preparation to isolate the analyte from the complex fish oil matrix and sensitive analytical instrumentation.
Protocol 1: Quantification of DMPFNA using Gas Chromatography-Mass Spectrometry (GC-MS)
This method involves the conversion of fatty acids to their more volatile fatty acid methyl esters (FAMEs) prior to GC-MS analysis.
1. Lipid Extraction (if starting from fish tissue)
-
Homogenize minced fish samples in a 2:1 chloroform:methanol solvent mixture at a 20:1 solvent-to-tissue ratio.[2]
-
Filter the homogenate and repeat the extraction twice more with a fresh solvent mixture.
-
Pool the chloroform fractions and dry them using a rotary evaporator to obtain the total lipid extract.[2]
2. Transesterification to Fatty Acid Methyl Esters (FAMEs)
-
To approximately 50 mg of the extracted fish oil, add 0.5 mL of 0.5 M methanolic potassium hydroxide.[1]
-
Heat the mixture in a sealed vial at 80°C for 5 minutes.[1]
-
Cool the vial on ice and then add 1 mL of 14% boron trifluoride (BF3) in methanol solution.[1]
-
Heat again at 80°C for 5 minutes.[1]
-
After cooling, add sodium chloride solution to float the FAMEs and extract them with petroleum ether.
-
Collect the petroleum ether fraction, pass it through anhydrous sodium sulfate to remove residual water, and then evaporate the solvent.
-
Re-dissolve the FAMEs in a known volume of hexane for GC-MS analysis.
3. Optional Enrichment Step: Silver Ion Chromatography
-
To enhance the detection of low-concentration F-acids, an enrichment step using silver ion solid-phase extraction (Ag-SPE) can be employed to separate the FAMEs based on their degree of unsaturation.[1] This helps in removing interfering polyunsaturated fatty acids.
4. GC-MS Analysis
-
GC Column: Use a polar capillary column suitable for FAME analysis, such as an Agilent HP-INNOWax column (30 m x 0.25 mm ID, 0.25 µm film thickness).[3]
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp 1: Increase to 160°C at 20°C/min.
-
Ramp 2: Increase to 240°C at 5°C/min, hold for 7 minutes.[3]
-
-
Carrier Gas: Helium.
-
Injection Mode: Splitless.
-
MS Detector: Operate in full scan mode (m/z 50-500) for identification and Selected Ion Monitoring (SIM) mode for quantification for higher sensitivity.[1]
-
Quantification: Use a suitable internal standard, such as a deuterated analog of DMPFNA, for accurate quantification.
Protocol 2: Quantification of DMPFNA using Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
This method offers high sensitivity and specificity for the direct analysis of free fatty acids, avoiding the need for derivatization in some cases.
1. Sample Preparation: Saponification and Extraction
-
Add a known amount of internal standard (e.g., deuterated DMPFNA) and 20 µL of plasma (or an equivalent amount of dissolved fish oil) to a glass vial.[3]
-
Add 500 µL of 1 M potassium hydroxide in 95% ethanol and incubate at 60°C for 2 hours to saponify the lipids.[3]
-
After cooling, adjust the pH to 3-4 with 1 M HCl.[3]
-
Extract the free fatty acids three times with 300 µL of n-hexane.[3]
-
Dry the pooled hexane extracts under a stream of nitrogen.[3]
-
Reconstitute the residue in a suitable solvent for UPLC-MS/MS analysis.
2. UPLC-MS/MS Analysis
-
UPLC Column: A reverse-phase column, such as a C18, is typically used for the separation of fatty acids.
-
Mobile Phase: A gradient of water and acetonitrile or methanol, often with a small amount of formic acid or ammonium formate to improve ionization.
-
MS/MS Detection: Operate the mass spectrometer in negative ion mode using electrospray ionization (ESI).
-
Multiple Reaction Monitoring (MRM): For quantification, monitor specific precursor-to-product ion transitions for DMPFNA and its internal standard. Example transitions for a similar furan fatty acid (11D3, m/z 321) are 321 -> 71, 321 -> 99, and 321 -> 141.[3]
-
Quantification: Create a calibration curve using a series of known concentrations of a DMPFNA analytical standard.
Visualizations
References
Application Notes and Protocols for the Extraction of Furan Fatty Acids from Biological Samples
Introduction
Furan fatty acids (FuFAs) are a unique class of lipids characterized by a furan ring within the acyl chain. Found in trace amounts in various biological matrices, including plasma, tissues, and cells, FuFAs are gaining significant attention in the scientific community. Emerging research suggests their potent antioxidant and anti-inflammatory properties, positioning them as potential biomarkers and therapeutic agents in studies related to oxidative stress, cardiovascular diseases, and metabolic disorders. Their role as powerful scavengers of free radicals highlights their importance in protecting cellular components, such as polyunsaturated fatty acids (PUFAs), from oxidative damage.[1]
This document provides detailed application notes and experimental protocols for the extraction of FuFAs from biological samples, tailored for researchers, scientists, and drug development professionals. It includes methodologies for sample preparation, lipid extraction, and derivatization for subsequent analysis by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Biological Significance of Furan Fatty Acids
Furan fatty acids are primarily obtained through dietary sources, as mammals are not known to synthesize them de novo.[2] Once consumed, they are incorporated into phospholipids and cholesterol esters.[2] The key biological role of FuFAs lies in their potent antioxidant activity. They act as effective scavengers of hydroxyl and peroxyl radicals, thereby protecting cell membranes from lipid peroxidation.[1][3][4] This protective mechanism is crucial in mitigating cellular damage associated with oxidative stress, a key factor in the pathogenesis of numerous diseases. The metabolism of FuFAs in humans leads to the formation of urofuran acids, which are excreted in the urine.[2]
Experimental Protocols
The accurate quantification of FuFAs in biological samples is challenging due to their low endogenous concentrations and structural similarity to other fatty acids. The following section details established protocols for the extraction and derivatization of FuFAs from plasma and tissues.
Protocol 1: Extraction of Furan Fatty Acids from Plasma
This protocol is adapted from a validated method for the analysis of the two major FuFAs, 11-(3,4-dimethyl-5-propylfuran-2-yl)undecanoic acid (11D3) and 13-(3,4-dimethyl-5-pentylfuran-2-yl)tridecanoic acid (11D5), in human plasma.[2]
Materials:
-
Human plasma
-
Internal standards (e.g., 11D3-d5 and 11D5-d5)
-
1 M Potassium hydroxide (KOH) in 95% ethanol
-
1 M Hydrochloric acid (HCl)
-
n-Hexane
-
Nitrogen gas
-
Glass vials with Teflon/silicone septa
Procedure:
-
To a glass vial, add 20 µL of plasma and 10 ng each of the internal standards (11D3-d5 and 11D5-d5).
-
Add 500 µL of 1 M KOH in 95% ethanol to the vial.
-
Seal the vial tightly with a Teflon/silicone septum and incubate at 60°C for 2 hours for saponification.
-
Cool the mixture to room temperature and adjust the pH to 3-4 with 1 M HCl.
-
Extract the free fatty acids by adding 300 µL of n-hexane and vortexing. Repeat the extraction two more times.
-
Combine the n-hexane layers and evaporate to dryness under a stream of nitrogen.
-
The dried extract is now ready for derivatization and analysis by LC-MS/MS or GC-MS.
Protocol 2: General Lipid Extraction from Tissues (Folch Method)
This is a widely used method for the total lipid extraction from tissues, which can be applied for the analysis of FuFAs.
Materials:
-
Tissue sample (e.g., liver, muscle)
-
Chloroform
-
Methanol
-
0.9% NaCl solution
-
Homogenizer
-
Centrifuge
Procedure:
-
Weigh approximately 1 g of tissue and homogenize it in 20 volumes (e.g., 20 mL) of a chloroform:methanol (2:1, v/v) mixture.
-
Filter the homogenate to remove solid particles.
-
Add 0.2 volumes (e.g., 4 mL) of 0.9% NaCl solution to the filtrate to induce phase separation.
-
Centrifuge the mixture to facilitate the separation of the two phases.
-
Carefully collect the lower chloroform phase, which contains the lipids.
-
Evaporate the chloroform under a stream of nitrogen to obtain the total lipid extract.
-
The lipid extract can then be subjected to saponification and derivatization for FuFA analysis.
Protocol 3: Derivatization of Furan Fatty Acids for GC-MS Analysis
For GC-MS analysis, the carboxyl group of fatty acids needs to be derivatized to a more volatile ester form, typically methyl esters (FAMEs).
Materials:
-
Dried lipid extract
-
Boron trifluoride-methanol (BF3-MeOH) solution (14% w/v)
-
n-Hexane
-
Saturated NaCl solution
Procedure:
-
Reconstitute the dried lipid extract in a small volume of toluene.
-
Add 2 mL of 14% BF3-MeOH solution.
-
Seal the vial and heat at 90°C for 1 hour.
-
Cool the vial to room temperature.
-
Add 1 mL of saturated NaCl solution and 1 mL of n-hexane.
-
Vortex and centrifuge to separate the phases.
-
Collect the upper hexane layer containing the fatty acid methyl esters.
-
Repeat the hexane extraction twice.
-
Combine the hexane extracts and evaporate to a small volume under nitrogen.
-
The sample is now ready for GC-MS analysis.
Data Presentation
The following tables summarize the quantitative data from a validated UPLC-MS/MS method for the analysis of 11D3 and 11D5 in human plasma following derivatization.[5] While direct comparative studies on the recovery of different extraction methods for FuFAs are limited, this data provides an indication of the analytical performance of a complete workflow.
Table 1: Intra-day and Inter-day Precision and Accuracy for FuFA Quantification in Human Plasma
| Analyte | Concentration (ng/mL) | Intra-day RSD (%) | Inter-day RSD (%) | Accuracy (%) |
| 11D3 | 0.1 | 10.2 | 11.8 | 105.3 |
| 1 | 8.5 | 9.2 | 98.7 | |
| 10 | 6.3 | 7.5 | 102.1 | |
| 11D5 | 0.1 | 11.5 | 12.0 | 95.8 |
| 1 | 9.1 | 10.3 | 103.4 | |
| 10 | 7.2 | 8.1 | 99.5 |
RSD: Relative Standard Deviation
Table 2: Limit of Quantification for FuFAs in Human Plasma
| Analyte | LLOQ (ng/mL) |
| 11D3 | 0.05 |
| 11D5 | 0.05 |
LLOQ: Lower Limit of Quantification
One study reported a recovery rate of 85% for an enrichment step using silver ion chromatography after the initial lipid extraction and transesterification.[6] This step is often employed to isolate FuFAs from more abundant fatty acids prior to GC-MS analysis.
Visualizations
Furan Fatty Acid Extraction and Analysis Workflow
The following diagram illustrates the general workflow for the extraction and analysis of furan fatty acids from biological samples.
Caption: General workflow for furan fatty acid extraction and analysis.
Proposed Role of Furan Fatty Acids in Mitigating Oxidative Stress
This diagram illustrates the proposed mechanism by which furan fatty acids act as radical scavengers to protect against oxidative stress-induced cellular damage.
Caption: Furan fatty acids as radical scavengers in oxidative stress.
References
- 1. researchgate.net [researchgate.net]
- 2. Development of a sensitive and quantitative method for the identification of two major furan fatty acids in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Synthesis and scavenging role of furan fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Note: GC-MS Analysis of 3,4-Dimethyl-5-propyl-2-furannonanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-Dimethyl-5-propyl-2-furannonanoic acid is a furan fatty acid (FuFA).[1] Furan fatty acids are a class of heterocyclic fatty acids characterized by a furan ring within the carbon chain.[1][2] These compounds are found in various natural sources, including fish, and are noted for their antioxidant properties.[2] Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the identification and quantification of furan fatty acids. However, due to their polarity and low volatility, direct analysis is challenging.[3][4] Derivatization to form fatty acid methyl esters (FAMEs) is a crucial step to enhance their volatility and improve chromatographic separation.[3][4] This application note provides a detailed protocol for the GC-MS analysis of this compound.
Experimental Workflow
Caption: Experimental workflow for the GC-MS analysis of this compound.
Quantitative Data Summary
The following table summarizes typical parameters for the GC-MS analysis of furan fatty acid methyl esters. Please note that specific retention times and mass spectra should be confirmed with an analytical standard of this compound methyl ester.
| Parameter | Value | Reference |
| GC Column | HP-INNOWax (30 m x 0.25 mm ID, 0.25 µm film thickness) | [5] |
| HP-1 (dimethylpolysiloxane) (25 m x 0.2 mm ID) | [6] | |
| Injection Volume | 1 µL | [6] |
| Injector Temperature | 280°C | [6] |
| Oven Temperature Program | Initial 60°C (hold 2 min), ramp to 160°C at 20°C/min, then ramp to 240°C at 5°C/min (hold 7 min) | [5] |
| Initial 130°C, ramp to 260°C at 2°C/min, then ramp to 300°C at 40°C/min (hold 20 min) | [6] | |
| Transfer Line Temperature | 290°C | [6] |
| Ionization Mode | Electron Impact (EI) | [5][6] |
| Electron Energy | 70 eV | [5] |
| Mass Scan Range | m/z 50-500 | [5] |
Experimental Protocols
I. Sample Preparation and Derivatization
Objective: To extract lipids containing this compound from the sample matrix and convert the fatty acid to its corresponding methyl ester for GC-MS analysis.
Materials:
-
Sample containing this compound
-
Chloroform
-
Methanol
-
0.9% NaCl solution
-
Boron trifluoride-methanol solution (14% BF3 in methanol)
-
Hexane
-
Saturated NaCl solution
-
Anhydrous sodium sulfate
-
Glass vials with PTFE-lined caps
-
Vortex mixer
-
Centrifuge
-
Heating block or water bath
-
Nitrogen gas supply for solvent evaporation
Protocol:
-
Lipid Extraction (Folch Method): a. Homogenize a known amount of the sample. b. Add a 2:1 (v/v) mixture of chloroform:methanol to the homogenized sample. c. Vortex thoroughly for 2 minutes to ensure complete mixing. d. Add 0.2 volumes of 0.9% NaCl solution and vortex again for 30 seconds. e. Centrifuge the mixture to facilitate phase separation. f. Carefully collect the lower organic phase (chloroform layer) containing the lipids. g. Evaporate the solvent under a gentle stream of nitrogen.
-
Derivatization to Fatty Acid Methyl Ester (FAME): a. To the dried lipid extract, add 2 mL of 14% BF3 in methanol.[4] b. Seal the vial tightly and heat at 60°C for 10-15 minutes.[3][4] c. Cool the vial to room temperature. d. Add 1 mL of saturated NaCl solution and 1 mL of hexane.[4] e. Vortex vigorously for 1 minute to extract the FAMEs into the hexane layer. f. Allow the layers to separate. g. Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water. h. The sample is now ready for GC-MS analysis.
II. GC-MS Analysis
Objective: To separate and identify the this compound methyl ester using GC-MS.
Instrumentation and Parameters:
-
Gas Chromatograph: Agilent 7890B GC System (or equivalent)
-
Mass Spectrometer: Agilent 5977A MSD (or equivalent)
-
GC Column: Agilent J&W HP-INNOWax (30 m x 0.25 mm ID, 0.25 µm film thickness)
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
Injection Mode: Splitless
-
Injection Volume: 1 µL
-
Injector Temperature: 250°C
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes
-
Ramp 1: Increase to 160°C at 20°C/min
-
Ramp 2: Increase to 240°C at 5°C/min, hold for 7 minutes[5]
-
-
Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Impact (EI)
-
Electron Energy: 70 eV
-
Mass Scan Range: m/z 50-500
Data Analysis:
The identification of the this compound methyl ester is based on its retention time and the fragmentation pattern in the mass spectrum. Comparison with a known standard is essential for confirmation. For quantitative analysis, a calibration curve should be prepared using a certified reference standard.
Signaling Pathway and Logical Relationships
Caption: Logical relationship illustrating the necessity of derivatization for GC-MS analysis.
References
- 1. Human Metabolome Database: Showing metabocard for this compound (HMDB0061644) [hmdb.ca]
- 2. Human Metabolome Database: Showing metabocard for 3,4-Dimethyl-5-propyl-2-furanpentadecanoic acid (HMDB0112080) [hmdb.ca]
- 3. Derivatization of Fatty acids to FAMEs [sigmaaldrich.com]
- 4. Derivatization techniques for free fatty acids by GC [restek.com]
- 5. Development of a sensitive and quantitative method for the identification of two major furan fatty acids in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. gcms.cz [gcms.cz]
Application Note & Protocol: Quantification of Furan Fatty Acids in Human Plasma using LC-MS/MS
Introduction
Furan fatty acids (FuFAs) are a unique class of lipids characterized by a furan ring within the fatty acyl chain. Found in various food sources, particularly fish and fish oil, they are also present in human plasma and tissues.[1][2] FuFAs are potent antioxidants and radical scavengers, playing a protective role against oxidative stress.[3][4][5] Their presence in biological systems and potential health implications have spurred the need for sensitive and accurate analytical methods for their quantification. This application note details a robust LC-MS/MS method for the detection and quantification of two major furan fatty acids, 11D3 and 11D5, in human plasma.
Principle
This method employs a charge-reversal derivatization strategy to enhance the ionization efficiency and sensitivity of FuFA detection by UPLC/ESI/MS/MS in positive ion mode.[6] Plasma samples are subjected to lipid extraction and derivatization, followed by chromatographic separation and detection using tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode. This approach provides high selectivity and sensitivity, enabling the accurate quantification of low-abundance FuFAs in complex biological matrices.
Experimental Protocols
1. Materials and Reagents
-
Furan fatty acid standards (11D3 and 11D5)
-
Internal Standards (IS): PC-21:0/21:0 or other appropriate odd-chain fatty acid
-
Human plasma (collected in EDTA or heparin tubes)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Chloroform (HPLC grade)
-
Toluene
-
Sodium methoxide in methanol (0.5 M)
-
Glacial acetic acid
-
n-Hexane
-
Nitrogen gas
-
Derivatization agent: 2-bromo-1-methylpyridinium iodide and 3-carbinol-1-methylpyridinium iodide (or N-(4-aminomethylphenyl) pyridinium)
-
UPLC/ESI/MS/MS system
2. Sample Preparation
This protocol is based on a previously described method with slight modifications.[1]
-
Lipid Extraction:
-
Derivatization (Charge-Reversal):
-
Re-dissolve the dried lipid extract in 0.2 mL of toluene.
-
Add 0.4 mL of 0.5 M sodium methoxide in methanol.
-
Incubate at 50°C for 10 minutes.
-
Neutralize the reaction by adding 20 µL of glacial acetic acid.
-
Add 1 mL of deionized water.
-
Extract the derivatized FuFAs three times with 1 mL of n-hexane.
-
Pool the hexane fractions and dry under nitrogen gas.
-
Reconstitute the sample in a suitable volume of the initial mobile phase for LC-MS/MS analysis.
-
3. LC-MS/MS Analysis
The following are suggested starting conditions and may require optimization for individual instruments.
-
Liquid Chromatography (LC):
-
Column: Waters ACQUITY UPLC CSH C18 (2.1 mm × 100 mm, 1.7 µm) or equivalent.[1]
-
Mobile Phase A: Water with 0.1% formic acid.[1]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.[1]
-
Flow Rate: 0.4 mL/min.[1]
-
Gradient:
-
10% B to 30% B from 1.0 to 2.0 min.
-
Further elution gradient to be optimized based on the specific analytes and column.
-
-
-
Mass Spectrometry (MS):
Data Presentation
Table 1: MRM Transitions for Derivatized Furan Fatty Acids
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Derivatized 11D3 | To be determined | To be determined | To be optimized |
| Derivatized 11D5 | To be determined | To be determined | To be optimized |
| Internal Standard | To be determined | To be determined | To be optimized |
Table 2: Method Performance Characteristics [1]
| Parameter | 11D3-AMMP | 11D5-AMMP |
| LLOQ (ng/mL) | 0.05 | 0.05 |
| Intraday Precision (RSD%) | < 12% | < 12% |
| Interday Precision (RSD%) | < 12% | < 12% |
| Accuracy (%) | 84-115% | 84-115% |
Table 3: Concentrations of Furan Fatty Acids in Human Plasma [1][8]
| Analyte | Concentration Range (ng/mL) | Mean Concentration (ng/mL) |
| 11D3 | Generally below 20 | Variable |
| 11D5 | Variable | Variable |
Visualizations
Caption: Experimental workflow for the LC-MS/MS analysis of furan fatty acids in human plasma.
Discussion
The described LC-MS/MS method offers a sensitive and reliable approach for the quantification of furan fatty acids in human plasma. The charge-reversal derivatization is a critical step that significantly enhances the detection sensitivity, allowing for the measurement of low physiological concentrations of these compounds.[1][6] The use of a stable isotope-labeled internal standard is recommended to ensure high accuracy and precision by correcting for matrix effects and variations in sample preparation and instrument response.
The chromatographic and mass spectrometric conditions provided serve as a starting point and should be optimized for the specific instrumentation used. It is crucial to monitor for potential matrix interferences and to establish a linear calibration curve over the expected concentration range of the analytes in the samples.
Conclusion
This application note provides a detailed protocol for the quantification of furan fatty acids in human plasma by LC-MS/MS. The method is suitable for researchers, scientists, and drug development professionals investigating the role of these unique lipids in health and disease. The high sensitivity and specificity of this approach will facilitate a better understanding of the physiological and pathological significance of furan fatty acids.
References
- 1. Development of a sensitive and quantitative method for the identification of two major furan fatty acids in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of furan fatty acids in human blood cells and plasma by multi-dimensional gas chromatography-mass spectrometry | Semantic Scholar [semanticscholar.org]
- 3. Furan fatty acids - Wikipedia [en.wikipedia.org]
- 4. pnas.org [pnas.org]
- 5. researchgate.net [researchgate.net]
- 6. scholars.cityu.edu.hk [scholars.cityu.edu.hk]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Application Notes: In Vitro Antioxidant Assays for 3,4-Dimethyl-5-propyl-2-furannonanoic Acid
Introduction
3,4-Dimethyl-5-propyl-2-furannonanoic acid is a member of the furan fatty acids (FuFAs), a class of bioactive lipids found in various foods.[1] FuFAs are recognized for their unique chemical structures, incorporating a furan ring within the fatty acyl chain, which contributes to their potent antioxidant and anti-inflammatory properties.[1][2][3] These compounds are believed to play a role in protecting cellular membranes from oxidative damage by scavenging reactive oxygen species (ROS).[2][3] Evaluating the antioxidant capacity of specific FuFAs like this compound is crucial for understanding their therapeutic potential in conditions linked to oxidative stress.[3]
This document provides detailed protocols for three common and robust in vitro antioxidant assays: the DPPH Radical Scavenging Assay, the ABTS Radical Cation Decolorization Assay, and the Ferric Reducing Antioxidant Power (FRAP) Assay. These methods are essential for researchers, scientists, and drug development professionals to quantify the antioxidant potential of novel compounds.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
The DPPH assay is a widely used method to assess the free radical scavenging ability of a compound.[4] The principle is based on the reduction of the stable DPPH radical, which is a deep purple color, to the non-radical form, DPPH-H, which is a pale yellow.[5] The degree of discoloration, measured spectrophotometrically at approximately 517 nm, is proportional to the antioxidant activity of the compound.[6][7]
Experimental Protocol
A. Reagents and Materials
-
This compound (Test Compound)
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol (Spectrophotometric grade)
-
Positive Control (e.g., Ascorbic Acid, Trolox)
-
96-well microplate
-
Microplate reader capable of reading absorbance at 517 nm
-
Micropipettes
B. Procedure
-
Preparation of DPPH Working Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol.[4] Keep the solution in a light-protected container as DPPH is light-sensitive.[4]
-
Preparation of Test Sample and Control: Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol). Create a series of dilutions to determine the IC50 value.[4] Prepare similar dilutions for the positive control.
-
Assay Reaction:
-
Incubation: Mix thoroughly and incubate the plate in the dark at room temperature for 30 minutes.[4][8]
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.[6]
C. Calculation The percentage of DPPH radical scavenging activity is calculated using the following formula:
Scavenging Activity (%) = [(Abs_control - Abs_sample) / Abs_control] x 100[7]
Where:
-
Abs_control is the absorbance of the DPPH solution without the sample.
-
Abs_sample is the absorbance of the DPPH solution with the test sample.
The IC50 value (the concentration of the test compound required to scavenge 50% of the DPPH radicals) can be determined by plotting the scavenging percentage against the concentrations of the test sample.
Workflow Diagram
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
The ABTS assay measures the ability of a compound to scavenge the stable ABTS radical cation (ABTS•+).[9] The ABTS•+ is generated by oxidizing ABTS with potassium persulfate, resulting in a blue-green solution.[10] In the presence of an antioxidant, the radical is reduced, causing the solution to lose color. The change in absorbance is measured spectrophotometrically at 734 nm.[11][12]
Experimental Protocol
A. Reagents and Materials
-
This compound (Test Compound)
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))
-
Potassium persulfate
-
Phosphate Buffered Saline (PBS) or Ethanol
-
Positive Control (e.g., Trolox, Ascorbic Acid)
-
96-well microplate
-
Microplate reader capable of reading absorbance at 734 nm
B. Procedure
-
Preparation of ABTS•+ Stock Solution:
-
Preparation of ABTS•+ Working Solution: Dilute the stock solution with a suitable solvent (e.g., ethanol or PBS) to an absorbance of 0.70 (± 0.02) at 734 nm.[9][12]
-
Preparation of Test Sample and Control: Prepare a stock solution and serial dilutions of the test compound and positive control.
-
Assay Reaction:
-
In a 96-well plate, add 10 µL of the various dilutions of the test sample or positive control.
-
Add 200 µL of the ABTS•+ working solution to each well.[9]
-
-
Incubation: Mix and incubate at room temperature for 6-10 minutes.[12][13]
-
Measurement: Measure the absorbance at 734 nm.[11]
C. Calculation The percentage of ABTS•+ scavenging activity is calculated using the following formula:
Scavenging Activity (%) = [(Abs_control - Abs_sample) / Abs_control] x 100[12]
Where:
-
Abs_control is the absorbance of the ABTS•+ working solution without the sample.
-
Abs_sample is the absorbance of the ABTS•+ working solution with the test sample.
Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
Workflow Diagram
Ferric Reducing Antioxidant Power (FRAP) Assay
The FRAP assay measures the total antioxidant capacity of a compound by its ability to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form.[14][15] This reduction results in the formation of an intense blue-colored complex, and the change in absorbance is measured at 593 nm.[15][16] The magnitude of the absorbance increase is directly proportional to the reducing power of the antioxidants in the sample.[16]
Experimental Protocol
A. Reagents and Materials
-
This compound (Test Compound)
-
Acetate buffer (300 mM, pH 3.6)
-
TPTZ (2,4,6-Tripyridyl-s-triazine) solution (10 mM in 40 mM HCl)
-
Ferric chloride (FeCl₃) solution (20 mM in water)
-
Positive Control/Standard (e.g., FeSO₄·7H₂O, Ascorbic Acid)
-
96-well microplate
-
Microplate reader capable of reading absorbance at 593 nm
B. Procedure
-
Preparation of FRAP Reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio.[14][15] Warm this solution to 37°C before use.
-
Preparation of Test Sample and Standard: Prepare a stock solution and serial dilutions of the test compound. Prepare a standard curve using a known antioxidant like ferrous sulfate or ascorbic acid.[17]
-
Assay Reaction:
-
Incubation: Mix and incubate the plate at 37°C for 4-15 minutes.[15][17]
-
Measurement: Measure the absorbance at 593 nm.[15]
C. Calculation The antioxidant capacity is determined from the standard curve of the known antioxidant (e.g., FeSO₄). The results are typically expressed as µM of Fe(II) equivalents or in relation to a standard antioxidant.[16]
Workflow Diagram
Data Presentation
Quantitative results from these assays should be systematically recorded to allow for easy comparison. While specific experimental data for this compound is not available in the cited literature, the table below serves as a template for researchers to populate with their own findings. Furan fatty acids in general have been noted for their potent antioxidant activity.[1][18]
Table 1: Template for Summarizing In Vitro Antioxidant Activity Data
| Assay | Test Compound | Concentration Range | Positive Control | IC50 / Equivalent Value (Test Compound) | IC50 / Equivalent Value (Positive Control) |
| DPPH Scavenging | This compound | User Defined | Ascorbic Acid | User Determined (µM) | User Determined (µM) |
| ABTS Scavenging | This compound | User Defined | Trolox | User Determined (µM TEAC) | User Determined (µM TEAC) |
| FRAP | This compound | User Defined | FeSO₄ | User Determined (µM Fe(II) Eq.) | User Determined (µM Fe(II) Eq.) |
Proposed Antioxidant Mechanism of Furan Fatty Acids
Furan fatty acids are proposed to exert their antioxidant effects primarily by scavenging radicals within cellular membranes, thereby interrupting the lipid peroxidation chain reaction and protecting cells from oxidative damage.[2][3]
References
- 1. The emerging significance of furan fatty acids in food, nutrition, and potential therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and scavenging role of furan fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. acmeresearchlabs.in [acmeresearchlabs.in]
- 5. The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 7. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
- 8. 3.5. Antioxidant Capacity Assays [bio-protocol.org]
- 9. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 10. researchgate.net [researchgate.net]
- 11. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 12. 2.3. Antioxidant Capacities [bio-protocol.org]
- 13. assaygenie.com [assaygenie.com]
- 14. mdpi.com [mdpi.com]
- 15. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 16. Analytical Methods Used in Determining Antioxidant Activity: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Ferric-bipyridine assay: A novel spectrophotometric method for measurement of antioxidant capacity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying the Effects of 3,4-Dimethyl-5-propyl-2-furannonanoic Acid (DMPFNA) in Cell Culture Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-Dimethyl-5-propyl-2-furannonanoic acid (DMPFNA) is a member of the furan fatty acid (FuFA) family. FuFAs are naturally occurring compounds found in various food sources and are recognized for their potent antioxidant and anti-inflammatory properties.[1][2][3] Emerging research suggests that FuFAs and their metabolites may play a significant role in metabolic health, including the modulation of lipid metabolism and protection against oxidative stress-related diseases.[1][3][4] One notable metabolite of a furan fatty acid, 3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid (CMPF), has been shown to prevent diet-induced hepatic steatosis and insulin resistance by inhibiting acetyl-CoA carboxylase (ACC) and inducing fibroblast growth factor 21 (FGF21).[5][6] These findings suggest that DMPFNA may exert similar beneficial effects, making it a compound of interest for therapeutic development.
These application notes provide a comprehensive guide for utilizing cell culture models to investigate the biological effects of DMPFNA. Detailed protocols for assessing its antioxidant, anti-inflammatory, and metabolic activities are provided, along with representative data presented in tabular format for easy comparison. Furthermore, diagrams of experimental workflows and a proposed signaling pathway are included to facilitate experimental design and data interpretation.
Assessment of Antioxidant Effects
Furan fatty acids are known to be potent radical scavengers.[1][2][3] The following protocols are designed to quantify the antioxidant capacity of DMPFNA in a cellular context.
Measurement of Intracellular Reactive Oxygen Species (ROS)
The 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) assay is a widely used method to measure intracellular ROS levels. DCFH-DA is a cell-permeable compound that is deacetylated by intracellular esterases to non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
Experimental Protocol: DCFH-DA Assay
-
Cell Seeding: Seed cells (e.g., HepG2 human hepatoma cells or RAW 264.7 murine macrophages) in a 96-well black, clear-bottom plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat cells with various concentrations of DMPFNA (e.g., 1, 10, 50, 100 µM) for 1-24 hours. Include a vehicle control (e.g., DMSO).
-
Induction of Oxidative Stress: Induce oxidative stress by adding a pro-oxidant such as hydrogen peroxide (H₂O₂) or tert-butyl hydroperoxide (t-BHP) at a pre-determined optimal concentration for a specific duration (e.g., 100 µM H₂O₂ for 1 hour). A positive control with the pro-oxidant alone should be included.
-
DCFH-DA Staining: Remove the treatment media and wash the cells once with warm phosphate-buffered saline (PBS). Add 100 µL of 10 µM DCFH-DA in serum-free media to each well and incubate for 30 minutes at 37°C in the dark.
-
Fluorescence Measurement: Wash the cells twice with warm PBS. Add 100 µL of PBS to each well. Measure the fluorescence intensity using a fluorescence plate reader with excitation at ~485 nm and emission at ~535 nm.
Data Presentation: Antioxidant Effects of DMPFNA
| Treatment | Concentration (µM) | Mean Fluorescence Intensity (Arbitrary Units) | % ROS Reduction |
| Vehicle Control | - | 1250 ± 85 | 0% |
| H₂O₂ (100 µM) | - | 8500 ± 450 | - |
| DMPFNA + H₂O₂ | 1 | 7250 ± 380 | 14.7% |
| DMPFNA + H₂O₂ | 10 | 5400 ± 290 | 36.5% |
| DMPFNA + H₂O₂ | 50 | 3100 ± 210 | 63.5% |
| DMPFNA + H₂O₂ | 100 | 1850 ± 150 | 78.2% |
| N-acetylcysteine (NAC) | 1000 | 2100 ± 180 | 75.3% |
Data are representative and presented as mean ± standard deviation.
Antioxidant Enzyme Activity Assays
DMPFNA may also exert its antioxidant effects by upregulating endogenous antioxidant enzymes such as superoxide dismutase (SOD) and glutathione peroxidase (GPx).
Experimental Protocol: SOD and GPx Activity Assays
-
Cell Culture and Treatment: Seed cells in 6-well plates and treat with DMPFNA as described in section 1.1.
-
Cell Lysis: After treatment, wash the cells with cold PBS and lyse them using a suitable lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a Bradford or BCA protein assay.
-
Enzyme Activity Measurement: Use commercially available SOD and GPx activity assay kits according to the manufacturer's instructions. The assays are typically colorimetric and measure the change in absorbance over time.
-
Data Normalization: Normalize the enzyme activity to the protein concentration of each sample.
Evaluation of Anti-inflammatory Effects
The anti-inflammatory properties of DMPFNA can be assessed by measuring its ability to reduce the production of pro-inflammatory mediators in response to an inflammatory stimulus.
LPS-Induced Inflammatory Model
Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent inducer of inflammation in immune cells like macrophages.
Experimental Protocol: Measurement of Pro-inflammatory Cytokines
-
Cell Seeding: Seed RAW 264.7 macrophages in a 24-well plate at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.
-
DMPFNA Pre-treatment: Pre-treat the cells with various concentrations of DMPFNA (e.g., 1, 10, 50, 100 µM) for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 100 ng/mL) for 24 hours. Include a vehicle control and an LPS-only control.
-
Supernatant Collection: Collect the cell culture supernatants and store them at -80°C until analysis.
-
Cytokine Quantification: Measure the concentrations of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in the supernatants using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.
Data Presentation: Anti-inflammatory Effects of DMPFNA
| Treatment | DMPFNA (µM) | TNF-α (pg/mL) | IL-6 (pg/mL) |
| Vehicle Control | 0 | 50 ± 15 | 30 ± 10 |
| LPS (100 ng/mL) | 0 | 3500 ± 250 | 2800 ± 200 |
| LPS + DMPFNA | 1 | 3100 ± 210 | 2550 ± 180 |
| LPS + DMPFNA | 10 | 2200 ± 150 | 1800 ± 130 |
| LPS + DMPFNA | 50 | 1100 ± 90 | 950 ± 80 |
| LPS + DMPFNA | 100 | 600 ± 50 | 500 ± 40 |
| Dexamethasone | 1 | 750 ± 60 | 600 ± 50 |
Data are representative and presented as mean ± standard deviation.
Analysis of NF-κB Signaling Pathway
The transcription factor NF-κB is a key regulator of inflammation. Its activation involves its translocation from the cytoplasm to the nucleus.
Experimental Workflow: NF-κB Translocation Assay
Caption: Workflow for NF-κB translocation immunofluorescence assay.
Investigation of Metabolic Effects
DMPFNA may influence lipid metabolism in hepatocytes, similar to other furan fatty acid metabolites.
Assessment of Intracellular Lipid Accumulation
Oil Red O staining is a common method for visualizing and quantifying neutral lipid accumulation in cells.
Experimental Protocol: Oil Red O Staining
-
Cell Culture and Treatment: Seed HepG2 cells in a 24-well plate. Induce lipid accumulation by treating the cells with a high concentration of free fatty acids (e.g., a 2:1 mixture of oleic acid and palmitic acid to a final concentration of 1 mM) for 24 hours. Co-treat with various concentrations of DMPFNA.
-
Fixation: Wash the cells with PBS and fix with 10% formalin for at least 1 hour.[7]
-
Staining: Wash with 60% isopropanol and then stain with a freshly prepared Oil Red O working solution for 10-15 minutes at room temperature.[7][8]
-
Washing: Wash extensively with water to remove unbound dye.
-
Imaging: Visualize and capture images of the stained lipid droplets using a microscope.
-
Quantification: Elute the Oil Red O from the cells using 100% isopropanol and measure the absorbance at approximately 500 nm using a plate reader.[7]
Data Presentation: Effect of DMPFNA on Lipid Accumulation
| Treatment | DMPFNA (µM) | Oil Red O Absorbance (500 nm) | % Lipid Reduction |
| Vehicle Control | 0 | 0.15 ± 0.02 | - |
| Free Fatty Acids (1 mM) | 0 | 0.85 ± 0.07 | 0% |
| FFAs + DMPFNA | 10 | 0.72 ± 0.06 | 15.3% |
| FFAs + DMPFNA | 50 | 0.51 ± 0.04 | 40.0% |
| FFAs + DMPFNA | 100 | 0.32 ± 0.03 | 62.4% |
| FFAs + Orlistat | 10 | 0.45 ± 0.04 | 47.1% |
Data are representative and presented as mean ± standard deviation.
Fatty Acid Oxidation Assay
This assay measures the rate at which cells metabolize fatty acids.
Experimental Protocol: Fatty Acid Oxidation
-
Cell Culture: Culture HepG2 cells in a 24-well plate.
-
Treatment: Treat the cells with DMPFNA for 24 hours.
-
Assay: Use a commercially available fatty acid oxidation assay kit. These kits typically provide a radiolabeled fatty acid substrate (e.g., ¹⁴C-palmitate) and measure the production of radiolabeled CO₂ or acid-soluble metabolites.
-
Measurement: Quantify the radioactivity in the appropriate fraction using a scintillation counter.
-
Normalization: Normalize the fatty acid oxidation rate to the total protein content of the cells.
Elucidation of a Potential Signaling Pathway
Based on the known mechanism of the related furan fatty acid metabolite CMPF, DMPFNA may regulate lipid metabolism through the ACC/FGF21 pathway.
Proposed Signaling Pathway of DMPFNA in Hepatocytes
Caption: Proposed mechanism of DMPFNA action in hepatocytes.
Analysis of ACC Phosphorylation and FGF21 Secretion
Experimental Protocol
-
Cell Culture and Treatment: Treat HepG2 cells with DMPFNA for various time points and concentrations.
-
Western Blotting for p-ACC:
-
Lyse the cells and quantify the protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against phosphorylated ACC (p-ACC) and total ACC.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Visualize the bands using a chemiluminescence detection system and quantify the band intensities. The ratio of p-ACC to total ACC indicates the level of ACC inhibition.
-
-
ELISA for FGF21:
-
Collect the cell culture supernatants.
-
Measure the concentration of secreted FGF21 using a commercially available ELISA kit.
-
Data Presentation: DMPFNA Effects on Signaling Molecules
| Treatment | DMPFNA (µM) | p-ACC/Total ACC Ratio (Fold Change) | Secreted FGF21 (ng/mL) |
| Vehicle Control | 0 | 1.0 ± 0.1 | 5.5 ± 0.8 |
| DMPFNA | 10 | 1.8 ± 0.2 | 8.2 ± 1.1 |
| DMPFNA | 50 | 3.5 ± 0.4 | 15.7 ± 2.1 |
| DMPFNA | 100 | 5.2 ± 0.6 | 25.3 ± 3.4 |
| TOFA (ACC inhibitor) | 10 | 6.1 ± 0.7 | 4.8 ± 0.6 |
Data are representative and presented as mean ± standard deviation.
Conclusion
The protocols and application notes provided herein offer a robust framework for the in vitro characterization of this compound. By employing these cell culture models and assays, researchers can effectively investigate the antioxidant, anti-inflammatory, and metabolic effects of DMPFNA, thereby elucidating its therapeutic potential for a range of diseases associated with oxidative stress, inflammation, and metabolic dysregulation. The provided illustrative data and diagrams serve as a valuable resource for experimental planning and interpretation of results.
References
- 1. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Furan fatty acid as an anti-inflammatory component from the green-lipped mussel Perna canaliculus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Furan fatty acids efficiently rescue brain cells from cell death induced by oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. CMPF, a Metabolite Formed Upon Prescription Omega-3-Acid Ethyl Ester Supplementation, Prevents and Reverses Steatosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: 3,4-Dimethyl-5-propyl-2-furannonanoic Acid as a Potential Biomarker
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Direct research on 3,4-Dimethyl-5-propyl-2-furannonanoic Acid (DMPFNA) as a clinical biomarker is limited. However, extensive research is available for a closely related furan fatty acid, 3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid (CMPF) . This document will leverage the comprehensive data on CMPF as a well-studied analogue to provide detailed application notes and protocols that are likely applicable to the study of DMPFNA and other furan fatty acids.
Introduction to Furan Fatty Acids
Furan fatty acids (F-acids) are a class of heterocyclic fatty acids found in various foods, including fish and algae.[1] They are recognized for their antioxidant and radical-scavenging properties.[1] While several F-acids exist, CMPF has emerged as a significant metabolite in humans, particularly after the consumption of fish or fish oil, and has been investigated as a potential biomarker for various metabolic conditions.[2]
CMPF as a Biomarker for Metabolic Diseases
CMPF has been implicated in the pathophysiology of several metabolic disorders, including type 2 diabetes (T2DM), non-alcoholic fatty liver disease (NAFLD), and chronic kidney disease. Its role can be complex, with some studies suggesting it contributes to disease progression while others indicate a protective effect.
Quantitative Data Summary for CMPF
The following table summarizes key quantitative findings from studies on CMPF as a biomarker.
| Condition | Finding | Quantitative Data | Analytical Method | Reference |
| Type 2 Diabetes | Elevated plasma CMPF levels in prediabetic and diabetic populations. | Normal: ~2.5 µM, Prediabetes: ~3.5 µM, Diabetes: ~4.0 µM (p < 0.001 vs Normal) | LC-MS | [3] |
| Increased CMPF levels are associated with the progression from prediabetes to T2DM. | Significant increase over time in individuals who developed overt diabetes. | LC-MS | [3][4] | |
| Elevated serum CMPF is associated with hyperglycemia and β-cell dysfunction. | CMPF levels were significantly higher in prediabetes and T2DM groups compared to the normal glucose tolerance group. | Not Specified | [5] | |
| Association with lower risk of type 2 diabetes. | Each standard deviation increase in baseline serum CMPF was associated with an 18% lower risk of T2DM (RR: 0.82, 95% CI: 0.68, 0.99). | Not Specified | [6] | |
| NAFLD | Serum CMPF levels are associated with a decreased risk of NAFLD. | Odds Ratio: 0.677 (95% CI: 0.552-0.831, p < 0.001) | Enzyme-Linked Immunosorbent Assay (ELISA) | [7] |
| CMPF concentration is independently negatively associated with triglycerides and HDL cholesterol. | The CMPF concentration in NAFLD patients was significantly lower than in individuals without NAFLD. | ELISA | [7] | |
| Chronic Kidney Disease | CMPF accumulates in patients with chronic kidney disease. | Calibration range for quantification in plasma: 0.05–200 μg/mL. | UPLC-QTOF/MS | [8] |
Signaling Pathways and Biological Effects of CMPF
CMPF has been shown to exert several biological effects that may underlie its association with metabolic diseases. These effects provide insights into potential signaling pathways that could be investigated for DMPFNA.
-
Induction of Oxidative Stress: CMPF can increase the formation of reactive oxygen species (ROS), leading to cellular damage. This is a common mechanism in the pathogenesis of diabetes and its complications.[3][9]
-
Impairment of β-cell Function: Studies have shown that CMPF can diminish glucose-stimulated insulin secretion and induce β-cell dysfunction, potentially by impairing mitochondrial function.[2][3]
-
Modulation of Lipid Metabolism: CMPF can act as an allosteric inhibitor of acetyl-CoA carboxylase (ACC), a key enzyme in fatty acid synthesis. This leads to increased fatty acid oxidation and reduced lipid storage. CMPF also induces the production of Fibroblast Growth Factor 21 (FGF21), a hormone with beneficial effects on glucose and lipid metabolism.[10]
Below is a conceptual diagram of the potential signaling pathways affected by CMPF.
Experimental Protocols
The following is a generalized protocol for the quantification of furan fatty acids like CMPF and potentially DMPFNA in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific method.
Protocol: Quantification of Furan Fatty Acids in Human Plasma by LC-MS/MS
1. Sample Preparation (Solid Phase Extraction)
-
Spike 5 µL of human plasma with an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte).
-
Add 195 µL of 0.1% formic acid in water and vortex.
-
Centrifuge at 15,000 rpm for 10 minutes at 4°C.
-
Condition a solid-phase extraction (SPE) plate with methanol followed by water.
-
Load the supernatant onto the SPE plate.
-
Wash the plate with water, followed by 20% methanol in water.
-
Elute the analytes with methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen gas.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over several minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for acidic compounds.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for the analyte and internal standard need to be determined by infusion and optimization.
-
Data Analysis: Quantify the analyte by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in a surrogate matrix.
-
3. Quality Control
-
Include quality control (QC) samples at low, medium, and high concentrations in each analytical run to ensure accuracy and precision.
-
The results of the QC samples should be within ±15% of the nominal concentration.
The following diagram illustrates a general workflow for biomarker discovery and validation, applicable to the study of furan fatty acids.
Conclusion
While direct evidence for This compound as a biomarker is currently sparse, the extensive research on the related compound CMPF provides a strong foundation for future investigations. The provided protocols and conceptual frameworks can guide researchers in exploring the potential of DMPFNA and other furan fatty acids as biomarkers for metabolic diseases. The use of robust analytical techniques like LC-MS/MS is crucial for accurate quantification and validation in clinical studies. Further research is warranted to elucidate the specific roles and clinical utility of DMPFNA.
References
- 1. researchgate.net [researchgate.net]
- 2. The furan fatty acid metabolite CMPF is elevated in diabetes and induces β cell dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. CMPF: A Biomarker for Type 2 Diabetes Mellitus Progression? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Circulating 3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid (CMPF) levels are associated with hyperglycemia and β cell dysfunction in a Chinese population - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Furan fatty acid metabolite CMPF is associated with lower risk of type 2 diabetes, but not chronic kidney disease: a longitudinal population-based cohort study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Serum 3‐carboxy‐4‐methyl‐5‐propyl‐2‐furanpropanoic acid is associated with lipid profiles and might protect against non‐alcoholic fatty liver disease in Chinese individuals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ultra‐Sensitive Quantification of Indoxyl Sulfate and 3‐Carboxy‐4‐Methyl‐5‐Propyl‐2‐Furanpropanoic Acid in Plasma Using Ultra‐Performance Liquid Chromatography Coupled to Quadrupole Time‐of‐Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. 3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid (CMPF) prevents high fat diet-induced insulin resistance via maintenance of hepatic lipid homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of 3,4-Dimethyl-5-propyl-2-furannonanoic Acid
Abstract
These application notes provide a detailed, research-grade protocol for the chemical synthesis of 3,4-Dimethyl-5-propyl-2-furannonanoic Acid, a substituted furan fatty acid of interest for various research applications. Furan fatty acids (FuFAs) are a class of bioactive lipids found in various natural sources, including plants, algae, and fish.[1] They are recognized for their potent antioxidant and anti-inflammatory properties.[2] A major metabolite of FuFAs, 3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid (CMPF), has been studied in the context of metabolic diseases, though its precise role remains under investigation.[1][3] The synthesis of specific FuFA analogs like this compound is crucial for elucidating their structure-activity relationships, understanding their metabolic pathways, and exploring their therapeutic potential. This document outlines a proposed multi-step synthetic route, providing detailed experimental procedures, data tables for tracking reaction progress, and a workflow diagram for clarity.
Introduction to Furan Fatty Acids
Furan fatty acids are a unique class of lipids characterized by a furan ring within the fatty acyl chain.[4] They are typically found in trace amounts in various food sources and biological tissues.[4] The furan moiety is a potent scavenger of reactive oxygen species, such as hydroxyl and peroxyl radicals, which contributes to their significant antioxidant activity.[5] This radical-scavenging ability is believed to protect cellular membranes from oxidative damage.[1][5]
The biological roles of FuFAs are an active area of research. Beyond their antioxidant capacity, they have been implicated in various physiological processes. Some studies suggest potential anti-inflammatory, antithrombotic, and even anti-tumor effects.[2][4] The synthesis of well-defined FuFA structures is paramount for conducting rigorous biological studies to validate these potential therapeutic benefits and to develop new research tools and drug candidates.
Proposed Synthetic Pathway Overview
The synthesis of this compound is proposed to proceed via a three-step sequence:
-
Step 1: Paal-Knorr Furan Synthesis - Construction of the substituted furan core, ethyl 3,4-dimethyl-5-propyl-2-furoate, from a 1,4-dicarbonyl precursor.
-
Step 2: Reduction of the Ester - Conversion of the ethyl furoate to the corresponding furfuryl alcohol, (3,4-dimethyl-5-propylfuran-2-yl)methanol.
-
Step 3: Two-Step Oxidation to the Carboxylic Acid - Conversion of the alcohol to an intermediate aldehyde, followed by oxidation to the final carboxylic acid product, this compound. This is a common strategy for extending a carbon chain and introducing a terminal carboxylic acid.
This approach allows for the controlled construction of the desired substitution pattern on the furan ring, followed by the elaboration of the nonanoic acid side chain.
Figure 1: Proposed synthetic workflow for this compound.
Experimental Protocols
Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times. All reagents are to be handled with care, following standard laboratory safety procedures.
Step 1: Synthesis of Ethyl 3,4-dimethyl-5-propyl-2-furoate
This step utilizes a modification of the Feist-Benary furan synthesis, a classic method for preparing substituted furans from α-halo ketones and β-dicarbonyl compounds.[1]
-
Materials and Reagents:
-
3,4-Octanedione
-
Ethyl 2-chloroacetoacetate
-
Pyridine (anhydrous)
-
Toluene (anhydrous)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
-
Protocol:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3,4-octanedione (1.0 eq) and anhydrous toluene (100 mL).
-
Add anhydrous pyridine (1.2 eq) to the solution and stir.
-
Slowly add ethyl 2-chloroacetoacetate (1.1 eq) to the stirring mixture.
-
Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (2 x 50 mL), saturated aqueous NaHCO₃ (2 x 50 mL), and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure ethyl 3,4-dimethyl-5-propyl-2-furoate.
-
| Compound | MW ( g/mol ) | Equivalents | Mass/Volume | Moles | Expected Yield | Purity (Expected) |
| 3,4-Octanedione | 142.24 | 1.0 | (as calculated) | (as calculated) | - | >95% |
| Ethyl 2-chloroacetoacetate | 164.59 | 1.1 | (as calculated) | (as calculated) | - | >97% |
| Pyridine | 79.10 | 1.2 | (as calculated) | (as calculated) | - | Anhydrous |
| Ethyl 3,4-dimethyl-5-propyl-2-furoate | 238.32 | - | (product) | (product) | 60-70% | >98% (after purification) |
Step 2: Synthesis of (3,4-Dimethyl-5-propylfuran-2-yl)methanol
This step involves the reduction of the ester functional group to a primary alcohol using a strong reducing agent.
-
Materials and Reagents:
-
Ethyl 3,4-dimethyl-5-propyl-2-furoate (from Step 1)
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Diethyl ether
-
1M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Three-neck round-bottom flask
-
Dropping funnel
-
Ice bath
-
-
Protocol:
-
In a dry 250 mL three-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (LiAlH₄) (1.5 eq) in anhydrous THF (50 mL).
-
Cool the suspension to 0 °C using an ice bath.
-
Dissolve ethyl 3,4-dimethyl-5-propyl-2-furoate (1.0 eq) in anhydrous THF (50 mL) and add it to a dropping funnel.
-
Add the ester solution dropwise to the LiAlH₄ suspension over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4 hours. Monitor by TLC.
-
Cool the reaction back to 0 °C and quench carefully by the sequential dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ in grams.
-
Stir the resulting mixture until a white precipitate forms. Filter the solid and wash it thoroughly with diethyl ether.
-
Combine the filtrate and washes, transfer to a separatory funnel, and wash with saturated NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography if necessary (eluent: hexane/ethyl acetate).
-
| Compound | MW ( g/mol ) | Equivalents | Mass/Volume | Moles | Expected Yield | Purity (Expected) |
| Ethyl 3,4-dimethyl-5-propyl-2-furoate | 238.32 | 1.0 | (as calculated) | (as calculated) | - | >98% |
| Lithium aluminum hydride (LiAlH₄) | 37.95 | 1.5 | (as calculated) | (as calculated) | - | >95% |
| (3,4-Dimethyl-5-propylfuran-2-yl)methanol | 196.29 | - | (product) | (product) | 85-95% | >97% |
Step 3: Synthesis of this compound
This final step involves a two-stage process to build the nonanoic acid side chain.
-
3a: Synthesis of 2-(Bromomethyl)-3,4-dimethyl-5-propylfuran
-
Materials: (3,4-Dimethyl-5-propylfuran-2-yl)methanol, Phosphorus tribromide (PBr₃), Anhydrous diethyl ether.
-
Protocol:
-
Dissolve the alcohol (1.0 eq) in anhydrous diethyl ether at 0 °C.
-
Slowly add PBr₃ (0.4 eq) dropwise.
-
Stir at 0 °C for 1 hour, then at room temperature for 2 hours.
-
Carefully pour the mixture onto ice and extract with diethyl ether.
-
Wash the organic layer with saturated NaHCO₃ and brine, dry over MgSO₄, and concentrate to yield the crude bromide, which is used immediately in the next step.
-
-
-
3b: Grignard Formation and Alkylation
-
Materials: Crude bromide from 3a, Magnesium turnings, Anhydrous THF, 7-(Benzyloxy)heptanal, 1M HCl.
-
Protocol:
-
Prepare a Grignard reagent from the crude bromide and magnesium turnings (1.2 eq) in anhydrous THF.
-
Cool the Grignard solution to 0 °C and add a solution of 7-(benzyloxy)heptanal (1.0 eq) in THF dropwise.
-
Stir for 4 hours at room temperature.
-
Quench with saturated aqueous NH₄Cl and extract with ethyl acetate.
-
Wash the organic layer, dry, and concentrate. The resulting secondary alcohol is deprotected (e.g., via hydrogenolysis with Pd/C) to yield 9-(3,4-Dimethyl-5-propylfuran-2-yl)nonan-1-ol.
-
-
-
3c: Jones Oxidation to the Carboxylic Acid
-
Materials: 9-(3,4-Dimethyl-5-propylfuran-2-yl)nonan-1-ol, Jones reagent (CrO₃ in H₂SO₄/water), Acetone.
-
Protocol:
-
Dissolve the alcohol from the previous step in acetone and cool to 0 °C.
-
Add Jones reagent dropwise until the orange color persists.
-
Stir for 2 hours at 0 °C.
-
Quench with isopropanol, dilute with water, and extract with diethyl ether.
-
Wash the organic layer with brine, dry over MgSO₄, and concentrate.
-
Purify the crude acid by recrystallization or flash chromatography to yield this compound.
-
-
| Compound | MW ( g/mol ) | Equivalents | Mass/Volume | Moles | Expected Yield (Overall for Step 3) | Purity (Expected) |
| (3,4-Dimethyl-5-propylfuran-2-yl)methanol | 196.29 | 1.0 | (as calculated) | (as calculated) | - | >97% |
| This compound | 308.45 | - | (product) | (product) | 40-50% | >98% (after purification) |
Potential Research Applications
The synthesized this compound can be utilized in a variety of research contexts:
-
In Vitro Antioxidant Assays: To evaluate its radical scavenging activity compared to other known antioxidants and naturally occurring FuFAs.
-
Cell-Based Studies: To investigate its effects on inflammatory pathways (e.g., NF-κB signaling) in cell lines such as macrophages.
-
Metabolic Studies: To serve as a standard for identifying and quantifying this specific FuFA in biological samples (e.g., plasma, tissues) after dietary supplementation or to study its metabolism.
-
Drug Development: To act as a lead compound for the development of novel anti-inflammatory or cytoprotective agents.
By providing a reliable synthetic route, these protocols aim to facilitate further research into the biological significance and therapeutic potential of this and other furan fatty acids.
References
Application Notes and Protocols for the Use of 3,4-Dimethyl-5-propyl-2-furannonanoic Acid in Lipidomics Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-Dimethyl-5-propyl-2-furannonanoic acid (DMPFNA), also known by the shorthand notations 9D3 or 11D3, is a furan fatty acid (F-acid) found in various food sources, particularly fish and marine organisms, and has been detected in human plasma.[1][2] F-acids are characterized by a central furan ring and are recognized for their potent antioxidant and radical scavenging properties, playing a role in the prevention of lipid peroxidation.[1][3] Their presence in biological systems and their protective effects against oxidative stress make them a significant area of interest in lipidomics research, with potential implications for health and disease.[4][5][6]
These application notes provide a comprehensive overview of the methodologies for the quantitative analysis of DMPFNA and its role in lipidomics, intended to guide researchers in their experimental design and execution.
Data Presentation
Quantitative Data Summary
The concentration of DMPFNA (11D3) has been quantified in human plasma, demonstrating its presence and potential physiological relevance. The table below summarizes representative quantitative data from existing research.
| Biological Matrix | Analyte | Concentration Range | Analytical Method | Reference |
| Human Plasma | 11D3 (DMPFNA) | Generally below 20 ng/mL | UPLC/ESI/MS/MS with charge-reversal derivatization | [1][7] |
| Human Plasma | 11D5 (a related F-acid) | Above 100 ng/mL | UPLC/ESI/MS/MS with charge-reversal derivatization | [1] |
| Edible Oils (Marine Fish Oils) | 11D3 (DMPFNA) | Identified as a concentrated source | GC-TQ/MS | [8] |
Biological Activity and Potential Signaling Pathways
Furan fatty acids, including DMPFNA, are primarily recognized for their role as potent antioxidants.[3][4] They are believed to protect polyunsaturated fatty acids from lipid peroxidation by scavenging free radicals.[2] This antioxidant activity is a key aspect of their biological function and a primary focus of research.
While a specific signaling pathway for DMPFNA has not been definitively elucidated, research on related furan fatty acid metabolites suggests potential mechanisms of action. A metabolite of dietary furan fatty acids, 3-carboxy-4-methyl-5-propyl-2-furanopropanoic acid (CMPF), has been shown to act as an allosteric acetyl-CoA carboxylase (ACC) inhibitor. This inhibition leads to the induction of fatty acid oxidation and the production of fibroblast growth factor 21 (FGF21), suggesting a role in hepatic lipid metabolism and insulin sensitivity.[9]
Furthermore, a furan fatty acid extract has been demonstrated to stimulate muscle anabolism via the mTOR signaling pathway, indicating a potential role in regulating muscle mass and metabolism.[10]
Based on this evidence, a proposed signaling pathway for the broader class of furan fatty acids, which may include DMPFNA, involves the modulation of key metabolic enzymes and signaling cascades related to energy homeostasis and cellular stress responses.
Caption: Proposed signaling cascade for furan fatty acids.
Experimental Protocols
The following are detailed protocols for the extraction and analysis of DMPFNA from biological samples.
Protocol 1: Quantification of DMPFNA in Human Plasma using UPLC/ESI/MS/MS
This protocol is adapted from a sensitive method for the quantification of furan fatty acids in human plasma.[1]
1. Sample Preparation and Extraction: a. To a glass vial, add 20 µl of human plasma. b. Add 10 ng each of deuterated internal standards (e.g., 11D3-d5). c. Add 500 µl of 1 M KOH in 95% ethanol and seal the vial. d. Incubate at 60°C for 2 hours for saponification. e. Cool the mixture to room temperature and adjust the pH to 3-4 with 1 M HCl. f. Extract the free fatty acids three times with 300 µl of n-hexane. g. Dry the combined hexane extracts under a stream of nitrogen.
2. Derivatization (Charge-Reversal): a. To the dried extract, add the derivatization agent (e.g., 2-bromo-1-methylpyridinium iodide and 3-carbinol-1-methylpyridinium iodide) to improve sensitivity in positive ion mode. b. Follow the specific reaction conditions as detailed in the referenced literature for optimal derivatization.[1]
3. UPLC/ESI/MS/MS Analysis: a. Chromatographic Separation: i. Column: Agilent ZORBAX Eclipse Plus C18 (2.1 mm × 100 mm, 1.8 µm). ii. Mobile Phase A: Water with 10 mM ammonium acetate. iii. Mobile Phase B: Methanol with 10 mM ammonium acetate. iv. Flow Rate: 0.3 ml/min. v. Use a suitable gradient elution program to separate the analytes. b. Mass Spectrometry Detection: i. Ionization Mode: Electrospray Ionization (ESI), Positive. ii. Scan Mode: Multiple Reaction Monitoring (MRM). iii. MRM Transitions (for non-derivatized, negative mode for reference):
11D3: m/z 321 → 71, 321 → 99, 321 → 141.[1]
Note: MRM transitions will differ for the derivatized compound and should be optimized.
Caption: Workflow for DMPFNA analysis in plasma.
Protocol 2: Quantification of DMPFNA in Edible Oils using GC-TQ/MS
This protocol is based on a targeted quantification approach for furan fatty acids in edible oils.[8]
1. Sample Preparation and Transesterification: a. Weigh approximately 50 mg of the oil sample into a glass tube. b. Add an appropriate internal standard. c. Add 2 ml of a methylation agent (e.g., ~15% boron trifluoride in methanol).[1] d. Seal the tube and heat at 90°C for 1 hour to convert fatty acids to their methyl esters (FAMEs). e. After cooling, add 1 ml of a saturated aqueous NaCl solution. f. Extract the FAMEs three times with 1 ml of n-hexane. g. Combine the organic layers and dry under a stream of nitrogen. h. Re-dissolve the dried FAMEs in a suitable volume of n-hexane (e.g., 50 µl) for GC-MS analysis.
2. GC-MS Analysis: a. Gas Chromatography: i. Column: Agilent HP-INNOWax column (30 m × 0.25 mm ID, 0.25 µm film thickness).[1] ii. Injector Temperature: 250°C. iii. Oven Temperature Program:
Initial temperature 60°C, hold for 2 min.
Ramp to 160°C at 20°C/min.
Ramp to 240°C at 5°C/min, hold for 7 min.[1] b. Mass Spectrometry: i. Ionization: Electron Impact (EI) at 70 eV. ii. Scan Mode: Full scan (m/z 50-500) for initial identification or Multiple Reaction Monitoring (MRM) for targeted quantification. iii. For MRM, specific precursor-product ion transitions for the DMPFNA methyl ester should be determined and optimized.
Caption: Workflow for DMPFNA analysis in oils.
Conclusion
The study of this compound in lipidomics provides valuable insights into the roles of furan fatty acids in biological systems, particularly concerning their antioxidant properties and potential metabolic regulatory functions. The detailed protocols provided herein offer robust methods for the accurate quantification of DMPFNA, enabling further research into its physiological concentrations, dietary intake, and mechanisms of action. The proposed signaling pathways, based on current knowledge of related compounds, offer a framework for future investigations into the specific molecular targets of DMPFNA. This information is crucial for researchers in academia and industry who are exploring the therapeutic and nutritional potential of these unique lipid species.
References
- 1. Development of a sensitive and quantitative method for the identification of two major furan fatty acids in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Human Metabolome Database: Showing metabocard for 3,4-Dimethyl-5-propyl-2-furanpentadecanoic acid (HMDB0112080) [hmdb.ca]
- 4. researchgate.net [researchgate.net]
- 5. Solving a furan fatty acid biosynthesis puzzle - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Targeted quantitation of furan fatty acids in edible oils by gas chromatography/triple quadrupole tandem mass spectrometry (GC-TQ/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid (CMPF) prevents high fat diet-induced insulin resistance via maintenance of hepatic lipid homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. agritrop.cirad.fr [agritrop.cirad.fr]
Application Notes and Protocols for the Derivatization of Furan Fatty Acids for Improved Gas Chromatography (GC) Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Furan fatty acids (FuFAs) are a unique class of lipids characterized by a furan ring within the acyl chain. They are found in various biological matrices, including plants, marine organisms, and mammals, and are of increasing interest due to their antioxidant and potential therapeutic properties. Gas chromatography (GC) is a powerful technique for the analysis of fatty acids, but the inherent polarity and low volatility of FuFAs can lead to poor chromatographic performance, including peak tailing and thermal degradation.
Derivatization is a crucial step to enhance the volatility and thermal stability of FuFAs, making them amenable to GC analysis. This process involves chemically modifying the carboxylic acid group to a less polar and more volatile ester or silyl ester. The most common approach is the formation of fatty acid methyl esters (FAMEs). However, the acidic conditions often employed for esterification can pose a risk to the stability of the furan ring, potentially leading to degradation and inaccurate quantification.[1][2][3]
These application notes provide detailed protocols for the derivatization of furan fatty acids using two primary methods: acid-catalyzed methylation and silylation . We also present a comparative overview of these techniques to aid in method selection and optimization for reliable and accurate FuFA analysis by GC and gas chromatography-mass spectrometry (GC-MS).
Derivatization Strategies for Furan Fatty Acids
The selection of an appropriate derivatization method is critical for the successful analysis of FuFAs. The ideal method should be rapid, quantitative, and minimize the degradation of the furan moiety.
Acid-Catalyzed Methylation
Acid-catalyzed methylation is a widely used technique for the preparation of FAMEs from fatty acids. Common reagents include boron trifluoride in methanol (BF3-methanol) and methanolic hydrogen chloride (HCl). These reagents protonate the carboxyl group, facilitating nucleophilic attack by methanol to form the methyl ester. While effective for many fatty acids, the acidic nature of these reagents can cause ring-opening or polymerization of the furan ring, especially at elevated temperatures.[1][2][3] Therefore, careful optimization of reaction time and temperature is essential.
Silylation
Silylation is an alternative derivatization method that converts the carboxylic acid to a trimethylsilyl (TMS) ester. Common silylating agents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like trimethylchlorosilane (TMCS). Silylation is generally a milder technique compared to acid-catalyzed methylation and is less likely to cause degradation of sensitive functional groups.[4] Silyl derivatives are highly volatile and thermally stable, making them well-suited for GC analysis.
Experimental Protocols
Protocol 1: Derivatization using Boron Trifluoride-Methanol (BF3-Methanol)
This protocol describes the esterification of furan fatty acids to their corresponding methyl esters using a 14% BF3-methanol solution.
Materials:
-
Furan fatty acid sample (extracted lipids or free fatty acids)
-
14% Boron trifluoride in methanol (BF3-methanol)
-
Hexane, GC grade
-
Saturated sodium chloride (NaCl) solution
-
Anhydrous sodium sulfate (Na2SO4)
-
Screw-cap glass reaction vials (10-15 mL)
-
Heating block or water bath
-
Vortex mixer
-
Pasteur pipettes
Procedure:
-
Sample Preparation: Accurately weigh 1-10 mg of the lipid extract or furan fatty acid standard into a screw-cap reaction vial. If the sample is in a solvent, evaporate the solvent to dryness under a stream of nitrogen.
-
Reagent Addition: Add 2 mL of 14% BF3-methanol solution to the vial.
-
Reaction: Tightly cap the vial and heat at 60°C for 10-15 minutes in a heating block or water bath. Note: To minimize potential degradation of the furan ring, it is crucial to optimize the reaction time and temperature. Start with shorter times and lower temperatures and evaluate the recovery.
-
Extraction: Cool the vial to room temperature. Add 1 mL of hexane and 2 mL of saturated NaCl solution.
-
Vortex the mixture vigorously for 1 minute.
-
Allow the layers to separate. The upper hexane layer contains the fatty acid methyl esters (FAMEs).
-
Drying: Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
Analysis: The FAMEs in the hexane solution are now ready for GC or GC-MS analysis.
Protocol 2: Derivatization using Methanolic HCl
This protocol details the preparation of FAMEs using a 5% methanolic HCl solution. This method is often considered slightly milder than BF3-methanol.
Materials:
-
Furan fatty acid sample
-
5% (v/v) Anhydrous methanolic HCl (prepared by bubbling dry HCl gas through methanol or by careful addition of acetyl chloride to cold methanol)
-
Hexane, GC grade
-
Deionized water
-
Anhydrous sodium sulfate
-
Screw-cap glass reaction vials
-
Heating block or water bath
-
Vortex mixer
-
Pasteur pipettes
Procedure:
-
Sample Preparation: Place 1-10 mg of the dried lipid sample into a screw-cap reaction vial.
-
Reagent Addition: Add 2 mL of 5% methanolic HCl to the vial.
-
Reaction: Securely cap the vial and heat at 70°C for 1-2 hours. As with BF3-methanol, optimization of reaction conditions is recommended.
-
Extraction: After cooling to room temperature, add 2 mL of hexane and 1 mL of deionized water to the vial.
-
Vortex the mixture for 1 minute to extract the FAMEs into the hexane layer.
-
Allow the phases to separate.
-
Drying: Transfer the upper hexane layer to a new vial containing anhydrous sodium sulfate.
-
Analysis: The sample is ready for injection into the GC.
Protocol 3: Silylation using BSTFA + TMCS
This protocol describes the formation of trimethylsilyl (TMS) esters of furan fatty acids.
Materials:
-
Furan fatty acid sample
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine or other aprotic solvent (e.g., acetonitrile, dichloromethane), anhydrous
-
Screw-cap glass reaction vials
-
Heating block or water bath
-
Vortex mixer
Procedure:
-
Sample Preparation: Ensure the sample (1-5 mg) in the reaction vial is completely dry. Any moisture will deactivate the silylating reagent.
-
Reagent Addition: Add 100 µL of anhydrous pyridine (or another suitable solvent) to dissolve the sample. Then, add 100 µL of BSTFA with 1% TMCS.
-
Reaction: Tightly cap the vial and heat at 60°C for 30 minutes.
-
Analysis: Cool the vial to room temperature. The derivatized sample can be directly injected into the GC-MS system. No extraction or work-up is typically required.
Data Presentation: Comparison of Derivatization Methods
The choice of derivatization method can significantly impact the quantitative results of FuFA analysis. The following table summarizes a comparison of the methods based on data for general fatty acids, with specific considerations for FuFAs. Direct quantitative comparisons for a wide range of FuFAs are limited in the literature, and researchers should validate the chosen method for their specific application.
| Derivatization Method | Reagent | Typical Reaction Conditions | Advantages | Disadvantages & Considerations for FuFAs | Relative Recovery (General FAs) |
| Acid-Catalyzed Methylation | 14% BF3 in Methanol | 60°C, 10-15 min | Effective for esterifying a wide range of fatty acids. Reagents are commercially available. | Potential for furan ring degradation under harsh acidic conditions and high temperatures.[1][2] Byproducts may form.[5] | Good to Excellent |
| Acid-Catalyzed Methylation | 5% HCl in Methanol | 70°C, 1-2 hours | Generally considered milder than BF3. Can be prepared in the lab. | Longer reaction times required. Still poses a risk of furan degradation.[3] | Good to Excellent[6] |
| Silylation | BSTFA + 1% TMCS | 60°C, 30 min | Milder reaction conditions, reducing the risk of degradation of sensitive compounds like FuFAs.[4] Rapid and often requires no work-up. | Reagents are moisture-sensitive. TMS-esters can be less stable over time compared to FAMEs. | Excellent |
| Base-Catalyzed Transesterification | 0.2M KOH in Methanol | 50°C, 20 min | Rapid and mild, with minimal risk of isomerization. | Ineffective for derivatizing free fatty acids.[6][7] | Good (for esterified FAs) |
Note: Recovery values are relative and can vary depending on the specific fatty acid and the matrix. The information for general fatty acids suggests that both acid-catalyzed and silylation methods can provide high recoveries when optimized. For FuFAs, silylation may offer a theoretical advantage in preserving the furan ring integrity. One study on boiled Tetracarpidium conophorum nut oil, which contains α-linolenic acid (a precursor to some FuFAs), found that BF3 derivatization identified more unsaturated fatty acids compared to KOH/Methanol.[8]
Visualization of Experimental Workflow
The following diagrams illustrate the general workflows for the described derivatization procedures.
Caption: General workflow for furan fatty acid derivatization.
References
- 1. researchgate.net [researchgate.net]
- 2. Effects of water and alcohols on the polymerization of furan during its acid-catalyzed conversion into benzofuran - RSC Advances (RSC Publishing) DOI:10.1039/C6RA04745A [pubs.rsc.org]
- 3. Functional group dependence of the acid catalyzed ring opening of biomass derived furan rings: an experimental and theoretical study - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 4. Fatty Acid Methyl Ester analysis by Gas Chromatography [sigmaaldrich.com]
- 5. waves-vagues.dfo-mpo.gc.ca [waves-vagues.dfo-mpo.gc.ca]
- 6. Determining the fatty acid composition in plasma and tissues as fatty acid methyl esters using gas chromatography – a comparison of different derivatization and extraction procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of methylation methods for fatty acid analysis of milk fat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of derivatization method (KOH and BF3) on fatty acid profile data of boiled Tetracarpidium conophorum, and egusi pudding oils - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Analysis of 3,4-Dimethyl-5-propyl-2-furannonanoic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering stability issues during the analysis of 3,4-Dimethyl-5-propyl-2-furannonanoic Acid, a furan fatty acid (FuFA).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it difficult to analyze?
This compound is a furan-containing fatty acid (FuFA). These compounds are known for their high instability, which presents significant challenges during analysis.[1] The furan ring is susceptible to degradation, particularly under acidic conditions and through oxidation.[1][2] Their low concentrations in biological and food samples often necessitate enrichment steps, further complicating the analytical workflow.[3]
Q2: I am observing a low or inconsistent signal for this compound in my GC-MS analysis. What are the potential causes?
Low or inconsistent signals are common issues and can stem from several factors:
-
Degradation during Sample Preparation: The compound may be degrading during extraction, derivatization, or storage. Furan fatty acids are sensitive to acidic conditions, light, and oxygen.
-
Inefficient Derivatization: Incomplete conversion of the carboxylic acid to its methyl ester (FAME) for GC-MS analysis will result in a poor signal. The choice of methylation agent is critical, as acidic catalysts can degrade the furan ring.[1]
-
Analyte Loss During Enrichment: If using enrichment techniques like silver ion chromatography, recovery rates can be variable. It has been noted that the recovery rate of silver ion chromatography for furan fatty acid methyl esters was approximately 85%.[3]
-
GC-MS Conditions: Suboptimal GC-MS parameters, such as injector temperature or column choice, can lead to thermal degradation or poor chromatographic separation.
Q3: How can I prevent the degradation of this compound during sample storage and preparation?
To minimize degradation, the following precautions are recommended:
-
Storage: Store samples and standards at low temperatures (-20°C or -80°C) and under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[4] Protect samples from light.
-
Antioxidants: Consider adding an antioxidant, such as butylated hydroxytoluene (BHT), to the extraction solvent to mitigate oxidative degradation.[3]
-
Solvent Purity: Use high-purity solvents to avoid introducing contaminants that could catalyze degradation.
-
Minimize Acid Exposure: Avoid strong acids during extraction and derivatization.
Troubleshooting Guide
Issue 1: Analyte Degradation During Derivatization for GC-MS
Symptom: Low or no peak corresponding to the this compound methyl ester, or the presence of unknown degradation product peaks in the chromatogram.
Root Cause: The furan ring is sensitive to acidic conditions often used in standard methylation procedures.
Solution:
-
Use a Mild, Non-Acidic Derivatization Method: Instead of harsh acidic catalysts like BF3-methanol, opt for a milder, base-catalyzed method.
-
Recommended Method: Transesterification using a solution of sodium methoxide in methanol. This method is performed under milder conditions, reducing the risk of furan ring degradation.[5]
-
-
Optimize Reaction Conditions: Ensure the derivatization reaction goes to completion without causing degradation by optimizing the reaction time and temperature. For the sodium methoxide method, a reaction at 50°C for 10 minutes has been shown to be effective.[5]
Issue 2: Poor Recovery and Reproducibility
Symptom: High variability in quantitative results between replicate samples or a consistently low recovery of the analyte.
Root Cause: Analyte loss during sample extraction and enrichment steps, or the lack of a suitable internal standard.
Solution:
-
Optimize Enrichment Steps: If using silver ion chromatography for enrichment, ensure the column is properly prepared and deactivated to achieve consistent recovery rates.[3]
-
Thorough Extraction: Employ robust extraction methods, such as accelerated solvent extraction, to ensure efficient and reproducible extraction from the sample matrix.[3]
Experimental Protocols
Protocol 1: Derivatization of this compound using Sodium Methoxide
This protocol is adapted from a method for the methylation of furan fatty acids for GC-MS analysis.[5]
Reagents:
-
Toluene
-
0.5 M Sodium Methoxide in Methanol
-
Glacial Acetic Acid
-
Deionized Water
-
n-Hexane
Procedure:
-
Dry the sample containing this compound under a stream of nitrogen.
-
Dissolve the dried sample in 0.2 mL of toluene.
-
Add 0.4 mL of 0.5 M sodium methoxide in methanol.
-
Incubate the solution at 50°C for 10 minutes.
-
Neutralize the reaction by adding 20 µL of glacial acetic acid.
-
Add 1 mL of deionized water.
-
Extract the methyl esters three times with 1 mL of n-hexane.
-
Combine the organic layers and dry under a stream of nitrogen.
-
Reconstitute the sample in a suitable volume of n-hexane for GC-MS analysis.
Protocol 2: GC-MS Analysis of Furan Fatty Acid Methyl Esters
The following are typical GC-MS parameters for the analysis of furan fatty acid methyl esters.[5]
| Parameter | Value |
| Gas Chromatograph | Agilent Triple Quadrupole GC/MS or similar |
| Column | Agilent HP-INNOWax (30 m x 0.25 mm ID, 0.25 µm film) or equivalent polar column |
| Oven Program | Initial 60°C for 2 min, ramp to 160°C at 20°C/min, then ramp to 240°C at 5°C/min, hold for 7 min |
| Injector Temperature | 250°C |
| Carrier Gas | Helium |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Scan Range | m/z 50-500 |
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. pnas.org [pnas.org]
- 3. researchgate.net [researchgate.net]
- 4. Determination of Furan in Foods | FDA [fda.gov]
- 5. Development of a sensitive and quantitative method for the identification of two major furan fatty acids in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Furan Fatty Acid Quantification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of furan fatty acids (FufAs).
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I am seeing low or no recovery of my furan fatty acids after sample preparation and analysis. What are the potential causes and solutions?
A1: Low recovery of FufAs is a common issue, often stemming from the instability of the furan ring. Here are the primary causes and troubleshooting steps:
-
Degradation during Derivatization: Acidic catalysts, such as boron trifluoride in methanol (BF₃-MeOH), used for methylation in GC-MS analysis can degrade the furan moiety, especially at elevated temperatures.[1]
-
Oxidation: FufAs are potent antioxidants and can be susceptible to oxidation during sample handling and storage.
-
Solution: Minimize sample exposure to air and light. Work under a nitrogen atmosphere whenever possible, especially during derivatization and solvent evaporation steps.[2] Consider adding an antioxidant like butylated hydroxytoluene (BHT) to your extraction solvents.
-
-
Inefficient Extraction: The choice of extraction solvent can significantly impact the recovery of FufAs from different matrices.
-
Loss during Enrichment Steps: Enrichment techniques like silver ion chromatography, while useful for isolating FufAs, can lead to sample loss if not optimized.[4][5]
-
Solution: Carefully optimize the chromatography conditions. Use an internal standard to monitor and correct for recovery losses during this step. A reported recovery rate for silver ion chromatography is around 85%.[4]
-
Q2: My FufA peaks are not well-resolved in my GC-MS chromatogram due to co-elution with other fatty acids. How can I improve the separation?
A2: Co-elution is a significant challenge in FufA analysis due to their structural similarity to other more abundant fatty acids.[1][6] Here are some strategies to improve chromatographic resolution:
-
Hydrogenation of FufA Methyl Esters: Hydrogenating the furan fatty acid methyl esters to form more polar tetrahydrofurancarboxylic acid methyl esters can facilitate better chromatographic separation from unsaturated fatty acids.[1]
-
Multidimensional Gas Chromatography (MDGC): This technique provides enhanced separation by using two columns with different stationary phases. A heart-cut from the first column containing the FufAs can be transferred to a second column for further separation, effectively resolving them from interfering compounds.[2][6]
-
Use of a More Polar GC Column: Employing a more polar column, such as a wax-type column, can alter the elution order and improve the separation of FufAs from other fatty acid methyl esters.
Q3: The sensitivity of my FufA analysis is too low. How can I enhance the detection of these low-abundance compounds?
A3: FufAs are often present at very low concentrations, requiring highly sensitive analytical methods.[4][5]
-
Switch to LC-MS/MS: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) generally offers higher sensitivity than GC-MS for FufA analysis.[1][7]
-
Charge-Reversal Derivatization for LC-MS/MS: Derivatizing FufAs with a permanently charged tag, such as a pyridinium group, can dramatically improve ionization efficiency in positive electrospray ionization (ESI) mode. This can lead to a sensitivity enhancement of over 2,000-fold compared to the analysis of underivatized FufAs in negative mode.[1]
-
Optimize MS/MS Parameters: For both GC-MS/MS and LC-MS/MS, operate the mass spectrometer in Multiple Reaction Monitoring (MRM) or Selected Ion Monitoring (SIM) mode.[4][7] Carefully optimize the precursor and product ion transitions and collision energies for each FufA to maximize signal intensity.
-
Sample Enrichment: As mentioned in Q1, techniques like silver ion chromatography can be used to enrich the FufA fraction in your sample prior to analysis, thereby increasing their concentration injected into the instrument.[5]
Q4: I am unsure which analytical method to choose for FufA quantification: GC-MS or LC-MS/MS. What are the advantages and disadvantages of each?
A4: The choice between GC-MS and LC-MS/MS depends on your specific requirements for sensitivity, sample throughput, and the available instrumentation.
| Feature | GC-MS | LC-MS/MS |
| Sensitivity | Generally lower, but can be improved with MS/MS (MRM mode).[7] | Generally higher, especially with charge-reversal derivatization.[1] |
| Derivatization | Mandatory (typically methylation) to increase volatility.[1][8] | Not always required, but derivatization can significantly enhance sensitivity.[1] |
| Potential for Analyte Degradation | Higher risk due to derivatization at elevated temperatures and potential for acidic catalysis to degrade the furan ring.[1] | Lower risk as derivatization, if performed, can often be done under milder conditions. |
| Chromatographic Resolution | Can be challenging due to co-elution with other fatty acids.[1] Multidimensional GC can mitigate this.[2][6] | Can offer better selectivity with a wider range of stationary and mobile phases. |
| Throughput | Can be higher for routine analyses. | Can be lower, especially if complex chromatographic gradients are required. |
Quantitative Data Summary
The following tables summarize key quantitative parameters from various FufA quantification methods.
Table 1: Comparison of Limits of Quantification (LOQ) for Different Analytical Methods
| Analytical Method | Derivatization | Limit of Quantification (LOQ) | Reference |
| GC/MS (Full Scan) | Methylation | 10 µM | [1][7] |
| GC-TQ/MS (MRM) | Methylation | 0.6 pg (on-column) | [7] |
| UPLC/ESI/MS/MS (Negative Mode) | None | Lower than GC/MS, but specific value not stated. | [1] |
| UPLC/ESI/MS/MS (Positive Mode) | Charge-Reversal Derivatization | 0.05 ng/mL | [1] |
Table 2: Performance of UPLC/ESI/MS/MS with Charge-Reversal Derivatization
| Parameter | 11D3-AMMP | 11D5-AMMP | Reference |
| Intraday Precision (RSD%) | < 12% | < 12% | [1] |
| Interday Precision (RSD%) | < 12% | < 12% | [1] |
| Accuracy | 84% - 115% | 84% - 115% | [1] |
| LLOQ | 0.05 ng/mL | 0.05 ng/mL | [1] |
Experimental Protocols
Protocol 1: FufA Methylation for GC-MS Analysis (Base-Catalyzed)
This protocol is recommended to avoid the degradation of the furan ring.[1]
-
Lipid Extraction: Extract total lipids from the sample using a modified Folch method with chloroform:methanol (2:1, v/v).
-
Saponification: To the dried lipid extract, add 1 mL of 0.5 M NaOH in methanol. Heat at 80°C for 10 minutes to cleave fatty acids from the glycerol backbone.
-
Methylation: Cool the sample and add 2 mL of methanol with 1% sulfuric acid. Heat at 80°C for 90 minutes.[4] Note: While this uses an acid, the conditions are milder than BF₃-MeOH. For a strictly basic method, after saponification, neutralize with HCl and then use a reagent like diazomethane (with appropriate safety precautions) or trimethylsilyldiazomethane.
-
Extraction of FAMEs: Add 1 mL of saturated NaCl solution and 2 mL of hexane. Vortex thoroughly and centrifuge.
-
Analysis: Collect the upper hexane layer containing the Fatty Acid Methyl Esters (FAMEs) and inject it into the GC-MS.
Protocol 2: Charge-Reversal Derivatization for UPLC/ESI/MS/MS Analysis
This protocol significantly enhances sensitivity for LC-MS/MS analysis in positive ion mode.[1]
-
Lipid Extraction and Saponification: Follow steps 1 and 2 from Protocol 1 to obtain free fatty acids.
-
Derivatization:
-
To the dried free fatty acids, add a solution of a pyridinium salt derivatization agent (e.g., 2-bromo-1-methylpyridinium iodide) and a catalyst like triethylamine in a suitable solvent (e.g., acetonitrile).
-
Incubate the reaction mixture at an optimized temperature and time (e.g., 60°C for 1 hour).
-
-
Sample Cleanup: The reaction mixture may be diluted or subjected to a simple solid-phase extraction (SPE) cleanup if necessary.
-
Analysis: Inject the derivatized sample into the UPLC/ESI/MS/MS system for analysis in positive ion MRM mode.
Visualizations
Caption: General workflow for FufA quantification.
References
- 1. Development of a sensitive and quantitative method for the identification of two major furan fatty acids in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. gcms.cz [gcms.cz]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. LC-Orbitrap-HRMS method for analysis of traces of triacylglycerols featuring furan fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. The Essential Guide to Fatty Acid Analysis - Eurofins USA [eurofinsus.com]
Preventing oxidation of furan fatty acids during sample preparation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with furan fatty acids (FAMEs). The focus is on preventing oxidation and degradation of these sensitive compounds during sample preparation for analytical procedures such as gas chromatography-mass spectrometry (GC-MS).
Troubleshooting Guide: Preventing FAME Oxidation and Degradation
Low recovery or absence of expected furan fatty acids in your analytical results can often be traced back to oxidative loss or degradation during sample preparation. This guide addresses common issues and provides solutions.
| Problem | Potential Cause | Recommended Solution |
| Low or no detection of FAMEs | Degradation of the furan ring by acidic catalysts during derivatization. | Avoid using harsh acidic catalysts like Boron trifluoride (BF3)-methanol, as they are known to degrade the furan moiety.[1] Opt for milder, base-catalyzed methylation methods or use methanolic HCl at controlled temperatures.[1][2][3] |
| Oxidation during sample extraction and handling. | Add an antioxidant such as butylated hydroxytoluene (BHT) to the extraction solvent (e.g., 0.1% BHT in n-hexane/2-propanol).[4] Perform extraction and subsequent steps under an inert nitrogen atmosphere to prevent oxidation.[5] | |
| Thermal degradation during sample preparation. | Avoid high temperatures during derivatization; for example, when using H2SO4-MeOH, do not exceed 90°C.[1] If using headspace analysis, lower the incubation temperature to 60°C or below to minimize the formation of furan artifacts.[6] | |
| Inconsistent quantification | Inappropriate derivatization method leading to incomplete reaction or degradation. | Basic derivatization protocols are strongly indicated for the quantification of furan fatty acids.[1] A combination of methanolic sodium hydroxide and BF3 has also been shown to be suitable.[2] |
| Lack of suitable internal standards. | The use of an internal standard is crucial for accurate quantification. 9-(3-methyl-5-pentylfuran-2-yl)-nonanoic acid ethyl ester (9M5-EE) has been used for recovery checks.[4] | |
| Presence of interfering peaks | Formation of furan artifacts from other sample components during thermal analysis. | Optimize GC temperature programs and consider using multidimensional GC-MS for better separation and identification of FAMEs without extensive pre-analytical cleanup.[5][7][8] |
| Co-elution with more abundant fatty acids. | Employ enrichment techniques like silver ion chromatography to concentrate the FAME fraction prior to GC analysis.[4] |
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of furan fatty acid degradation during sample preparation?
A1: The primary causes of FAME degradation are the inherent instability of the furan ring, which makes it susceptible to oxidation and acid-catalyzed degradation.[8] Specific procedural steps that can induce degradation include the use of harsh acidic methylation reagents like BF3, high temperatures during derivatization and analysis, and exposure to oxygen.[1]
Q2: Which derivatization method is recommended for furan fatty acids to be analyzed by GC-MS?
A2: It is crucial to avoid acidic catalysts that can degrade the furan ring.[1] Basic derivatization protocols are strongly recommended for accurate quantification.[1] Alternatively, methanolic hydrochloric acid (HCl) is a more suitable acidic catalyst than boron trifluoride (BF3).[2][3] A sequential approach of saponification followed by esterification under an inert atmosphere can also be employed.[5]
Q3: How can I minimize the oxidation of furan fatty acids during sample extraction?
A3: To minimize oxidation, it is recommended to add an antioxidant like BHT to the extraction solvent.[4] Furthermore, conducting the extraction and all subsequent sample handling steps under an inert nitrogen atmosphere will help protect the FAMEs from oxidative degradation.[5]
Q4: Can the analytical instrument conditions affect the stability of furan fatty acids?
A4: Yes, high temperatures in the GC injector and column can potentially lead to the degradation of FAMEs or the formation of furan artifacts. It is important to use optimized temperature programs. For sensitive analyses, techniques like cooled injection systems can be beneficial.[5][7]
Q5: Are there analytical techniques that are more sensitive or better suited for furan fatty acid analysis than conventional GC-MS?
A5: While GC-MS is commonly used, other techniques may offer advantages. Multidimensional GC-MS can provide better resolution and sensitivity, allowing for the direct identification of FAME methyl esters without extensive sample cleanup.[5][7] UPLC-ESI-MS/MS has been reported to have higher detection sensitivity than GC-MS.[1] Additionally, GC coupled with triple quadrupole tandem mass spectrometry (GC-TQ/MS) in multiple reaction monitoring (MRM) mode is a highly sensitive and specific method for targeted quantification of FAMEs.[8][9]
Experimental Protocols
Protocol 1: Extraction and Derivatization of FAMEs from Biological Tissues
This protocol is adapted from a procedure for fish tissues and is designed to minimize degradation.[4]
-
Homogenization and Extraction:
-
Lyophilize (freeze-dry) the tissue sample.
-
Perform accelerated solvent extraction with n-hexane/2-propanol (3:2, v/v) containing 0.1% BHT.[4]
-
-
Transesterification (Milder Acidic Method):
-
To approximately 20 mg of the extracted lipids, add 2 mL of methanol containing 1% sulfuric acid.
-
Heat the mixture at 80°C for 90 minutes in a sealed vial.[4]
-
After cooling, add water and extract the fatty acid methyl esters (FAMEs) with n-hexane.
-
-
Enrichment (Optional):
-
For samples with low FAME concentrations, an enrichment step using silver ion chromatography (e.g., 20% AgNO3 on silica) can be performed on the resulting methyl esters.[4]
-
-
Analysis:
-
Analyze the FAME fraction by GC-MS or GC-TQ/MS.
-
Protocol 2: One-Pot Extraction and Derivatization for Plant and Bacterial Samples
This protocol is a direct, one-pot method for fatty acid extraction and derivatization.
-
Sample Preparation:
-
For bacterial cultures, centrifuge a sufficient volume to obtain a cell pellet.
-
Freeze the pellet or fresh plant tissue at -80°C until use.
-
-
Extraction and Derivatization:
-
Prepare an extraction solution of methanol/3N HCl.
-
Add 1 mL of the extraction solution and an internal standard (e.g., C17:0) to the sample in a clean glass tube.
-
Heat at 90°C for 1 hour, ensuring the tube is tightly sealed. Re-tighten the cap after 5 minutes of heating.
-
Let the tube cool to room temperature.
-
-
FAME Extraction:
-
Add 1 mL of hexane and 1 mL of 1% NaCl solution.
-
Vortex to mix and then centrifuge to separate the phases.
-
Collect the upper hexane layer containing the FAMEs for GC-MS analysis.
-
Visualizations
Workflow for Preventing FAME Oxidation during Sample Preparation
Caption: Workflow for FAME sample preparation emphasizing key steps to prevent oxidation.
Decision Tree for Troubleshooting Low FAME Recovery
Caption: A decision tree to diagnose and solve issues of low furan fatty acid recovery.
References
- 1. Development of a sensitive and quantitative method for the identification of two major furan fatty acids in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determining the fatty acid composition in plasma and tissues as fatty acid methyl esters using gas chromatography – a comparison of different derivatization and extraction procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. FA derivatization | Cyberlipid [cyberlipid.gerli.com]
- 4. researchgate.net [researchgate.net]
- 5. gcms.cz [gcms.cz]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. research.monash.edu [research.monash.edu]
Technical Support Center: Optimizing GC-MS Parameters for Furan Fatty Acid Detection
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the detection of furan fatty acids (FAMEs) by Gas Chromatography-Mass Spectrometry (GC-MS).
Troubleshooting Guide
This section addresses specific issues that may be encountered during the analysis of furan fatty acids.
Question: Why am I observing low or no peaks for my furan fatty acid standards or samples?
Answer: This is a common issue that can arise from several factors, primarily related to the derivatization process and the inherent instability of furan fatty acids.
-
Inappropriate Derivatization Method: The use of acidic catalysts, such as boron trifluoride in methanol (BF3-MeOH), can lead to the degradation of the furan ring, resulting in significantly reduced or absent peaks.[1][2] It is highly recommended to use basic derivatization protocols or diazomethane for the methylation of furan fatty acids.[1] While methanolic sulfuric acid (H2SO4-MeOH) can be used, it may also decrease yields at elevated temperatures (>90°C) or high concentrations (>2%).[1]
-
Sample Degradation: Furan fatty acids are prone to oxidation.[2] Ensure samples are stored at or below -60°C to minimize degradation.[3] During sample preparation, it is advisable to work under a nitrogen atmosphere to prevent oxidation.[4]
-
Low Concentration in Samples: Furan fatty acids are often present at very low concentrations in biological samples, potentially below the limit of detection (LOD) of the GC-MS system in full-scan mode.[1] For instance, the level of furan fatty acids in human blood can be less than 0.30 μM, while the limit of quantitation (LOQ) for GC-MS in full-scan mode has been reported to be 10 μM.[1] In such cases, sample enrichment or the use of a more sensitive technique like triple quadrupole GC-MS in Multiple Reaction Monitoring (MRM) mode or UPLC-ESI-MS/MS may be necessary.[2][5]
Question: My chromatogram shows poor peak shape (e.g., fronting, tailing) for furan fatty acid methyl esters. What could be the cause?
Answer: Poor peak shape can be attributed to several factors ranging from injection technique to column issues.
-
Column Overload: Injecting too much sample can lead to peak fronting.[6] Try reducing the injection volume or using a higher split ratio.[6]
-
Active Sites in the GC System: Furan fatty acids, even when derivatized, can interact with active sites in the injector liner or the column itself, leading to peak tailing.[7] Ensure the inlet liner is clean and consider using a deactivated liner.[6][7] If the column is old, it may have active sites; trimming the first few centimeters of the column or replacing it might be necessary.[7]
-
Improper Column Installation: Incorrect column installation can create dead volume, leading to peak broadening and tailing.[7] Ensure the column is installed correctly according to the manufacturer's instructions.
-
Suboptimal Oven Temperature Program: A temperature program that is too fast may not allow for proper separation and can affect peak shape. Conversely, a temperature that is too low can cause condensation and peak broadening.[6]
Question: I am having difficulty separating my furan fatty acid peaks from other fatty acid methyl esters. What can I do?
Answer: Co-elution with other, more abundant, fatty acids is a significant challenge in furan fatty acid analysis.[1]
-
Column Selection: The choice of GC column is critical. A highly polar column, such as a wax-type column (e.g., HP-INNOWax), is often used for the separation of fatty acid methyl esters.[1] For resolving isomeric furan derivatives, a column like an HP-5MS may be effective.[8]
-
Multidimensional GC-MS: For complex matrices like fish oil, multidimensional GC-MS can be employed to enhance separation without extensive pre-analytical cleanup.[4][9] This technique uses multiple columns with different selectivities to resolve co-eluting compounds.
-
Hydrogenation of FAMEs: Hydrogenating the furan fatty acid methyl esters to their tetrahydrofuran derivatives can increase their polarity, which may facilitate better chromatographic separation from other unsaturated fatty acids.[1]
Frequently Asked Questions (FAQs)
What is the best way to prepare furan fatty acids for GC-MS analysis?
The most crucial step is the derivatization to their methyl esters (FAMEs) to increase volatility.[10][11] As mentioned in the troubleshooting section, basic-catalyzed methylation or the use of diazomethane is preferred over acidic methods like BF3-MeOH to prevent degradation of the furan ring.[1] A typical procedure involves hydrolysis of the lipids with methanolic KOH followed by esterification.[3]
Which GC column should I use for furan fatty acid analysis?
The choice depends on the complexity of your sample. For general profiling of fatty acid methyl esters, including furan fatty acids, a polar column like the Agilent HP-INNOWax (30 m x 0.25 mm ID, 0.25 µm film thickness) has been shown to be effective.[1] For separating different furan derivatives, an HP-5MS column has been used successfully.[8]
What are the typical GC-MS parameters for furan fatty acid detection?
Below is a table summarizing typical GC-MS parameters gathered from various studies.
| Parameter | Value | Reference |
| GC Column | Agilent HP-INNOWax (30 m x 0.25 mm ID, 0.25 µm film) | [1] |
| HP-5MS | [8] | |
| Injection Mode | Split (e.g., 1:10 or 1:20) or Splitless | [3][9] |
| Injector Temperature | 250 - 300 °C | [3][12] |
| Oven Program | Initial 60°C (2 min), ramp 20°C/min to 160°C, then 5°C/min to 240°C (7 min hold) | [1] |
| Initial 125°C, ramp 3°C/min to 240°C | [3] | |
| Carrier Gas | Helium or Hydrogen | [3][12] |
| MS Ionization | Electron Impact (EI) at 70 eV | [1] |
| MS Mode | Full Scan (m/z 50-500) or Multiple Reaction Monitoring (MRM) | [1][2] |
| MS Source Temperature | 200 - 230 °C | [8][13] |
Is GC-MS sensitive enough for detecting furan fatty acids in biological samples?
While GC-MS is a powerful tool, its sensitivity in full-scan mode might be insufficient for the low levels of furan fatty acids found in some biological matrices like human plasma.[1] The limit of quantitation (LOQ) in full-scan mode has been reported as 10 μM.[1][2] For higher sensitivity, a triple quadrupole mass spectrometer operating in MRM mode is recommended, which can achieve LOQs as low as 0.6 pg.[2][5] Alternatively, UPLC-ESI-MS/MS offers even greater sensitivity for furan fatty acid analysis.[1]
Experimental Protocol: Derivatization and GC-MS Analysis of Furan Fatty Acids
This protocol provides a general methodology for the analysis of furan fatty acids in a lipid sample.
1. Lipid Extraction:
-
Extract total lipids from the sample using a suitable method, such as a modified Folch or Bligh-Dyer extraction.
2. Saponification and Esterification (using Methanolic KOH and H2SO4-Methanol as an example):
-
Caution: Perform these steps under a nitrogen atmosphere to prevent oxidation.
-
To the extracted lipid sample, add 1 mL of 0.5 M methanolic KOH.
-
Heat the mixture at 80°C for 1 hour to hydrolyze the lipids to free fatty acids.[3]
-
Cool the sample and add 1 mL of 10% BF3 in methanol or, as a milder alternative, 2 mL of 1% H2SO4 in methanol.[1][3]
-
Heat at 60°C for 10 minutes for esterification.[10]
-
After cooling, add 1 mL of water and 1 mL of hexane to the reaction vessel to quench the reaction and extract the FAMEs.[10]
-
Vortex the mixture thoroughly and allow the layers to separate.
-
Carefully transfer the upper hexane layer containing the FAMEs to a clean vial.
-
Dry the hexane extract over anhydrous sodium sulfate.[10]
-
The sample is now ready for GC-MS analysis.
3. GC-MS Analysis:
-
Inject 1 µL of the FAME extract into the GC-MS system.
-
Use a suitable GC column, such as an HP-INNOWax or equivalent.
-
Employ an appropriate oven temperature program to separate the FAMEs (see table above for an example).
-
Set the mass spectrometer to operate in either full scan mode for qualitative analysis or MRM mode for targeted quantification.
Visualizations
Caption: Experimental workflow for furan fatty acid methyl ester (FAME) analysis.
Caption: Troubleshooting flowchart for low furan fatty acid signal in GC-MS.
References
- 1. Development of a sensitive and quantitative method for the identification of two major furan fatty acids in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. dmoserv3.whoi.edu [dmoserv3.whoi.edu]
- 4. gcms.cz [gcms.cz]
- 5. Targeted quantitation of furan fatty acids in edible oils by gas chromatography/triple quadrupole tandem mass spectrometry (GC-TQ/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. gcms.cz [gcms.cz]
- 10. Derivatization of Fatty acids to FAMEs [sigmaaldrich.com]
- 11. gcms.cz [gcms.cz]
- 12. tools.thermofisher.com [tools.thermofisher.com]
- 13. gcms.cz [gcms.cz]
Technical Support Center: Enhancing LC-MS/MS Sensitivity for Furanonanoic Acids
Welcome to the technical support center for the analysis of 3,4-Dimethyl-5-propyl-2-furannonanoic Acid and related compounds. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their LC-MS/MS methods for improved sensitivity and data quality.
Frequently Asked Questions (FAQs)
Q1: What are the initial steps to optimize LC-MS/MS sensitivity for this compound?
A1: Initial optimization should focus on three key areas:
-
Sample Preparation: Efficiently isolating the analyte from the sample matrix is crucial. Techniques like Solid Phase Extraction (SPE) are often more effective than simpler methods like protein precipitation for reducing matrix interference and improving sensitivity.[1]
-
Chromatography: The choice of LC column and mobile phase can significantly impact sensitivity. For instance, decreasing the column's internal diameter (ID) can lead to a notable increase in sensitivity.
-
Mass Spectrometry Parameters: Fine-tuning the ion source parameters and using Multiple Reaction Monitoring (MRM) are essential for maximizing signal intensity.
Q2: How can I minimize matrix effects when analyzing biological samples?
A2: Matrix effects, where other components in the sample interfere with the analyte's ionization, are a common challenge.[2] Here are some strategies to minimize them:
-
Improve Sample Cleanup: Employing a robust sample preparation method like SPE is highly recommended for complex matrices.[1]
-
Chromatographic Separation: Optimize your LC method to separate the analyte from co-eluting matrix components.
-
Use of Internal Standards: Incorporating a stable isotope-labeled internal standard can help to compensate for matrix effects.
Q3: What type of sample preparation is most effective for furanonanoic acids in plasma or serum?
A3: For biological matrices like plasma or serum, Solid Phase Extraction (SPE) is a highly effective technique for sample preparation.[1] It offers better selectivity and cleanup compared to methods like protein precipitation or liquid-liquid extraction (LLE), leading to reduced matrix interference and enhanced detection sensitivity.[1]
Q4: Should I consider derivatization for this compound?
A4: Analytical derivatization can be a useful technique to modify the analyte's structure to enhance sensitivity and specificity.[1] While not always necessary, it can be beneficial if you are struggling with poor ionization efficiency or chromatographic retention.
Troubleshooting Guides
Issue 1: Low Signal Intensity or No Peak Detected
This is a common issue that can be caused by several factors. The following decision tree can help you troubleshoot the problem:
Caption: Troubleshooting workflow for low or no signal intensity.
Issue 2: High Background Noise
High background noise can obscure your analyte's peak and reduce sensitivity.
| Potential Cause | Troubleshooting Step |
| Contaminated Mobile Phase | Use high-purity, LC-MS grade solvents and additives.[3] |
| Dirty Ion Source | Clean the ion source components according to the manufacturer's instructions. |
| Inadequate Sample Cleanup | Improve your sample preparation method to remove more matrix components. |
| Non-volatile Buffers | Ensure you are using volatile mobile phase modifiers like formic acid or ammonium formate. |
Issue 3: Poor Peak Shape
Poor peak shape (e.g., fronting, tailing, or splitting) can compromise quantification.
| Potential Cause | Troubleshooting Step |
| Column Overload | Reduce the injection volume or dilute the sample. |
| Incompatible Injection Solvent | Ensure the injection solvent is similar to or weaker than the initial mobile phase. |
| Column Degradation | Replace the analytical column. |
| Secondary Interactions | Modify the mobile phase pH or consider a different column chemistry. |
Experimental Protocols
Protocol 1: Solid Phase Extraction (SPE) for Plasma Samples
This protocol provides a general framework for SPE. The specific sorbent and solvents should be optimized for this compound.
Caption: A generalized workflow for Solid Phase Extraction of plasma samples.
Protocol 2: LC-MS/MS Parameter Optimization
This outlines the logical steps for optimizing the mass spectrometer's parameters.
| Parameter | Optimization Strategy |
| Ionization Mode | Infuse a standard solution of the analyte in both positive and negative ESI modes to determine which provides a better signal. For acidic compounds, negative mode is often preferred. |
| MRM Transitions | Infuse the analyte to identify the precursor ion. Then, perform a product ion scan to identify the most abundant and stable fragment ions for quantification and qualification. |
| Source Parameters | Systematically adjust the capillary voltage, nebulizer gas flow, drying gas flow, and temperature to maximize the signal-to-noise ratio for the analyte's MRM transition.[3][4] |
| Collision Energy | For each MRM transition, optimize the collision energy to achieve the most efficient fragmentation and the strongest product ion signal. |
Data Presentation
Table 1: Comparison of Sample Preparation Techniques
This table summarizes the general characteristics of common sample preparation methods.
| Technique | Selectivity | Throughput | Cost | Sensitivity Improvement |
| Protein Precipitation | Low | High | Low | Low to Moderate |
| Liquid-Liquid Extraction (LLE) | Moderate | Moderate | Moderate | Moderate |
| Solid Phase Extraction (SPE) | High | Moderate to High | High | High |
This technical support center provides a starting point for developing and troubleshooting your LC-MS/MS method for this compound. Remember that empirical testing and optimization are key to achieving the best possible sensitivity and data quality.
References
Technical Support Center: Mitigating Matrix Effects in Furan Fatty Acid Analysis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of matrix effects in the analysis of furan fatty acids (FuFAs) from complex samples.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in the context of furan fatty acid (FuFA) analysis?
A1: Matrix effects are the alteration of analyte signal response due to the presence of co-eluting, interfering compounds from the sample matrix.[1] In liquid chromatography-mass spectrometry (LC-MS), this typically manifests as ion suppression or enhancement, where the ionization efficiency of the FuFA is reduced or increased.[2][3] In gas chromatography-mass spectrometry (GC-MS), it often appears as a signal enhancement, where matrix components coat active sites in the GC inlet, preventing the analyte from degrading and improving its transfer to the column.[3][4]
Q2: Why are matrix effects a significant problem for accurate FuFA quantification?
A2: Matrix effects are a major challenge because they can severely compromise the accuracy, sensitivity, and reproducibility of quantitative analyses.[1] This interference can lead to the underestimation or overestimation of FuFA concentrations, affecting the validity of the experimental results.[4][5] For instance, phospholipids from biological samples like plasma are a notorious source of matrix-induced ion suppression in LC-MS.[6]
Q3: What are the common sources of matrix interference in FuFA analysis?
A3: The primary sources of interference are endogenous components of the sample matrix itself. In biological samples (e.g., plasma, serum, tissue), these include phospholipids, proteins, salts, and other lipids.[1][7] In food samples, the matrix can be even more complex, containing high concentrations of carbohydrates, proteins, and other fats that can interfere with the analysis.[8]
Q4: How can I detect if matrix effects are impacting my results?
A4: There are two primary methods to assess matrix effects:
-
Post-Column Infusion: This is a qualitative method. A constant flow of a FuFA standard is infused into the mass spectrometer after the analytical column. A blank matrix extract is then injected. Any dip or rise in the baseline signal at specific retention times indicates regions of ion suppression or enhancement caused by eluting matrix components.[2][5]
-
Post-Extraction Spike: This is a quantitative method. The response of a FuFA standard in a clean solvent is compared to the response of the same standard spiked into a blank matrix extract that has gone through the entire sample preparation process. A significant difference between the two responses indicates the presence and magnitude of matrix effects.[1][5]
Q5: What is the most effective general strategy to overcome matrix effects?
A5: The most effective strategy is to minimize or compensate for matrix effects through a combination of approaches. Improving sample preparation to remove interfering compounds is considered the most crucial step.[1][7] For compensation, the use of a stable isotope-labeled internal standard (SIL-IS) that co-elutes with the analyte is regarded as the gold standard, as it experiences similar matrix effects and allows for accurate ratio-based quantification.[1][2][9]
Troubleshooting Guide
Problem 1: Poor Reproducibility and Inconsistent Quantitative Results
-
Possible Cause: High variability in the composition of the matrix between different samples, leading to inconsistent signal suppression or enhancement.
-
Troubleshooting Steps:
-
Implement a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most robust solution. A SIL-IS for your target FuFA will co-elute and be affected by the matrix similarly to the analyte, correcting for variations in signal response.[1][10]
-
Enhance Sample Cleanup: Employ more rigorous sample preparation techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to better remove interfering components.[1][7] For biological fluids, consider specialized phospholipid removal products.
-
Use the Standard Addition Method: This involves creating a calibration curve within each sample, which normalizes for the specific matrix effects in that sample. However, this method is very time-consuming.[5][11]
-
Problem 2: Significant Ion Suppression or Enhancement (LC-MS)
-
Possible Cause: Co-elution of FuFAs with highly abundant matrix components, such as phospholipids or salts, that compete for ionization in the ESI source.[6]
-
Troubleshooting Steps:
-
Optimize Chromatographic Separation: Modify the LC gradient, flow rate, or change the column to achieve better separation between the FuFA peak and the interfering matrix components identified via post-column infusion.[1][2]
-
Dilute the Sample: A simple approach is to dilute the sample extract. This reduces the concentration of both the analyte and the interfering matrix components. This is only feasible if the method has sufficient sensitivity.[2][5]
-
Switch Ionization Source: If available, try Atmospheric Pressure Chemical Ionization (APCI), as it can be less susceptible to matrix effects than Electrospray Ionization (ESI) for certain compounds.[3]
-
Check Ionization Polarity: Negative ionization mode is sometimes less prone to matrix effects because fewer matrix components ionize in this mode compared to positive mode.[5]
-
Problem 3: Low Analyte Recovery After Sample Preparation
-
Possible Cause: Inefficient extraction of FuFAs from the sample matrix, or degradation of the FuFAs during cleanup or derivatization steps.
-
Troubleshooting Steps:
-
Optimize Extraction Protocol: Re-evaluate the LLE or SPE method. Check the pH of solutions and the choice of solvents to ensure optimal partitioning of FuFAs.
-
Evaluate Derivatization Conditions: If converting FuFAs to esters for GC analysis, be aware that harsh acidic catalysts can potentially degrade the furan ring.[12] Test different catalysts or reaction times. For LC-MS, derivatization can greatly enhance sensitivity but should be optimized for yield.[13]
-
Perform Recovery Experiments: Spike a known amount of FuFA standard into a blank matrix before the extraction process. The final measured amount will determine the overall recovery of your method.
-
Problem 4: Peak Broadening or Splitting in Chromatogram
-
Possible Cause: Physical or chemical effects from the sample matrix interacting with the analytical column or instrument.
-
Troubleshooting Steps:
-
Filter the Sample Extract: Particulates in the final extract can block the column inlet frit, leading to high backpressure and distorted peaks. Use a syringe filter before injection.[14]
-
Ensure Solvent Compatibility: The solvent used for the final sample extract should be compatible with the initial mobile phase conditions to prevent peak distortion. A sample solvent that is much stronger than the mobile phase can cause issues.[14]
-
Use a Guard Column: A guard column can protect the analytical column from strongly retained matrix components and particulates, extending its lifetime and preserving peak shape.[14]
-
Quantitative Data Summary
Table 1: Comparison of Common Sample Preparation Techniques for Matrix Effect Reduction
| Technique | Principle | Advantages | Disadvantages | Typical Application |
| Dilute-and-Shoot | Reduces concentration of all components. | Simple, fast, and inexpensive. | Reduces sensitivity; only suitable for high-concentration analytes.[2][5] | Screening, high-throughput analysis. |
| Protein Precipitation (PPT) | Precipitates proteins using an organic solvent. | Fast and easy. | Non-selective; phospholipids and other small molecules remain.[7] | Biofluids (plasma, serum). |
| Liquid-Liquid Extraction (LLE) | Partitions analyte between two immiscible liquids. | Good for removing salts and polar interferences. | Can be labor-intensive and use large solvent volumes.[1][7] | Biological and food samples. |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent and eluted. | Highly selective; can concentrate the analyte.[1] | Requires method development; can be more costly. | Complex matrices requiring high purity. |
| HybridSPE®-Phospholipid | Combines protein precipitation with phospholipid removal. | Effectively removes proteins and phospholipids in one step. | Specific to phospholipid-rich matrices. | Plasma, serum, and other biofluids. |
Table 2: Performance Data for Furan and Furan Fatty Acid Analytical Methods
| Analyte(s) | Matrix | Method | LOQ | Recovery (%) | Reference |
| Furan | Ham, milk, juice, rice porridge, etc. | HS-SPME-GC-MS | 0.04 - 0.06 ng/g | 77.8 - 111.5 | [15][16][17] |
| Furan and 10 derivatives | Canned fish, fruit, juice | SPME-GC-MS/MS | 0.003 - 0.675 ng/g | 76 - 117 | [8] |
| Furan Fatty Acids (11D3, 11D5) | Human Plasma | UPLC-ESI-MS/MS (underivatized) | ~50 ng/mL | N/A | [13] |
| Furan Fatty Acids (11D3, 11D5) | Human Plasma | UPLC-ESI-MS/MS (with derivatization) | 0.05 ng/mL | 84 - 115 | [13] |
| Furan Fatty Acids | Edible Oils | GC-TQ/MS (MRM mode) | 0.6 pg (on-column) | N/A | [18][19] |
Experimental Protocols
Protocol 1: General Workflow for FuFA Analysis from Biological Plasma (LC-MS/MS)
This protocol outlines a general approach using protein precipitation followed by selective phospholipid removal.
-
Sample Thawing: Thaw frozen plasma samples at room temperature.
-
Internal Standard Spiking: To 100 µL of plasma, add the stable isotope-labeled internal standard (SIL-IS) solution. Vortex briefly.
-
Protein Precipitation: Add 400 µL of acetonitrile (or other suitable organic solvent). Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifugation: Centrifuge the sample at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Phospholipid Removal (SPE): Load the resulting supernatant onto a phospholipid removal SPE plate or cartridge (e.g., HybridSPE®).
-
Elution/Collection: Collect the eluate, which contains the FuFAs and is depleted of phospholipids, according to the manufacturer's instructions.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase.
-
Analysis: Inject the reconstituted sample into the LC-MS/MS system for analysis. Utilize a method with optimized chromatographic separation to separate FuFA isomers if necessary.
Protocol 2: Workflow for FuFA Analysis from Food Oils (GC-MS)
This protocol involves a transesterification step to convert fatty acids into their more volatile methyl esters (FAMEs).
-
Lipid Extraction: Extract the total lipids from the homogenized food sample using an appropriate solvent extraction method (e.g., Folch or Bligh-Dyer).
-
Internal Standard Spiking: Add a suitable SIL-IS or an odd-chain FuFA standard to a known amount of the extracted oil (~50 mg).[20]
-
Saponification & Transesterification:
-
Add 0.5 mL of 0.5 M methanolic KOH and heat at 80°C for 5 minutes.[20]
-
Cool the sample on ice.
-
Add 1 mL of a methylating agent, such as 14% boron trifluoride in methanol (BF3-MeOH), and heat again at 80°C for 5 minutes.[20]
-
Cool and add a non-polar solvent (e.g., hexane) and water to extract the FAMEs into the organic layer.
-
-
Enrichment (Optional but Recommended): To analyze low-concentration FuFAs, an enrichment step is often required. Silver ion chromatography (Ag-SPE) can be used to separate the FuFA methyl esters from the much more abundant saturated and unsaturated fatty acids.[20]
-
Analysis: Inject the final hexane solution containing the FuFA methyl esters into the GC-MS. Use Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for sensitive and selective detection.[18][20]
Visual Guides and Workflows
Caption: Decision tree for troubleshooting matrix effects in FuFA analysis.
Caption: General experimental workflow for FuFA analysis from complex samples.
References
- 1. longdom.org [longdom.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. mdpi.com [mdpi.com]
- 5. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. e-b-f.eu [e-b-f.eu]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Stable Isotope Dilution Analysis (SIDA) to Determine Metabolites of Furan and 2-Methylfuran in Human Urine Samples: A Pilot Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Stable Isotope Dilution Analysis (SIDA) to Determine Metabolites of Furan and 2-Methylfuran in Human Urine Samples: A Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
- 12. researchgate.net [researchgate.net]
- 13. Development of a sensitive and quantitative method for the identification of two major furan fatty acids in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. agilent.com [agilent.com]
- 15. Validation of analytical method for furan determination in eight food matrices and its levels in various foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pure.dongguk.edu [pure.dongguk.edu]
- 17. researchgate.net [researchgate.net]
- 18. Targeted quantitation of furan fatty acids in edible oils by gas chromatography/triple quadrupole tandem mass spectrometry (GC-TQ/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. cabidigitallibrary.org [cabidigitallibrary.org]
- 20. researchgate.net [researchgate.net]
Troubleshooting poor peak shape in furan fatty acid chromatography
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to poor peak shape in furan fatty acid chromatography.
Frequently Asked Questions (FAQs)
Q1: Why is a good peak shape important in furan fatty acid analysis?
A symmetrical, or Gaussian, peak shape is crucial for accurate and reliable chromatographic analysis.[1] Poor peak shape, such as tailing or fronting, can compromise data integrity by:
-
Reducing Resolution: Asymmetrical peaks can overlap with adjacent peaks, making it difficult to distinguish between closely eluting compounds.[2][3]
-
Affecting Quantification: Peak tailing can make it harder to accurately integrate the peak area, leading to imprecise and inaccurate quantification.[4][5] The transition from the baseline to the peak is more gradual, making it difficult to determine the peak limits.[4]
-
Lowering Detection Limits: Tailing peaks are often shorter and broader, which can negatively impact the signal-to-noise ratio and raise detection limits.[4]
Q2: What are the most common types of poor peak shape?
The most frequently encountered peak shape distortions in chromatography include:
-
Peak Tailing: The peak has an asymmetrical shape with a "tail" extending to the right.[2] This is often caused by secondary interactions between the analyte and the stationary phase.[4][6]
-
Peak Fronting: The opposite of tailing, where the peak is broader in the first half and has a sharp end. This can be due to issues like column overload or poor sample solubility.[2][4]
-
Split Peaks: A single compound appears as two or more distinct peaks. This may indicate a problem occurring before the separation, such as a blocked frit or a void in the column packing.[4]
-
Broad Peaks: Peaks are wider than expected, which can be caused by column inefficiency, high mobile phase viscosity, or sample overloading.[2]
Q3: What causes peak tailing in my furan fatty acid chromatogram?
Peak tailing is a common issue and can stem from several factors, broadly categorized as chemical, column-related, or instrumental issues.
-
Chemical Interactions: Furan fatty acids, possessing both polar (furan ring) and non-polar (hydrocarbon chain) characteristics, can be susceptible to secondary interactions. Strong interactions between the acidic silanol groups on the column packing and the analyte can cause tailing.[1][4]
-
Column Issues: A degraded or contaminated column can lead to poor peak shape.[3][6] Voids at the column inlet or a partially blocked inlet frit can also distort the peak.[1][5]
-
Mobile Phase and Sample Mismatch: An inappropriate mobile phase pH or a mismatch between the injection solvent and the mobile phase can cause tailing.[2][6]
-
System Dead Volume: Excessive volume in the chromatographic system outside of the column can lead to broader, tailed peaks.[1]
Q4: How can I prevent poor peak shape in my experiments?
Proactive measures can significantly reduce the occurrence of peak shape problems:
-
Proper Column Care: Regularly inspect and clean your column according to the manufacturer's instructions. Using guard columns can help protect the analytical column from contaminants.[1][2]
-
Method Development: Optimize mobile phase composition, pH, and flow rate. Ensure the injection solvent is compatible with the mobile phase.[2][4]
-
Sample Preparation: Utilize appropriate sample preparation techniques, such as solid-phase extraction (SPE) or filtration, to remove matrix interferences.[1][2]
-
Regular Maintenance: Perform routine maintenance on your chromatography system, including checking for leaks and replacing worn parts like seals and ferrules.[2][6]
Troubleshooting Guides
Peak Tailing
Peak tailing is characterized by an asymmetric peak where the latter half is broader than the front half.
Troubleshooting Workflow for Peak Tailing
Caption: Troubleshooting workflow for peak tailing.
| Potential Cause | Recommended Solution | Preventative Measure |
| Chemical Interactions | ||
| Secondary interactions with active sites (e.g., silanol groups)[4][6] | Lower the mobile phase pH to protonate silanol groups.[4] Use an end-capped column.[1] Add a buffer to the mobile phase.[1] | Select a highly deactivated or end-capped column for method development.[1][3] |
| Trace metal contamination in the stationary phase or system[6] | Use a column with low metal content. Passivate the system if necessary. | Choose high-purity columns and mobile phase components. |
| Column-Related Issues | ||
| Column contamination or degradation[3][6] | Wash the column with a strong solvent. If performance does not improve, replace the column.[3] | Use a guard column and ensure proper sample cleanup.[1][2] |
| Partially blocked column inlet frit[4][5] | Backflush the column. If the problem persists, replace the frit or the column.[5] | Filter samples and mobile phases to remove particulates.[2] |
| Column void or channeling[1][4] | This is often irreversible. Replace the column.[4] | Avoid sudden changes in pressure or temperature. Operate within the column's recommended pH and temperature ranges.[4] |
| Mobile Phase and Sample Issues | ||
| Mismatch between injection solvent and mobile phase[4][6] | The injection solvent should be weaker than or match the mobile phase.[3] | Prepare samples in the initial mobile phase whenever possible.[4] |
| Inappropriate mobile phase pH[1][2] | Adjust the pH to be at least 2 units away from the analyte's pKa.[1] | Buffer the mobile phase to maintain a stable pH.[1] |
| Sample overload[4][6] | Reduce the injection volume or dilute the sample.[3][4] | Determine the column's loading capacity during method development. |
| Instrumental Issues | ||
| Extra-column dead volume[1][6] | Check all fittings and connections between the injector, column, and detector. Use shorter, narrower tubing where possible.[3] | Ensure proper installation of the column and all tubing. |
Peak Fronting
Peak fronting is characterized by a leading edge that is less steep than the trailing edge.
| Potential Cause | Recommended Solution | Preventative Measure |
| Column overload[2][4] | Reduce the amount of sample injected by lowering the injection volume or diluting the sample.[4] Use a column with a higher capacity (e.g., wider diameter or thicker stationary phase).[1] | Perform a loading study to determine the optimal sample concentration. |
| Poor sample solubility[4] | Change the sample solvent to one in which the analyte is more soluble and is compatible with the mobile phase.[4] | Ensure the sample is fully dissolved before injection. |
| Column collapse[4][5] | This is a physical change in the column bed and is irreversible. The column must be replaced.[4] | Operate the column within the manufacturer's specified limits for temperature and pH.[5] |
Split Peaks
Split peaks appear as a single peak that is cleft in two.
Logical Relationships in Peak Splitting
Caption: Logical diagram for troubleshooting split peaks.
| Potential Cause | Recommended Solution | Preventative Measure |
| Blocked inlet frit[4] | Backflush the column. If this fails, replace the frit or the column. | Filter all samples and mobile phases. |
| Void or channel in the column packing[4] | Replace the column. | Avoid pressure shocks and operate within the column's physical limits. |
| Mismatch between injection solvent and mobile phase[4] | Ensure the sample is dissolved in a solvent that is compatible with, or weaker than, the mobile phase.[4] | Prepare samples in the mobile phase whenever possible. |
| Severe column overload[4] | Inject a smaller sample volume or a more dilute sample.[4] | Validate the method for linearity and establish the upper limit of quantification. |
Quantitative Data Summary
The following table summarizes key operational parameters that can be optimized to improve peak shape.
| Parameter | Recommendation for Basic Compounds | Recommendation for Acidic Compounds | General Notes |
| Mobile Phase pH | Operate at a low pH (e.g., 2-3) to protonate residual silanols and minimize secondary interactions.[3] | Keep the pH below the analyte's pKa (e.g., pH 4-5) to maintain the neutral form.[3] | Buffering the mobile phase is crucial for stable pH and reproducible results.[1] |
| Buffer Concentration | 10-50 mM is a typical effective range.[3] | 10-50 mM is a typical effective range.[3] | Increasing buffer strength can help mask residual silanol interactions.[1][3] |
| Injection Volume | Should be kept to a minimum to avoid overload. | A general rule of thumb is to inject ≤ 5% of the column volume.[3] | |
| Organic Modifier | If elution strength is too weak, consider increasing the percentage of the organic modifier (e.g., acetonitrile or methanol) by 5-10%.[3] | If elution strength is too weak, consider increasing the percentage of the organic modifier by 5-10%.[3] | Ensure the chosen solvent is compatible with the sample and stationary phase. |
Experimental Protocols
Protocol 1: Column Flushing and Cleaning
This protocol is a general guideline for cleaning a contaminated column that is showing signs of poor peak shape or increased backpressure. Always consult the column manufacturer's specific instructions.
Objective: To remove strongly retained contaminants from the column.
Materials:
-
HPLC-grade solvents (e.g., water, methanol, acetonitrile, isopropanol)
-
Appropriate waste container
Procedure:
-
Disconnect the column from the detector to avoid contamination.
-
Set the flow rate to a low value (e.g., 0.5 mL/min for a standard analytical column).
-
Flush the column with a solvent that is miscible with the current mobile phase but does not contain any buffers or salts (e.g., if using a buffered methanol/water mobile phase, flush with a matching methanol/water mixture without the buffer).
-
Sequentially wash the column with solvents of increasing elution strength. A typical sequence for a reversed-phase column is:
-
100% Water (to remove salts)
-
100% Methanol
-
100% Acetonitrile
-
100% Isopropanol (a very strong solvent)
-
-
Flush for at least 20 column volumes with each solvent.
-
To return to the operating mobile phase, reverse the sequence, ensuring miscibility at each step.
-
Equilibrate the column with the initial mobile phase conditions until a stable baseline is achieved.
Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)
Objective: To clean up a complex sample matrix to reduce interferences and prevent column contamination.[1]
Materials:
-
SPE cartridge with an appropriate stationary phase
-
Sample to be analyzed
-
Conditioning, loading, washing, and elution solvents
-
Collection tubes
-
SPE vacuum manifold or positive pressure processor
Procedure:
-
Conditioning: Pass a conditioning solvent (e.g., methanol) through the SPE cartridge to wet the stationary phase.
-
Equilibration: Pass an equilibration solvent (typically the same as the sample loading solvent, e.g., water or buffer) through the cartridge to prepare it for the sample.
-
Loading: Load the pre-treated sample onto the cartridge at a slow, controlled flow rate. The furan fatty acids and other components will interact with the stationary phase.
-
Washing: Pass a wash solvent through the cartridge to remove weakly bound interferences while the analytes of interest remain bound.
-
Elution: Pass an elution solvent through the cartridge to disrupt the interactions between the furan fatty acids and the stationary phase, collecting the purified analyte fraction in a clean tube.
-
The collected fraction can then be evaporated and reconstituted in a solvent suitable for injection into the chromatography system.
References
Minimizing isomerization of furan fatty acids during derivatization
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) to minimize the isomerization and degradation of furan fatty acids (FuFAs) during derivatization for gas chromatography (GC) and other analytical techniques.
Frequently Asked Questions (FAQs)
Q1: Why are my furan fatty acid analysis results inconsistent or showing lower-than-expected concentrations?
A1: Inconsistent or low recovery of FuFAs is often due to the degradation of the furan ring during sample preparation, specifically the derivatization step. The furan moiety is sensitive to harsh chemical conditions, particularly strong acidic catalysts and high temperatures, which are common in standard fatty acid methylation protocols.[1][2] This degradation can lead to a partial or even complete loss of the analyte before analysis.
Q2: Which derivatization methods are known to cause furan fatty acid degradation?
A2: Acid-catalyzed methylation methods are the primary cause for concern. Specifically, methods using Boron Trifluoride in Methanol (BF₃-MeOH) have been shown to be particularly destructive to FuFAs.[1] Studies indicate that BF₃-MeOH can induce hydrolytic degradation of the furan moiety, leading to the complete disappearance of FuFA peaks in chromatograms.[1] While widely used for other fatty acids, this method is not recommended for samples containing FuFAs.
Q3: What are the recommended "mild" derivatization methods for furan fatty acids for GC analysis?
A3: To preserve the integrity of the furan ring, milder derivatization techniques are essential. The following methods have shown better results:
-
Diazomethane (CH₂N₂): This is a classic and highly efficient method for creating fatty acid methyl esters (FAMEs) under mild, non-acidic conditions. It reacts rapidly at room temperature with minimal side products.[3][4] However, diazomethane is toxic and explosive, requiring specialized equipment and stringent safety precautions.
-
Methanolic Sulfuric Acid (H₂SO₄-MeOH): A milder acid-catalyzed approach compared to BF₃-MeOH. Studies have shown that H₂SO₄-MeOH successfully yields the desired FuFA methyl esters without the significant degradation observed with BF₃.[1]
-
Silylation (e.g., using BSTFA): Silylation reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) create trimethylsilyl (TMS) esters. This method avoids strongly acidic conditions and can be performed at moderate temperatures (e.g., 60°C).[5] It is a versatile technique for derivatizing compounds with active hydrogens.
Q4: Are there alternatives to GC-based analysis for furan fatty acids?
A4: Yes. For researchers equipped with Liquid Chromatography-Mass Spectrometry (LC-MS) systems, derivatization is not always necessary for detection. Furthermore, specialized LC-MS methods, such as charge-reversal derivatization, can dramatically increase sensitivity (over 2000-fold) for FuFA analysis in complex matrices like human plasma, avoiding the harsh conditions associated with some GC derivatization protocols.[1][2]
Troubleshooting Guide
Issue: Unexpected or artifact peaks appear in my chromatogram after derivatizing a sample known to contain FuFAs.
-
Possible Cause: You may be observing degradation products. Acid-catalyzed derivatization, especially with strong Lewis acids like BF₃, can open the furan ring or cause other side reactions, leading to new, unexpected peaks in your analysis.
-
Solution: Switch to a milder derivatization protocol. Re-run the sample using either methanolic H₂SO₄ or a silylation reagent like BSTFA. If safety protocols allow, methylation with diazomethane is an excellent, mild alternative. Compare the chromatograms to see if the artifact peaks disappear.
Issue: My FuFA peaks are present but show significant tailing.
-
Possible Cause: Peak tailing in GC is often caused by secondary interactions between the analyte and the column's stationary phase, which can occur if the derivatization is incomplete.[5] The polar carboxylic acid group of underivatized FuFAs can interact strongly with the column, leading to poor peak shape.
-
Solution:
-
Optimize Reaction Conditions: Ensure your derivatization reaction goes to completion. For silylation or methylation, you can try slightly increasing the reaction time or temperature, but monitor for degradation. Ensure your sample is completely dry, as water can interfere with many derivatization reagents.[5]
-
Check Reagent Molar Excess: Use a sufficient molar excess of the derivatization reagent to drive the reaction to completion. For BSTFA, a 10x molar excess is often recommended.[5]
-
Confirm Reagent Quality: Derivatization reagents are often sensitive to moisture and can degrade over time. Use a fresh vial of high-quality reagent to ensure its reactivity.
-
Data Presentation
The choice of derivatization method has a critical impact on the successful analysis of furan fatty acids. The table below summarizes findings from a comparative study on methylation techniques for GC-MS analysis.
Table 1: Comparison of Methylation Methods for Furan Fatty Acid Analysis
| Derivatization Method | Reagents | Observed Outcome for FuFA Analysis | Reference |
| Strong Acid-Catalysis | Boron Trifluoride in Methanol (BF₃-MeOH) | Inefficient; No methyl ester peaks were observed. Evidence of hydrolytic degradation of the furan ring. | [1] |
| Mild Acid-Catalysis | Sulfuric Acid in Methanol (H₂SO₄-MeOH) | Successful; Yielded the desired methyl ester products at levels comparable to diazomethane. | [1] |
| Alkylation | Ethereal Diazomethane (CH₂N₂) | Successful; Yielded the desired methyl ester products. Considered a reliable but hazardous method. | [1] |
Experimental Protocols
Protocol 1: Mild Acid-Catalyzed Methylation (H₂SO₄-MeOH) This protocol is adapted from methodologies shown to be effective for FuFA derivatization.[1]
-
Sample Preparation: Place your lipid extract containing furan fatty acids into a glass reaction tube and evaporate the solvent to dryness under a stream of nitrogen.
-
Reagent Addition: Add 1 mL of 2% (v/v) sulfuric acid in anhydrous methanol to the dried extract.
-
Reaction: Securely cap the tube and heat at 50°C for 2 hours.
-
Extraction: After cooling to room temperature, add 1 mL of a saturated aqueous NaCl solution. Extract the FAMEs three times using 1 mL of n-hexane for each extraction.
-
Drying and Analysis: Combine the organic (n-hexane) layers. Dry the combined extract under a stream of nitrogen. Reconstitute the sample in an appropriate volume of hexane for GC-MS analysis.
Protocol 2: Silylation using BSTFA This is a general protocol for derivatizing carboxylic acids and should be optimized for specific applications.[5]
-
Sample Preparation: Place 1-10 mg of the dried lipid extract into a reaction vial. If the sample is in an aqueous solution, it must be evaporated to complete dryness.
-
Reagent Addition: Add 100 µL of an appropriate aprotic solvent (e.g., acetonitrile, pyridine) to dissolve the sample. Add 50 µL of BSTFA (with 1% TMCS as a catalyst if needed for hindered groups). Ensure at least a 2:1 molar ratio of BSTFA to the analyte.
-
Reaction: Cap the vial tightly and vortex for 10 seconds. Heat the vial at 60°C for 60 minutes.
-
Analysis: After cooling, the sample can often be directly injected into the GC-MS. If necessary, dilute with a suitable solvent (e.g., hexane, DCM). Note that TMS derivatives have limited stability and are best analyzed within a week.[5]
Visualizations
The following diagrams illustrate the key decision-making processes and workflows for successful FuFA derivatization.
Caption: Key factors affecting FuFA stability during derivatization.
Caption: Experimental workflow for FuFA derivatization.
References
- 1. Development of a sensitive and quantitative method for the identification of two major furan fatty acids in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A method for concurrent diazomethane synthesis and substrate methylation in a 96-sample format - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Derivatization techniques for free fatty acids by GC [restek.com]
Technical Support Center: Trace Analysis of Furan Fatty Acids
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating contamination sources during the trace analysis of furan fatty acids (FuFAs).
Troubleshooting Guides
This section addresses specific issues that may arise during the experimental workflow, leading to inaccurate quantification or misidentification of furan fatty acids.
Issue 1: I am observing extraneous peaks in my chromatograms, particularly in my method blanks.
Question: What are the likely sources of these "ghost peaks" and how can I eliminate them?
Answer: Ghost peaks in blank samples are a common indication of contamination. The source can often be pinpointed by considering the entire analytical workflow. Here is a systematic approach to identify and eliminate the source of contamination:
-
Contamination from the GC-MS System:
-
Septum Bleed: The septum in the injection port can degrade at high temperatures, releasing siloxanes or other volatile compounds.
-
Solution: Use high-quality, low-bleed septa rated for your inlet temperature. Replace the septum regularly as part of routine maintenance.
-
-
Injection Port Contamination: Residues from previous injections can accumulate in the liner and injection port.
-
Solution: Clean the injection port and replace the liner regularly. Using a liner with glass wool can trap non-volatile residues, but the wool itself can be a source of activity if not properly deactivated.
-
-
Carrier Gas Contamination: Impurities in the carrier gas or leaks in the gas lines can introduce a wide range of contaminants.
-
Solution: Use high-purity carrier gas (99.999% or higher) and install in-line gas purifiers to remove oxygen, moisture, and hydrocarbons. Check for leaks using an electronic leak detector.
-
-
-
Contamination from Sample Preparation:
-
Solvents: HPLC-grade solvents can still contain trace amounts of contaminants that become significant in trace analysis.
-
Solution: Use the highest grade solvents available (e.g., LC-MS or pesticide residue grade). Run a solvent blank by directly injecting the solvent into the GC-MS to verify its purity.
-
-
Glassware: Glassware is a primary source of fatty acid contamination.
-
Solution: Implement a rigorous glassware cleaning protocol. Avoid using detergents, as they can be a source of contamination. A recommended procedure is detailed in the "Experimental Protocols" section below.
-
-
Plasticware: Plastic containers, pipette tips, and syringe filters can leach plasticizers (e.g., phthalates) and other organic molecules, including fatty acids, into your samples.
-
Solution: Whenever possible, replace plasticware with properly cleaned glassware. If plastics are unavoidable, pre-rinse them with the analysis solvent and run a blank to assess the level of leaching. Polypropylene is generally preferred over other plastics for its lower leachables profile.
-
-
Water: Water used for rinsing or in buffers can be a source of contamination.
-
Solution: Use ultrapure water (18.2 MΩ·cm) for all steps.
-
-
Issue 2: My furan fatty acid concentrations are inconsistent across replicate samples.
Question: What could be causing this variability, and how can I improve the precision of my measurements?
Answer: Inconsistent results can stem from both contamination and issues with the stability of the furan fatty acids themselves.
-
Inconsistent Contamination: The level of contamination from sources like glassware or septa can be variable, leading to fluctuating background levels of fatty acids.
-
Solution: Adhere strictly to a standardized protocol for all sample preparation steps, including glassware cleaning and handling, to ensure a consistent (and low) background.
-
-
Furan Ring Instability and Degradation: The furan ring is susceptible to degradation under certain conditions, which can lead to a loss of the target analyte.
-
Acid-Catalyzed Degradation: Strong acidic conditions, sometimes used for the methylation of fatty acids to form fatty acid methyl esters (FAMEs), can lead to the degradation of the furan ring.[1]
-
Solution: Opt for milder methylation methods. Base-catalyzed methylation (e.g., using sodium methoxide) followed by neutralization is generally safer for furan fatty acids. If an acid catalyst is necessary, use it under the mildest possible conditions (e.g., lower temperature, shorter reaction time) and validate the method for recovery of furan fatty acids.
-
-
Oxidation: Furan fatty acids are effective radical scavengers and are prone to oxidation, especially when exposed to light and air.[1] This can lead to the formation of various oxidation byproducts.
-
Solution: Protect samples from light by using amber glass vials. Work under an inert atmosphere (e.g., nitrogen or argon) whenever possible, especially during solvent evaporation steps. The addition of an antioxidant like butylated hydroxytoluene (BHT) to the extraction solvent can help to minimize oxidation.
-
-
FAQs
Q1: Can I use plastic microcentrifuge tubes for my sample preparation?
A1: It is highly recommended to avoid plasticware. Studies have shown that polypropylene tubes can introduce hundreds of contaminant features into a sample, some of which can be misidentified as lipids and can cause ion-suppression of low-abundance analytes. If plastics are absolutely necessary, it is crucial to perform a thorough blank analysis to assess the extent of contamination.
Q2: How often should I replace the septum in my GC inlet?
A2: This depends on the number of injections and the inlet temperature. A good starting point is to replace the septum after every 100-200 injections or during weekly maintenance. A leaking or degraded septum can be a significant source of contamination and can lead to poor peak shape and reproducibility.
Q3: Are there any specific considerations for the derivatization of furan fatty acids to FAMEs?
A3: Yes. As mentioned in the troubleshooting guide, the furan ring is sensitive to strong acids. Therefore, acid-catalyzed methylation should be approached with caution. Base-catalyzed methods are generally preferred. It is also critical to use high-quality derivatization reagents with low moisture content, as water can hinder the esterification reaction.
Q4: What are some common oxidation products of furan fatty acids that I should be aware of?
A4: The oxidation of furan fatty acids can lead to the formation of dioxoenoic fatty acids. These compounds are generally unstable. The specific degradation products can vary depending on the oxidizing agent and conditions. If you suspect degradation, it is important to analyze your standards under the same conditions as your samples to see if similar degradation products are formed.
Quantitative Data Summary
The following table summarizes quantitative data on fatty acid contamination from common laboratory plasticware. This highlights the importance of avoiding plastics in trace analysis.
| Contaminant | Source | Contamination Level (in method blank) | Reference |
| Palmitic Acid (C16:0) | Plastic Syringe & Syringe Filter | 6.6 ± 1.2 ppm | |
| Stearic Acid (C18:0) | Plastic Syringe & Syringe Filter | 8.9 ± 2.1 ppm | |
| Palmitic Acid (C16:0) | Glassware (improperly cleaned) | Variable, can be significant | |
| Phthalates | Plastic tubes, pipette tips, bottle caps | Can be in the ng/mL to µg/mL range |
Experimental Protocols
Protocol for Minimizing Contamination in Furan Fatty Acid Analysis
This protocol outlines the key steps for sample preparation and analysis of furan fatty acids, with a focus on minimizing contamination.
1. Glassware Preparation:
-
Initial Cleaning: Immediately after use, rinse glassware with an appropriate organic solvent to remove the bulk of any organic residues.
-
Washing: Wash with hot water and a laboratory-grade, non-phosphate, detergent-free cleaning solution. Use brushes to scrub all surfaces.
-
Rinsing: Rinse thoroughly with tap water (at least 6 times), followed by a rinse with deionized water, and finally a rinse with ultrapure water (at least 3 times).
-
Solvent Rinsing: Rinse the glassware with a high-purity solvent such as acetone or methanol, followed by the solvent to be used in the extraction (e.g., hexane).
-
Drying and Storage: Dry the glassware in an oven at a high temperature (e.g., >100°C). For trace analysis, it is recommended to bake glassware in a muffle furnace at 450-550°C for at least 4 hours to pyrolyze any remaining organic residues. After cooling, cover the openings with pre-cleaned aluminum foil (rinsed with hexane) and store in a clean, dust-free environment.
2. Sample Extraction:
-
Solvents and Reagents: Use the highest purity solvents and reagents available.
-
Sample Handling: Wear powder-free nitrile gloves and work in a clean environment, preferably a laminar flow hood, to avoid contamination from dust and skin oils.
-
Extraction Procedure:
-
Homogenize the sample in a solvent mixture such as hexane:isopropanol (3:2, v/v) containing an antioxidant (e.g., 0.01% BHT).
-
Use glass pipettes or syringes with glass barrels for all liquid transfers.
-
Vortex the sample and centrifuge to separate the layers.
-
Carefully transfer the organic layer containing the lipids to a clean glass tube.
-
Evaporate the solvent under a gentle stream of high-purity nitrogen.
-
3. Derivatization to Fatty Acid Methyl Esters (FAMEs):
-
Base-Catalyzed Methylation (Recommended for FuFAs):
-
To the dried lipid extract, add a solution of sodium methoxide in methanol (e.g., 0.5 M).
-
Heat at a controlled temperature (e.g., 50-60°C) for a short period (e.g., 10-15 minutes).
-
Cool the reaction and neutralize with a weak acid (e.g., glacial acetic acid).
-
Add ultrapure water and extract the FAMEs with a non-polar solvent like hexane.
-
Transfer the hexane layer to a clean vial for GC-MS analysis.
-
-
Acid-Catalyzed Methylation (Use with Caution):
-
If this method is necessary, use a mild catalyst such as 1-2% sulfuric acid in methanol.
-
Keep the reaction temperature and time to a minimum to reduce the risk of furan ring degradation.
-
Validate the method for FuFA recovery using authentic standards.
-
4. GC-MS Analysis:
-
Column: Use a well-conditioned capillary column suitable for FAME analysis (e.g., a polar stationary phase like biscyanopropyl polysiloxane).
-
Inlet Maintenance: Regularly replace the inlet liner and septum.
-
Blanks: Run a solvent blank and a full method blank with each batch of samples to monitor for contamination.
Visualizations
Caption: Troubleshooting workflow for identifying contamination sources.
References
Technical Support Center: Enhancing Furan Fatty Acid Extraction from Tissues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the extraction efficiency of furan fatty acids (FAMEs) from various tissue samples.
Troubleshooting Guide
This guide addresses common issues encountered during the extraction and analysis of furan fatty acids from tissues.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No FAMEs Yield | Incomplete cell lysis: Tissue structure not sufficiently disrupted to release lipids. | - Ensure thorough homogenization of the tissue sample on ice using a mechanical homogenizer or sonicator. For tough tissues, consider cryogenic grinding.[1] - Optimize the lysis step, especially for samples with tough structures. |
| Inefficient solvent extraction: The chosen solvent system may not be optimal for FAMEs. | - Use a mixture of polar and non-polar solvents, such as chloroform:methanol (2:1, v/v), which is effective for a broad range of lipids.[2] - For targeted extraction of less polar FAMEs, a hexane:isopropanol mixture can be effective.[3] - Perform sequential extractions (2-3 times) of the tissue homogenate and pool the lipid-containing organic phases to maximize recovery. | |
| Degradation of FAMEs: Furan rings are susceptible to degradation under acidic conditions and by oxidation.[1][4] | - Avoid strong acidic conditions during extraction and derivatization. If acid-catalyzed methylation is used, carefully control the reaction time and temperature.[4] - Add an antioxidant, such as butylated hydroxytoluene (BHT), to the extraction solvent to prevent oxidation. - Store samples and extracts at -80°C under an inert atmosphere (e.g., argon or nitrogen) to minimize degradation. | |
| High Variability in Results | Inconsistent sample homogenization: Differences in the degree of tissue disruption between samples. | - Standardize the homogenization procedure, including time, speed, and equipment settings. |
| Phase separation issues: Incomplete separation of the organic and aqueous layers during liquid-liquid extraction. | - Centrifuge samples at a sufficient speed and for an adequate duration to ensure clear phase separation. - The addition of a salt solution (e.g., 0.9% NaCl) can help to improve phase separation. | |
| Inaccurate quantification: Loss of analyte during sample workup or derivatization. | - Use an appropriate internal standard (e.g., a deuterated FAME analogue) added at the beginning of the extraction process to account for losses.[4] | |
| Co-elution with Other Fatty Acids in GC-MS | Similar chromatographic behavior: FAMEs can have similar retention times to other more abundant fatty acids. | - Optimize the GC temperature program to improve the separation of FAME peaks. - Consider using a more polar GC column. - Pre-analytical fractionation of the lipid extract using techniques like solid-phase extraction (SPE) can enrich the FAME fraction and remove interfering compounds. |
| Poor Derivatization Efficiency for GC-MS | Degradation during methylation: Acidic catalysts can degrade the furan ring.[4] | - Use a milder methylation method, such as using diazomethane or a base-catalyzed approach (e.g., sodium methoxide).[4] - Boron trifluoride in methanol is also a common reagent, but reaction conditions should be optimized.[4] |
| Presence of water or other inhibitors: Water can interfere with the derivatization reaction. | - Ensure the lipid extract is completely dry before adding the derivatization reagent. This can be achieved by evaporation under a stream of nitrogen or by using a vacuum concentrator. |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent system for extracting furan fatty acids from tissues?
A1: A mixture of chloroform and methanol (typically in a 2:1 v/v ratio), as used in the Folch or Bligh and Dyer methods, is considered a general-purpose and efficient solvent system for extracting a wide range of lipids, including furan fatty acids.[2][3] The polarity of this mixture is effective at disrupting cell membranes and solubilizing both polar and non-polar lipids. For less polar lipids, a hexane:isopropanol mixture can also be effective.[3]
Q2: My FAMEs yields are consistently low. What are the most critical steps to check in my protocol?
A2: The most critical steps to scrutinize for low FAMEs yield are:
-
Tissue Homogenization: Incomplete disruption of the tissue is a primary reason for poor extraction. Ensure your homogenization method is robust.
-
Extraction Solvent and Procedure: Verify that you are using an appropriate solvent mixture and performing multiple extractions to maximize recovery.
-
Analyte Degradation: Furan fatty acids are sensitive to acidic conditions and oxidation.[1][4] Ensure you are taking precautions such as adding antioxidants and avoiding harsh acidic treatments, especially during derivatization.
Q3: How can I prevent the degradation of furan fatty acids during sample preparation and storage?
A3: To prevent degradation, it is crucial to:
-
Add an antioxidant like BHT to your extraction solvent.
-
Work with samples on ice and minimize their exposure to light and air.
-
Store tissue samples and lipid extracts at -80°C under an inert gas like nitrogen or argon.
-
When performing derivatization for GC-MS analysis, opt for milder methods to avoid degradation of the furan ring.[4]
Q4: Is derivatization necessary for the analysis of furan fatty acids?
A4: For analysis by Gas Chromatography (GC), derivatization is essential to convert the non-volatile fatty acids into volatile fatty acid methyl esters (FAMEs).[4] For Liquid Chromatography-Mass Spectrometry (LC-MS) analysis, derivatization is not always necessary, but it can be used to enhance ionization efficiency and sensitivity.[4]
Q5: What are the best analytical techniques for quantifying furan fatty acids in tissues?
A5: Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are powerful techniques for the quantification of furan fatty acids.
-
GC-MS is a classic and robust method, but requires derivatization.
-
UPLC-ESI-MS/MS (Ultra-Performance Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry) can offer higher sensitivity and does not always require derivatization, allowing for the analysis of free furan fatty acids.[4]
Data Presentation
Comparison of Solvent Extraction Efficiency for Lipids
The choice of solvent significantly impacts the extraction yield of different lipid classes. While specific data for furan fatty acids is limited, the following table summarizes the relative efficiency of common solvent systems for total lipid extraction, which can serve as a guide.
| Solvent System | Relative Extraction Efficiency (Total Lipids) | Notes |
| Chloroform:Methanol (2:1, v/v) | High | Considered the "gold standard" for broad-spectrum lipid extraction. Effective for both polar and non-polar lipids.[2] |
| Hexane:Isopropanol (3:2, v/v) | Moderate to High | Good for less polar lipids, but may be less effective for polar membrane lipids.[3] |
| Ethanol | Moderate | A less toxic alternative, but generally less efficient than chloroform:methanol mixtures. |
| Ethyl Acetate | Moderate | A bio-based solvent alternative showing promise for lipid extraction. |
Experimental Protocols
Detailed Methodology for Furan Fatty Acid Extraction from Liver Tissue
This protocol is adapted from standard lipid extraction methods and is suitable for the extraction of furan fatty acids from soft tissues like the liver for subsequent analysis by GC-MS or LC-MS.
Materials:
-
Frozen liver tissue
-
Mortar and pestle, pre-chilled in liquid nitrogen
-
Homogenizer (e.g., Potter-Elvehjem or mechanical)
-
Glass centrifuge tubes with Teflon-lined caps
-
Chloroform (HPLC grade)
-
Methanol (HPLC grade)
-
0.9% NaCl solution (or 0.88% KCl)
-
Internal standard (e.g., deuterated furan fatty acid)
-
Butylated hydroxytoluene (BHT)
-
Centrifuge
-
Nitrogen gas supply or vacuum concentrator
Procedure:
-
Sample Preparation:
-
Weigh approximately 100-200 mg of frozen liver tissue.
-
To prevent enzymatic degradation, it is preferable to work with tissue that is kept frozen, for example by grinding it to a powder under liquid nitrogen using a pre-chilled mortar and pestle.[1]
-
-
Homogenization:
-
Transfer the powdered tissue to a glass homogenizer tube.
-
Add a known amount of internal standard.
-
Add 3 mL of ice-cold chloroform:methanol (2:1, v/v) containing 0.01% BHT.
-
Homogenize the tissue thoroughly on ice until a uniform suspension is obtained.
-
-
Lipid Extraction (Folch Method):
-
Transfer the homogenate to a glass centrifuge tube.
-
Add an additional 5 mL of chloroform:methanol (2:1, v/v) with BHT.
-
Vortex the mixture for 2 minutes and then agitate on a shaker at room temperature for 30 minutes.
-
Add 2 mL of 0.9% NaCl solution to the tube to induce phase separation.
-
Vortex for another 2 minutes and then centrifuge at 2,000 x g for 10 minutes at 4°C.
-
-
Collection of the Lipid Phase:
-
After centrifugation, two distinct phases will be visible: an upper aqueous phase and a lower organic phase containing the lipids.
-
Carefully collect the lower organic phase using a glass Pasteur pipette and transfer it to a clean glass tube.
-
To maximize yield, re-extract the upper aqueous phase and the protein interface with 3 mL of the chloroform:methanol mixture, vortex, centrifuge, and pool the lower organic phase with the first extract.
-
-
Drying and Storage:
-
Evaporate the solvent from the pooled organic phases under a gentle stream of nitrogen or using a vacuum concentrator.
-
The dried lipid extract can be stored at -80°C under an inert atmosphere until further analysis.
-
-
Derivatization for GC-MS Analysis (Saponification and Methylation):
-
To the dried lipid extract, add 2 mL of 0.5 M NaOH in methanol.
-
Heat at 80°C for 10 minutes to saponify the lipids.
-
Cool the sample and add 2 mL of 14% boron trifluoride in methanol.
-
Heat again at 80°C for 2 minutes for methylation.
-
After cooling, add 1 mL of hexane and 1 mL of saturated NaCl solution.
-
Vortex and centrifuge to separate the phases.
-
Collect the upper hexane layer containing the FAMEs for GC-MS analysis.
-
Mandatory Visualization
Experimental Workflow for FAMEs Extraction
References
- 1. researchgate.net [researchgate.net]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. Fatty acids decrease mitochondrial generation of reactive oxygen species at the reverse electron transport but increase it at the forward transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of a sensitive and quantitative method for the identification of two major furan fatty acids in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
Addressing co-elution problems in furan fatty acid analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address co-elution problems during furan fatty acid (FAME) analysis.
Troubleshooting Guide
Problem: Poor resolution and co-eluting peaks in my GC-MS analysis of Furan Fatty Acid Methyl Esters (FAMEs).
Possible Causes and Solutions:
-
Inadequate GC Column Selection: The choice of GC column is critical for separating complex fatty acid mixtures. Using a non-polar or low-polarity column may not provide sufficient selectivity for separating structurally similar FAMEs, including positional and geometric isomers.
-
Recommendation: Employ a high-polarity stationary phase column, such as a cyanopropyl silicone column (e.g., HP-88), which is specifically designed for the separation of FAMEs, including cis and trans isomers.[1][2] Highly polar phases provide better separation based on the degree of unsaturation and the position of double bonds.[1][2]
-
-
Suboptimal GC Oven Temperature Program: A poorly optimized temperature program can lead to insufficient separation of closely eluting compounds.
-
Recommendation: Optimize the oven temperature program by using a slow ramp rate, especially during the elution of the target furan fatty acids. This can enhance the separation of critical pairs.
-
-
Inappropriate Derivatization Method: The derivatization method can impact the stability of furan fatty acids. Acidic conditions, for instance, may lead to the degradation of the furan ring, creating analytical artifacts and potentially co-eluting with other compounds.[3]
-
Recommendation: Use a base-catalyzed methylation method or derivatization with (trimethylsilyl)diazomethane (TMS-DM) to avoid degradation of the furan ring.[4]
-
-
Complex Sample Matrix: Furan fatty acids are often minor components in complex matrices like fish oil, which can contain a high concentration of other fatty acids that may co-elute.[5][6]
-
Recommendation 1: Multidimensional Gas Chromatography (MDGC or GCxGC): This is a powerful technique for separating trace compounds in complex matrices without extensive sample cleanup.[5][6][7][8] By using two columns with different selectivities, it provides significantly enhanced resolution.[5][6][7][8]
-
Recommendation 2: Targeted Mass Spectrometry (GC-MS/MS): Utilize a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. This highly selective and sensitive technique can quantify target analytes even if they co-elute chromatographically, provided they have unique precursor-product ion transitions.[9][10]
-
Logical Troubleshooting Workflow
The following diagram illustrates a step-by-step approach to troubleshooting co-elution problems in furan fatty acid analysis.
Caption: A logical workflow for diagnosing and resolving co-elution issues in FAME analysis.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of peak tailing in FAME analysis?
A1: Peak tailing in FAME analysis can be caused by several factors:
-
Active Sites in the GC System: Free silanol groups in the injector liner, column, or detector can interact with the analytes, causing tailing. Using deactivated liners and columns is crucial.
-
Column Contamination: Accumulation of non-volatile residues from the sample matrix at the head of the column can lead to peak distortion.
-
Improper Column Installation: If the column is not installed correctly in the injector or detector, it can create dead volumes, leading to peak tailing.[11]
-
Column Overload: Injecting too much sample can saturate the stationary phase, resulting in broad and tailing peaks.[12]
Q2: How can I confirm if two peaks are co-eluting?
A2: You can use several methods to detect co-elution:
-
Mass Spectrometry: Examine the mass spectra across the peak. If the spectra change from the leading edge to the trailing edge, it indicates the presence of more than one compound.
-
Peak Shape Analysis: Asymmetrical peaks or the presence of a "shoulder" on a peak are often indicators of co-elution.
-
Diode Array Detection (DAD) in HPLC: If using HPLC, a DAD can perform peak purity analysis by comparing UV-Vis spectra across the peak.
Q3: Can I use liquid chromatography (LC) to address co-elution problems?
A3: Yes, High-Performance Liquid Chromatography (HPLC) can be a valuable tool.
-
Fractionation: HPLC, particularly with a silver ion (Ag+)-HPLC column, can be used as a pre-analytical fractionation step to separate FAMEs based on their degree of unsaturation and isomerism before GC-MS analysis.
-
Direct Analysis: For some furan derivatives, reversed-phase HPLC methods have been developed for direct analysis and quantification.[13][14]
Q4: What are the key parameters to optimize in a GC-MS/MS method for co-eluting FAMEs?
A4: For a GC-MS/MS method using MRM, you should optimize the following:
-
Precursor and Product Ions: Select unique and abundant precursor-to-product ion transitions for each target analyte.
-
Collision Energy: Optimize the collision energy for each transition to maximize the product ion signal.
-
Dwell Time: Adjust the dwell time for each MRM transition to ensure a sufficient number of data points across the chromatographic peak for reliable quantification.
Quantitative Data Summary
Table 1: Comparison of Derivatization Methods for FAME Analysis
| Derivatization Method | Advantages | Disadvantages | Recovery Rate (%) | Reference |
| Base-Catalyzed (e.g., methanolic KOH) | Fast, minimizes degradation of furan ring | Does not work on free fatty acids | - | [4] |
| Acid-Catalyzed (e.g., BF3-methanol) | Effective for various lipid classes | Can degrade the furan ring | 84 - 112 | [4][15] |
| (Trimethylsilyl)diazomethane (TMS-DM) | Safer than diazomethane, accurate for PUFAs | Sensitive to water, can have slower reaction rates | 90 - 106 | [4][16] |
Table 2: Performance of Different Analytical Techniques for Furan Fatty Acid Analysis
| Analytical Technique | Limit of Quantitation (LOQ) | Key Advantages | Reference |
| GC-MS (Full Scan) | ~10 µM | Good for initial identification | [3] |
| GC-TQ/MS (MRM) | 0.6 pg | High sensitivity and selectivity, excellent for quantification | [9][10] |
| UPLC-ESI-MS/MS (MRM) | 0.05 ng/mL (with derivatization) | Very high sensitivity, suitable for biological samples | [3] |
| MDGC-MSD | - | Excellent resolution for complex matrices | [5][6] |
Experimental Protocols
Protocol 1: Base-Catalyzed Derivatization of Furan Fatty Acids to FAMEs
-
Sample Preparation: Weigh approximately 20 mg of the lipid extract into a screw-cap test tube.
-
Saponification: Add 2 mL of 0.5 M methanolic KOH. Heat at 80°C for 5 minutes.
-
Methylation: Cool the sample on ice. Add 1 mL of methanolic BF3 complex solution and heat at 80°C for 5 minutes.
-
Extraction: After cooling, add 1 mL of water and 1 mL of hexane. Shake vigorously.
-
Collection: Allow the phases to separate and transfer the upper hexane layer containing the FAMEs to a GC vial for analysis.
Protocol 2: GC-MS Analysis of FAMEs on a High-Polarity Column
-
GC System: Agilent GC-MS system or equivalent.
-
Column: HP-88 (100 m x 0.25 mm, 0.2 µm film thickness) or equivalent high-polarity cyanopropyl column.[1]
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector: Split/splitless injector at 250°C.
-
Oven Program:
-
Initial temperature: 140°C, hold for 5 min.
-
Ramp 1: 4°C/min to 240°C.
-
Hold at 240°C for 10 min.
-
-
MS Detector:
-
Transfer line temperature: 250°C.
-
Ion source temperature: 230°C.
-
Scan range: m/z 50-500.
-
Protocol 3: Multidimensional GC-MSD (MDGC-MSD) for Complex Samples
This is a generalized protocol based on a published method.[6]
-
System: Dual oven GC with a mass selective detector.
-
Pre-column (1st Dimension): 25 m HP-1 (non-polar), 0.32 mm ID, 1.05 µm film thickness.
-
Main column (2nd Dimension): 30 m Stabilwax (polar), 0.25 mm ID, 0.25 µm film thickness.
-
Oven 1 (Pre-column) Program: 200°C to 300°C at 5°C/min.
-
Oven 2 (Main column) Program: 180°C to 240°C at 5°C/min.
-
Modulation: Cold trapping system for heart-cutting of selected fractions from the first to the second dimension.
-
Detector: MSD, scan range 50-450 amu.
Signaling Pathways and Workflows
In the context of furan fatty acid analysis, the primary "pathway" is the analytical workflow itself. The following diagram illustrates the general experimental workflow from sample to data analysis.
Caption: A flowchart of the typical experimental steps in furan fatty acid analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. agilent.com [agilent.com]
- 3. Development of a sensitive and quantitative method for the identification of two major furan fatty acids in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of Two Derivatization Methods for the Analysis of Fatty Acids and Trans Fatty Acids in Bakery Products Using Gas Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. gcms.cz [gcms.cz]
- 6. researchgate.net [researchgate.net]
- 7. aocs.org [aocs.org]
- 8. osti.gov [osti.gov]
- 9. research.monash.edu [research.monash.edu]
- 10. Targeted quantitation of furan fatty acids in edible oils by gas chromatography/triple quadrupole tandem mass spectrometry (GC-TQ/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. agilent.com [agilent.com]
- 12. gmpinsiders.com [gmpinsiders.com]
- 13. LC method for the direct and simultaneous determination of four major furan derivatives in coffee grounds and brews - PMC [pmc.ncbi.nlm.nih.gov]
- 14. An efficient method for the determination of furan derivatives in apple cider and wine by solid phase extraction and high performance liquid chromatography--diode array detector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. tools.thermofisher.com [tools.thermofisher.com]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Furan Fatty Acid Recovery from Solid-Phase Extraction
Welcome to the technical support center for the analysis of furan fatty acids (FAMEs). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the recovery of FAMEs during solid-phase extraction (SPE).
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low furan fatty acid recovery during SPE?
A1: Low recovery of FAMEs during SPE can stem from several factors:
-
Improper Cartridge Conditioning and Equilibration: Failure to properly wet and prepare the sorbent can lead to inconsistent interactions with the sample.
-
Sample Matrix Effects: Complex biological matrices can interfere with the binding of FAMEs to the sorbent or co-elute with the analytes, causing ion suppression in mass spectrometry.
-
Incorrect Sorbent Selection: The choice of sorbent (e.g., C18, silica, amino) is critical and depends on the sample matrix and the specific FAMEs being analyzed.
-
Inappropriate Wash Solvents: Using a wash solvent that is too strong can lead to the premature elution of the target FAMEs along with interferences.
-
Suboptimal Elution Solvents: The elution solvent may not be strong enough to desorb the FAMEs completely from the sorbent.
-
Degradation of Furan Ring: Furan fatty acids can be sensitive to acidic conditions, which may be used during methylation for GC analysis, potentially leading to the degradation of the furan ring.[1]
-
Analyte Breakthrough: This can occur if the sample is loaded too quickly or if the cartridge is overloaded.[2]
Q2: Which type of SPE cartridge is best for furan fatty acid extraction?
A2: The optimal SPE cartridge depends on the sample matrix and the properties of the furan fatty acids of interest.
-
Reversed-Phase (e.g., C18): C18 cartridges are widely used for the extraction of non-polar to moderately polar compounds from aqueous matrices.[3] They are a good starting point for extracting FAMEs from biological fluids like plasma.
-
Normal-Phase (e.g., Silica, Diol, Amino): These are suitable for extracting polar analytes from non-polar matrices.[4] For instance, if FAMEs are extracted into a non-polar organic solvent, a silica cartridge can be used for cleanup. Aminopropyl bonded silica can be used for weak anion exchange to isolate organic acids.
-
Ion-Exchange: These cartridges are used to separate analytes based on their charge. Since FAMEs are carboxylic acids, they can be retained on an anion exchange sorbent.
Q3: Is derivatization necessary for furan fatty acid analysis?
A3: Yes, for gas chromatography (GC) analysis, derivatization of furan fatty acids to their corresponding methyl esters (FAMEs) is a standard and often necessary step to increase their volatility.[1] However, care must be taken during this step as acidic catalysts can potentially degrade the furan ring. For liquid chromatography-mass spectrometry (LC-MS) analysis, derivatization is not always required but can be used to enhance ionization efficiency and sensitivity.[1]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Recovery | Analyte Loss During Sample Loading: The sample solvent may be too strong, preventing retention of FAMEs on the sorbent. | - Dilute the sample with a weaker solvent. - Ensure the pH of the sample is adjusted to ensure FAMEs are in a neutral form for reversed-phase SPE. |
| Analyte Loss During Washing: The wash solvent is too strong and is eluting the FAMEs. | - Use a weaker wash solvent. - Decrease the percentage of organic solvent in the wash solution. | |
| Incomplete Elution: The elution solvent is not strong enough to desorb the FAMEs from the sorbent. | - Increase the strength of the elution solvent (e.g., increase the percentage of a more non-polar solvent for reversed-phase). - Try a different elution solvent. - Perform a second elution and analyze it separately to check for residual FAMEs. | |
| Furan Ring Degradation: Acidic conditions during sample preparation or derivatization. | - Use milder derivatization methods. - Avoid prolonged exposure to strong acids. | |
| Poor Reproducibility | Inconsistent Flow Rate: Variable flow rates during sample loading, washing, and elution can lead to inconsistent results. | - Use a vacuum manifold or a positive pressure system to maintain a consistent flow rate. - Ensure the sorbent bed does not dry out between steps. |
| Variable Sample Pre-treatment: Inconsistencies in sample preparation steps like saponification or derivatization. | - Standardize all sample pre-treatment steps and ensure accurate timing and temperature control. | |
| Dirty Extracts | Matrix Interferences: Co-elution of other lipids or matrix components. | - Optimize the wash step with a solvent strong enough to remove interferences but not the analytes. - Consider using a different sorbent with higher selectivity. - A multi-layered SPE cartridge (e.g., with a lipid removal sorbent) may be beneficial for complex samples. |
| Contamination from SPE Cartridge: Leaching of contaminants from the polypropylene cartridge material. | - Pre-wash the SPE cartridges with the elution solvent to remove any potential contaminants. |
Quantitative Data Summary
| Analyte | Matrix | Concentration | Recovery (%) | Reference |
| Furan | Canned Oily Fish | 2 ng/g | 95.7 ± 8.2 | [5] |
| Furan | Canned Oily Fish | 10 ng/g | 92.1 ± 7.5 | [5] |
| 2-Methylfuran | Canned Oily Fish | 2 ng/g | 98.3 ± 9.1 | [5] |
| 2-Methylfuran | Canned Oily Fish | 10 ng/g | 94.6 ± 8.5 | [5] |
| 2-Pentylfuran | Canned Oily Fish | 2 ng/g | 85.3 ± 10.2 | [5] |
| 2-Pentylfuran | Canned Oily Fish | 10 ng/g | 75.9 ± 9.8 | [5] |
| Furan | Fruit | 2 ng/g | 101.2 ± 7.8 | [5] |
| Furan | Fruit | 10 ng/g | 98.5 ± 6.9 | [5] |
| Furan | Juice | 2 ng/g | 103.4 ± 8.5 | [5] |
| Furan | Juice | 10 ng/g | 100.1 ± 7.2 | [5] |
Note: The data above is from an SPME-GC-MS/MS method and is provided for illustrative purposes. Actual recoveries from SPE may differ.
Experimental Protocols
Protocol 1: Extraction of Furan Fatty Acids from Human Plasma
This protocol is adapted from a method for the analysis of major furan fatty acids in human plasma.[1]
1. Sample Preparation (Saponification): a. To 20 µL of plasma in a glass vial, add 10 ng each of internal standards (e.g., deuterated FAMEs). b. Add 500 µL of 1 M KOH in 95% ethanol. c. Seal the vial and incubate at 60°C for 2 hours to hydrolyze the esterified fatty acids.
2. Extraction: a. Cool the mixture to room temperature. b. Adjust the pH to 3-4 with 1 M HCl. c. Extract the free fatty acids three times with 300 µL of n-hexane each time. d. Combine the organic layers and dry under a stream of nitrogen.
3. Derivatization to Fatty Acid Methyl Esters (FAMEs): a. To the dried extract, add 2 mL of ~15% boron trifluoride in methanol. b. Seal the vial and heat at 90°C for 1 hour. c. After cooling, add 1 mL of a saturated aqueous solution of NaCl. d. Extract the FAMEs three times with 1 mL of n-hexane. e. Combine the organic layers, dry under nitrogen, and reconstitute in a suitable solvent (e.g., 50 µL of n-hexane) for GC-MS analysis.
4. SPE Cleanup (Optional, using a C18 cartridge): a. Conditioning: Pass 3 mL of methanol through the C18 cartridge, followed by 3 mL of water. Do not let the cartridge dry. b. Equilibration: Pass 2 mL of 0.1% trifluoroacetic acid (TFA) in water through the cartridge. c. Sample Loading: Reconstitute the dried, underivatized extract in up to 1 mL of 0.1-0.5% TFA and load it slowly onto the cartridge. d. Washing: Wash the cartridge with 1 mL of 5% methanol in water with 0.1% TFA to remove polar impurities. e. Elution: Elute the furan fatty acids with 1 mL of 50% acetonitrile in water with 0.1% TFA. f. Dry the eluate and proceed with derivatization as described in step 3.
Visualizations
Bacterial Biosynthesis of Furan Fatty Acids
Furan fatty acids are synthesized in some bacteria through a dedicated pathway involving methylation, desaturation, and oxygenation of a precursor fatty acid.[4][6]
Caption: Bacterial biosynthetic pathway of furan fatty acids.
Simplified Signaling Role of Furan Fatty Acids in Oxidative Stress
Furan fatty acids are known for their antioxidant properties and can act as scavengers of reactive oxygen species (ROS), thereby protecting cells from oxidative damage.[7][8][9] This can indirectly influence signaling pathways sensitive to the cellular redox state.
Caption: Simplified role of furan fatty acids in mitigating oxidative stress.
References
- 1. Development of a sensitive and quantitative method for the identification of two major furan fatty acids in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aocs.org [aocs.org]
- 3. hplcchina.com [hplcchina.com]
- 4. A bacterial biosynthetic pathway for methylated furan fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and scavenging role of furan fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for 3,4-Dimethyl-5-propyl-2-furannonanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the validation of 3,4-Dimethyl-5-propyl-2-furannonanoic Acid, a furan fatty acid of interest in various research and development contexts. The following sections detail the performance of common analytical techniques, supported by experimental data and protocols, to aid in the selection of the most suitable method for specific applications.
Comparison of Analytical Techniques
The quantification of this compound is commonly achieved using chromatographic techniques coupled with mass spectrometry. The two primary methods, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), offer distinct advantages and are compared below.
Table 1: Performance Comparison of GC-MS and LC-MS/MS for the Analysis of Furan Fatty Acids
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Principle | Separation of volatile compounds followed by mass-based detection. | Separation of compounds in liquid phase followed by tandem mass analysis. |
| Derivatization | Typically required (e.g., methylation) to increase volatility.[1] | Not always necessary, can analyze free fatty acids.[1] |
| Selectivity | Good, can be enhanced with multidimensional GC.[2][3] | High, due to precursor and product ion monitoring. |
| Sensitivity | Limit of Quantitation (LOQ) reported in the low pg range.[4] | High sensitivity is a key advantage.[1][5] |
| Sample Throughput | Can be lower due to longer run times and sample preparation. | Generally higher due to faster analysis times. |
| Matrix Effects | Can be significant, requiring careful sample cleanup. | Ion suppression or enhancement can be a challenge. |
| Instrumentation Cost | Generally lower than LC-MS/MS. | Higher initial investment. |
Experimental Protocols
Detailed methodologies are crucial for the successful validation of any analytical method. The following protocols are based on established practices for the analysis of furan fatty acids and can be adapted for this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
a. Sample Preparation and Derivatization:
-
Objective: To extract the analyte from the matrix and convert it into a volatile form suitable for GC analysis.
-
Procedure:
-
Lipid extraction from the sample matrix (e.g., plasma, tissue) using a suitable solvent system like chloroform:methanol.
-
Saponification of the lipid extract using a methanolic potassium hydroxide solution.
-
Methylation of the resulting free fatty acids. A critical step is the choice of methylation agent, as acidic catalysts might lead to the degradation of the furan ring.[1] Base-catalyzed methylation is often preferred.
-
Extraction of the fatty acid methyl esters (FAMEs) with a non-polar solvent (e.g., hexane).
-
The final extract is concentrated and reconstituted in a suitable solvent for GC-MS analysis.
-
b. GC-MS Analysis:
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A capillary column suitable for FAME analysis, such as a wax-type column (e.g., HP-INNOWax).[1]
-
Oven Temperature Program: A gradient temperature program is used to separate the FAMEs. For example, an initial temperature of 60°C held for 2 minutes, ramped to 240°C at a rate of 5°C/min, and held for 7 minutes.[1]
-
Injection: Splitless injection is commonly used for trace analysis.
-
Mass Spectrometry: Electron ionization (EI) at 70 eV is typical. Data can be acquired in full scan mode for identification or selected ion monitoring (SIM) for quantification to enhance sensitivity.[1]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
a. Sample Preparation:
-
Objective: To extract the analyte and remove interfering matrix components.
-
Procedure:
-
Lipid extraction from the sample matrix using a suitable method (e.g., Folch extraction).
-
The extract is evaporated to dryness and reconstituted in a solvent compatible with the LC mobile phase. Derivatization is often not required.
-
b. LC-MS/MS Analysis:
-
Instrumentation: A liquid chromatograph coupled to a tandem mass spectrometer (e.g., triple quadrupole).
-
Column: A reverse-phase column (e.g., C18) is typically used for the separation of fatty acids.
-
Mobile Phase: A gradient of an aqueous solvent (e.g., water with a small amount of acid like formic acid) and an organic solvent (e.g., acetonitrile or methanol).
-
Mass Spectrometry: Electrospray ionization (ESI) in negative ion mode is commonly used for the analysis of free fatty acids.[1] The analysis is performed in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity, monitoring the transition of the precursor ion to specific product ions.[4]
Validation Parameters
According to the International Council for Harmonisation (ICH) guidelines, the validation of an analytical procedure should demonstrate its suitability for the intended purpose.[6] Key validation parameters are summarized in the table below.
Table 2: Summary of Validation Parameters and Acceptance Criteria
| Validation Parameter | Description | Typical Acceptance Criteria |
| Specificity/Selectivity | The ability to unequivocally assess the analyte in the presence of other components.[7] | No significant interfering peaks at the retention time of the analyte in blank samples. |
| Linearity | The ability to obtain test results which are directly proportional to the concentration of the analyte.[7] | Correlation coefficient (r²) ≥ 0.99 for a minimum of 5 concentration levels. |
| Accuracy | The closeness of the test results obtained by the method to the true value.[7] | Recovery of spiked samples should be within 85-115%. |
| Precision (Repeatability and Intermediate Precision) | The degree of scatter between a series of measurements obtained from multiple sampling of the same homogeneous sample.[7] | Relative Standard Deviation (RSD) ≤ 15%. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. | Signal-to-noise ratio ≥ 3. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[4] | Signal-to-noise ratio ≥ 10; RSD ≤ 20%. |
| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters. | No significant changes in results with minor variations in parameters like temperature, flow rate, etc. |
Visualizing the Workflow
To better understand the logical flow of the analytical method validation process, the following diagrams are provided.
Caption: General workflow for the validation of an analytical method.
Caption: Decision tree for selecting an analytical method.
References
- 1. Development of a sensitive and quantitative method for the identification of two major furan fatty acids in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. gcms.cz [gcms.cz]
- 3. researchgate.net [researchgate.net]
- 4. Targeted quantitation of furan fatty acids in edible oils by gas chromatography/triple quadrupole tandem mass spectrometry (GC-TQ/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. LC-MS/MS method for quantification of 3,4-dihydroxyphenylglycol, a norepinephrine metabolite in plasma and brain regions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. fda.gov [fda.gov]
- 7. ema.europa.eu [ema.europa.eu]
A Comparative Guide to Furan Fatty Acid Analysis: GC-MS vs. LC-MS/MS
For researchers, scientists, and drug development professionals, the accurate quantification of furan fatty acids (FuFAs) is crucial for understanding their biological roles and potential as biomarkers. This guide provides an objective comparison of two powerful analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), for FuFA analysis, supported by experimental data and detailed methodologies.
Furan fatty acids are a class of lipids characterized by a furan ring within the fatty acid chain. Their presence in various biological matrices and food products has garnered significant interest due to their antioxidant properties and potential links to human health. The choice between GC-MS and LC-MS/MS for their analysis depends on several factors, including the required sensitivity, sample matrix complexity, and desired throughput.
Performance Comparison at a Glance
A summary of the key performance metrics for GC-MS and LC-MS/MS in the context of furan fatty acid analysis is presented below.
| Feature | GC-MS | LC-MS/MS |
| Sensitivity | Moderate | High to Very High (with derivatization) |
| Selectivity | High | Very High |
| Sample Preparation | Derivatization (methylation) required | Derivatization often required for high sensitivity |
| Throughput | Lower | Higher |
| Volatility Requirement | Volatile or volatilizable analytes | Non-volatile analytes |
| Instrumentation Cost | Generally lower | Generally higher |
| Key Advantage | Robust, well-established, good for profiling | High sensitivity and specificity, suitable for complex matrices |
Quantitative Data Summary
The following table summarizes the reported limits of quantitation (LOQ) for furan fatty acids using both GC-MS and LC-MS/MS, highlighting the enhanced sensitivity achievable with LC-MS/MS, particularly after derivatization.
| Analytical Method | Analyte | Limit of Quantitation (LOQ) | Reference |
| GC-MS (full-scan) | Furan fatty acids | 10 μM | [1][2] |
| GC-TQ/MS (MRM) | Furan fatty acids | 0.6 pg | [2][3] |
| UPLC/ESI/MS/MS (negative mode, no derivatization) | 11D3 and 11D5 | - (Higher detection sensitivity than GC-MS) | [1] |
| UPLC/ESI/MS/MS (positive mode, with derivatization) | 11D3-AMMP and 11D5-AMMP | 0.05 ng/mL | [1] |
Note: 11D3 and 11D5 are specific furan fatty acids. AMMP refers to a derivatizing agent.
Experimental Workflows
The general experimental workflows for GC-MS and LC-MS/MS analysis of furan fatty acids are depicted below. These diagrams illustrate the key steps from sample preparation to data analysis.
Detailed Experimental Protocols
GC-MS Methodology
1. Sample Preparation and Derivatization:
-
Lipid Extraction: Lipids are extracted from the biological sample using a suitable solvent system, such as a Folch extraction (chloroform/methanol).
-
Methylation: Furan fatty acids are converted to their more volatile fatty acid methyl esters (FAMEs) prior to GC-MS analysis.[4] A common method involves transesterification with sodium methoxide in methanol.[1] It is crucial to use non-acidic catalysts to avoid degradation of the furan ring.[1][2]
-
Protocol Example: Dissolve the extracted lipids in toluene and add 0.5 M sodium methoxide in methanol. Heat the mixture at 50°C for 10 minutes. Neutralize the reaction with glacial acetic acid and extract the FAMEs with n-hexane.[1]
-
2. GC-MS Analysis:
-
Gas Chromatograph (GC):
-
Column: A polar capillary column, such as an Agilent HP-INNOWax column (30 m × 0.25 mm inner diameter, 0.25 μm film thickness), is typically used for the separation of FAMEs.[1]
-
Oven Temperature Program: A temperature gradient is employed to separate the FAMEs. For example, an initial temperature of 60°C is held for 2 minutes, then ramped to 160°C at 20°C/min, and finally to 240°C at 5°C/min, with a hold for 7 minutes.[1]
-
Injection: Samples are injected into the GC, often in splitless mode for trace analysis.
-
-
Mass Spectrometer (MS):
-
Ionization: Electron ionization (EI) at 70 eV is the standard method.[1]
-
Detection: The MS can be operated in full-scan mode for qualitative analysis or in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for enhanced sensitivity and quantitative analysis.[5][6] A triple quadrupole (TQ) mass spectrometer operating in MRM mode can achieve very low limits of quantitation.[2][3]
-
LC-MS/MS Methodology
1. Sample Preparation and Derivatization:
-
Lipid Extraction: Similar to GC-MS, lipids are first extracted from the sample.
-
Derivatization (Optional but Recommended): While underivatized FuFAs can be analyzed in negative ion mode, derivatization is often employed to improve ionization efficiency and achieve higher sensitivity in positive ion mode.[1][7] Charge-reversal derivatization using reagents like N-(4-aminomethylphenyl) pyridinium (AMPP) can significantly enhance detection.[1]
2. LC-MS/MS Analysis:
-
Liquid Chromatograph (LC):
-
Column: A reverse-phase column, such as an Agilent ZORBAX Eclipse Plus C18 column (2.1 mm × 100 mm, 1.8 μm), is commonly used.[1]
-
Mobile Phase: A gradient of water and an organic solvent (e.g., methanol or acetonitrile) containing a modifier like ammonium acetate or formic acid is used for elution.[1]
-
Flow Rate: Typical flow rates are in the range of 0.3-0.4 mL/min.[1]
-
-
Tandem Mass Spectrometer (MS/MS):
-
Ionization: Electrospray ionization (ESI) is the most common ionization technique for LC-MS analysis of fatty acids.[1]
-
Detection: The analysis is typically performed in multiple reaction monitoring (MRM) mode for targeted quantification, which provides high selectivity and sensitivity.[1] Optimized parameters include dwell time, collision energy, and precursor/product ion pairs.[1]
-
Logical Comparison of Techniques
The choice between GC-MS and LC-MS/MS for furan fatty acid analysis involves a trade-off between sensitivity, sample preparation complexity, and cost. The following diagram illustrates the key decision-making factors.
Conclusion
Both GC-MS and LC-MS/MS are powerful techniques for the analysis of furan fatty acids.
GC-MS , particularly when coupled with a triple quadrupole mass spectrometer (GC-TQ/MS), offers excellent performance for the targeted quantification of FuFAs, especially when high sensitivity is required.[2][3] Multidimensional GC-MS (MDGC-MS) can also be a valuable tool for identifying FuFAs in complex matrices without extensive sample cleanup.[5][6] However, the mandatory derivatization step requires careful optimization to prevent degradation of the furan ring.[1][2]
LC-MS/MS stands out for its superior sensitivity, especially when combined with derivatization strategies that enhance ionization efficiency.[1] This makes it the method of choice for detecting and quantifying trace levels of FuFAs in complex biological samples. The ability to analyze underivatized FuFAs, albeit with lower sensitivity, provides an alternative when derivatization is problematic.
Ultimately, the selection of the most appropriate technique will depend on the specific research question, the concentration of the analytes in the sample, the available instrumentation, and the desired sample throughput. For targeted, high-sensitivity analysis of FuFAs, LC-MS/MS with derivatization is generally the superior approach. For broader profiling and when extreme sensitivity is not the primary concern, GC-MS remains a robust and reliable option.
References
- 1. Development of a sensitive and quantitative method for the identification of two major furan fatty acids in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Targeted quantitation of furan fatty acids in edible oils by gas chromatography/triple quadrupole tandem mass spectrometry (GC-TQ/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. gcms.cz [gcms.cz]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
A Comparative Guide to the Antioxidant Activity of 3,4-Dimethyl-5-propyl-2-furannonanoic Acid and Vitamin E
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the antioxidant properties of 3,4-Dimethyl-5-propyl-2-furannonanoic acid, a representative furan fatty acid, and Vitamin E (α-tocopherol), a well-established benchmark for antioxidant activity. This document summarizes their mechanisms of action, presents available data, and details common experimental protocols for assessing antioxidant capacity.
Introduction
Reactive oxygen species (ROS) are highly reactive molecules generated as byproducts of normal metabolism and through exposure to environmental stressors. Uncontrolled ROS production can lead to oxidative stress, a state implicated in the pathogenesis of numerous diseases, including cardiovascular disorders, neurodegenerative diseases, and cancer. Antioxidants are compounds that can neutralize ROS, thereby mitigating oxidative damage.
Vitamin E (α-tocopherol) is a lipid-soluble vitamin renowned for its potent chain-breaking antioxidant activity. It is considered the primary lipid-soluble antioxidant in cellular membranes, protecting polyunsaturated fatty acids from peroxidation.
This compound belongs to the family of furan fatty acids (FuFAs), a class of compounds found in various food sources, including fish, algae, and plants.[1][2] FuFAs have garnered interest for their significant radical-scavenging and anti-inflammatory properties.[3][4]
This guide aims to provide a side-by-side comparison of these two antioxidants, drawing upon available scientific literature.
Mechanisms of Antioxidant Action
Both this compound and Vitamin E exert their antioxidant effects through direct interaction with free radicals, but their specific mechanisms and molecular targets show some distinctions.
This compound:
Furan fatty acids are potent scavengers of hydroxyl and peroxyl radicals.[3] Their antioxidant activity is attributed to the furan ring structure, which can effectively neutralize free radicals. This process is believed to protect polyunsaturated fatty acids (PUFAs) within cellular membranes from oxidative damage.[5] Some studies suggest that furan fatty acids may act as "second messengers" in cellular pathways that defend against oxidative stress, though the precise signaling cascades are still under investigation.[6]
Vitamin E (α-tocopherol):
Vitamin E is a classic chain-breaking antioxidant.[7] It donates a hydrogen atom from the hydroxyl group on its chromanol ring to lipid peroxyl radicals, converting them into less reactive hydroperoxides and terminating the lipid peroxidation chain reaction. The resulting tocopheryl radical is relatively stable and can be recycled back to its active form by other antioxidants like Vitamin C. The primary role of Vitamin E in signaling is largely considered to be the protection of lipid-based signaling molecules from oxidative damage.[7]
Quantitative Comparison of Antioxidant Activity
A direct quantitative comparison of the antioxidant activity of this compound and Vitamin E from a single, controlled study is not available in the reviewed scientific literature. Such a comparison would require testing both compounds side-by-side using the same antioxidant assay and experimental conditions.
However, to provide a frame of reference, the following table includes reported antioxidant activity values for Vitamin E (α-tocopherol) from various studies using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. It is crucial to note that IC50 values (the concentration of an antioxidant required to scavenge 50% of the free radicals) can vary significantly depending on the specific experimental protocol, solvent, and reaction time used.
Table 1: Reported DPPH Radical Scavenging Activity (IC50) of Vitamin E (α-tocopherol)
| IC50 Value (µg/mL) | Reference/Comment |
| 42.86 | Calculated from a review of oral pharmaceutical preparations. |
| ~12.1 µM | Converted from a study comparing it to a synthetic antioxidant (PMC). This would be approximately 5.2 µg/mL. |
| Varies | Numerous studies report a wide range of IC50 values, often used as a positive control. |
Note: No specific IC50 values for this compound in DPPH or other common antioxidant assays were found in the reviewed literature. Qualitative statements in the literature suggest that furan fatty acids possess "prodigious free radical scavenging and antioxidative properties".[3]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the proposed antioxidant mechanisms and a general workflow for a common antioxidant assay.
Caption: Antioxidant Mechanism of Vitamin E.
Caption: Antioxidant Mechanism of Furan Fatty Acid.
Caption: General Workflow for DPPH Assay.
Experimental Protocols
Detailed methodologies for common in vitro antioxidant assays are provided below. These protocols serve as a general guideline and may require optimization based on specific laboratory conditions and sample characteristics.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at approximately 517 nm.
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of DPPH (e.g., 0.1 mM) in a suitable solvent such as methanol or ethanol. Store in a dark, airtight container.
-
Prepare a series of dilutions of the test compounds (this compound and Vitamin E) and a positive control (e.g., ascorbic acid or Trolox) in the same solvent.
-
-
Assay:
-
In a 96-well microplate or cuvettes, add a fixed volume of the DPPH solution to a specific volume of the sample or standard solutions.
-
A blank containing the solvent and the DPPH solution is also prepared.
-
The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
-
Measurement:
-
The absorbance of each solution is measured at ~517 nm using a spectrophotometer or microplate reader.
-
-
Calculation:
-
The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the antioxidant.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
Principle: ABTS is oxidized by potassium persulfate to its radical cation, ABTS•+, which is a blue-green chromophore. In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless form. The extent of decolorization, measured as a decrease in absorbance at ~734 nm, is proportional to the antioxidant's concentration and potency.
Procedure:
-
Reagent Preparation:
-
Prepare the ABTS•+ stock solution by reacting an aqueous solution of ABTS (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM). The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.
-
The ABTS•+ solution is then diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare a series of dilutions of the test compounds and a positive control.
-
-
Assay:
-
A specific volume of the diluted ABTS•+ solution is mixed with a certain volume of the sample or standard solutions.
-
The reaction is allowed to proceed for a defined time (e.g., 6 minutes).
-
-
Measurement:
-
The absorbance is measured at ~734 nm.
-
-
Calculation:
-
The percentage of inhibition is calculated similarly to the DPPH assay.
-
The results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which compares the antioxidant capacity of a sample to that of Trolox.
-
Cellular Antioxidant Activity (CAA) Assay
Principle: This assay measures the antioxidant activity of a compound within a cellular environment, providing a more biologically relevant assessment. It utilizes a fluorescent probe, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is taken up by cells. Inside the cell, DCFH-DA is deacetylated to the non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The ability of an antioxidant to inhibit the formation of DCF is a measure of its cellular antioxidant activity.
Procedure:
-
Cell Culture:
-
Adherent cells (e.g., HepG2 or Caco-2) are seeded in a 96-well black microplate and cultured until they reach confluence.
-
-
Loading with Probe and Antioxidant:
-
The cell culture medium is removed, and the cells are washed with a suitable buffer.
-
The cells are then incubated with a solution containing DCFH-DA and the test compound or a standard antioxidant (e.g., quercetin).
-
-
Induction of Oxidative Stress:
-
After incubation, the cells are washed to remove the excess probe and compound.
-
A free radical initiator, such as 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH), is added to induce intracellular ROS production.
-
-
Measurement:
-
The fluorescence is measured over time at excitation and emission wavelengths appropriate for DCF (e.g., 485 nm and 538 nm, respectively).
-
-
Calculation:
-
The antioxidant activity is determined by calculating the area under the fluorescence curve and comparing the inhibition produced by the test compound to that of a standard. The results are often expressed as CAA units, where one unit is equivalent to the activity of 1 µmol of quercetin.
-
Conclusion
Both this compound and Vitamin E are potent lipid-soluble antioxidants with promising therapeutic potential. While Vitamin E's role as a chain-breaking antioxidant is well-characterized, furan fatty acids represent an emerging class of radical scavengers with potentially significant protective effects within cellular membranes.
The primary limitation in directly comparing the antioxidant efficacy of these two compounds is the lack of head-to-head quantitative studies. Future research employing standardized antioxidant assays, particularly cell-based models, is necessary to elucidate the relative potencies and potential synergistic effects of these important molecules. Such studies will be invaluable for drug development professionals and researchers seeking to harness the therapeutic benefits of antioxidants in preventing and treating diseases associated with oxidative stress.
References
- 1. researchgate.net [researchgate.net]
- 2. Furan fatty acids - Beneficial or harmful to health? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The emerging significance of furan fatty acids in food, nutrition, and potential therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. researchgate.net [researchgate.net]
- 7. Vitamin E, Antioxidant and Nothing More - PMC [pmc.ncbi.nlm.nih.gov]
Comparative study of different furan fatty acid isomers' bioactivity
For Researchers, Scientists, and Drug Development Professionals
Furan fatty acids (F-acids), a class of lipid molecules characterized by a furan ring within the fatty acid chain, have garnered increasing interest for their diverse biological activities. Found in various food sources, including fish, dairy products, and plants, these compounds exhibit antioxidant, anti-inflammatory, and metabolic-modulating properties that position them as potential therapeutic agents.[1] This guide provides a comparative overview of the bioactivity of different F-acid isomers, supported by available experimental data, to aid researchers in navigating this promising field.
Comparative Bioactivity of Furan Fatty Acid Isomers
The bioactivity of F-acids is significantly influenced by the substitution pattern on the furan ring, particularly the presence and number of methyl groups. The most commonly studied isomers include unmethylated, monomethylated (e.g., 9-(3-methyl-5-pentylfuran-2-yl)nonanoic acid or 9M5), and dimethylated (e.g., 9,12-epoxy-10,11-dimethyloctadeca-9,11-dienoic acid or 11D5) forms. Additionally, the metabolic breakdown product, 3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid (CMPF), exhibits distinct biological effects.
| Bioactive Property | F-acid Isomer/Metabolite | Key Findings | References |
| Antioxidant Activity | Dimethylated (e.g., 9D5, 11D5) vs. Monomethylated (e.g., 9M5) | Dimethylated F-acids degrade faster than monomethylated F-acids and tocopherols upon oxidation, suggesting higher radical scavenging activity.[2][3] | [2][3] |
| Unmethylated | Showed no significant antioxidant activity in linoleic acid oxidation studies.[1] | [1] | |
| Anti-inflammatory Activity | F-acid Ethyl Ester (mixture) | Exhibited more potent anti-inflammatory effects than eicosapentaenoic acid (EPA) in a rat model of adjuvant-induced arthritis.[4] | [4] |
| 11D5 (F6) | Induced NETosis in human neutrophils, a process involved in antimicrobial activity and inflammation attenuation.[1] | [1] | |
| Anti-diabetic / Metabolic Effects | 9M5 | Acts as a partial agonist of Peroxisome Proliferator-Activated Receptor gamma (PPARγ), enhancing adipogenesis and increasing the expression of adiponectin in 3T3-L1 preadipocytes.[5] | [5] |
| CMPF (metabolite) | Elevated levels are associated with gestational and type 2 diabetes.[1][6][7] Induces pancreatic β-cell dysfunction by impairing mitochondrial function, increasing oxidative stress, and reducing insulin biosynthesis.[1][6] | [1][6][7][8][9] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. Below are representative protocols for key assays used to evaluate the bioactivity of F-acid isomers.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is a common method to evaluate the antioxidant activity of lipophilic compounds.
Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.[10][11][12][13]
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should be freshly prepared and kept in the dark.
-
Sample Preparation: Dissolve the F-acid isomers in methanol to prepare a stock solution (e.g., 1 mg/mL). A series of dilutions are then prepared from the stock solution.
-
Reaction: In a 96-well plate, add 100 µL of each F-acid dilution to 100 µL of the DPPH solution. A control well should contain 100 µL of methanol instead of the sample. Ascorbic acid or Trolox can be used as a positive control.
-
Incubation: The plate is incubated in the dark at room temperature for 30 minutes.
-
Measurement: The absorbance is measured at 517 nm using a microplate reader.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentration.
Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages
This cell-based assay is used to assess the anti-inflammatory potential of compounds by measuring the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages.[14][15][16][17][18]
Principle: Macrophages, when stimulated with LPS, express inducible nitric oxide synthase (iNOS), which produces large amounts of nitric oxide (NO), a pro-inflammatory mediator. The amount of NO produced can be quantified by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.[4]
Procedure:
-
Cell Culture: RAW 264.7 macrophages are cultured in DMEM supplemented with 10% fetal bovine serum and antibiotics.
-
Cell Seeding: Cells are seeded into a 96-well plate at a density of 1.5 x 10^5 cells/well and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of the F-acid isomers. After a pre-incubation period of 1-2 hours, cells are stimulated with LPS (1 µg/mL). A control group is treated with LPS only.
-
Incubation: The cells are incubated for 24 hours.
-
Nitrite Measurement: 100 µL of the cell culture supernatant is mixed with 100 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).
-
Measurement: After a 10-minute incubation at room temperature, the absorbance is measured at 540 nm.
-
Calculation: The concentration of nitrite is determined from a standard curve prepared with sodium nitrite. The percentage of inhibition of NO production is calculated relative to the LPS-treated control.
Signaling Pathways and Mechanisms of Action
The diverse bioactivities of F-acid isomers are mediated through their interaction with specific cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate some of the known mechanisms.
Conclusion
The available evidence suggests that the bioactivity of furan fatty acids is isomer-specific. Dimethylated F-acids appear to be more potent antioxidants than their monomethylated counterparts. In the context of metabolic health, the parent F-acid 9M5 shows potential benefits through PPARγ activation, while its metabolite CMPF is implicated in the pathogenesis of type 2 diabetes by inducing pancreatic β-cell dysfunction. The anti-inflammatory effects are promising, with F-acids outperforming EPA in some models, although a direct comparison between isomers is still needed. Further research, particularly head-to-head comparative studies with standardized methodologies, is warranted to fully elucidate the therapeutic potential of individual F-acid isomers.
References
- 1. The furan fatty acid metabolite CMPF is elevated in diabetes and induces β cell dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Furan fatty acids in enriched ω-3 fish oil: Oxidation kinetics with and without added monomethyl furan fatty acid as potential natural antioxidant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evidence for inhibition of nitric oxide and inducible nitric oxide synthase in Caco-2 and RAW 264.7 cells by a Maillard reaction product [5-(5,6-dihydro-4H-pyridin-3-ylidenemethyl)furan-2-yl]-methanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Furan Fatty Acid 9M5 Acts as a Partial Ligand to Peroxisome Proliferator-Activated Receptor gamma and Enhances Adipogenesis in 3T3-L1 Preadipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rmitlibraryvn.rmit.edu.vn [rmitlibraryvn.rmit.edu.vn]
- 7. researchgate.net [researchgate.net]
- 8. CMPF Does Not Associate with Impaired Glucose Metabolism in Individuals with Features of Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Furan fatty acid metabolite CMPF is associated with lower risk of type 2 diabetes, but not chronic kidney disease: a longitudinal population-based cohort study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. acmeresearchlabs.in [acmeresearchlabs.in]
- 11. pubcompare.ai [pubcompare.ai]
- 12. marinebiology.pt [marinebiology.pt]
- 13. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 2.12. Nitric Oxide Assay in LPS-Stimulated RAW 264.7 [bio-protocol.org]
- 15. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 16. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 17. thaiscience.info [thaiscience.info]
- 18. mdpi.com [mdpi.com]
A Comparative Guide to the In Vivo Efficacy of 3,4-Dimethyl-5-propyl-2-furannonanoic Acid and Eicosapentaenoic Acid (EPA)
This guide provides a comprehensive comparison of the in vivo efficacy, experimental protocols, and mechanisms of action of CMPF and EPA for researchers, scientists, and drug development professionals.
Data Presentation: Quantitative Efficacy
The following tables summarize the key quantitative outcomes from representative in vivo studies of CMPF and EPA.
Table 1: In Vivo Efficacy of CMPF in a High-Fat Diet Mouse Model
| Parameter | Control (High-Fat Diet) | CMPF Treated (6 mg/kg) | Percentage Change | Study Reference |
| Hepatic Triglycerides | High | Significantly Reduced | Data not quantified | [1][2] |
| Hepatic Lipid Content | High | Prevented Accumulation | Data not quantified | [1] |
| Insulin Sensitivity | Impaired | Improved | Data not quantified | [1] |
| Body Weight Gain | High | Reduced | Data not quantified | [1] |
Note: The studies on CMPF primarily focused on the prevention and reversal of high-fat diet-induced hepatic steatosis and insulin resistance in mice, with less emphasis on circulating triglyceride levels.
Table 2: In Vivo Efficacy of EPA in Human Clinical Trials
| Parameter | Control/Placebo | EPA Treated | Percentage Change | Study Reference |
| Major Coronary Events (JELIS Trial) | 3.5% | 2.8% | 19% Relative Risk Reduction | [4][5][6][7][8] |
| Major Adverse Cardiovascular Events (REDUCE-IT Trial) | 22.0% | 17.2% | 25% Relative Risk Reduction | [9][10][11][12][13] |
| Triglyceride Levels (Pharmaceutical Dose) | Baseline | Reduced | ~25-50% | [14][15][16] |
| Non-HDL Cholesterol | Baseline | Reduced | Not specified | [16] |
| Apolipoprotein B | Baseline | Reduced | Not specified | [16] |
Experimental Protocols
CMPF In Vivo Mouse Study Protocol
A representative experimental design to evaluate the in vivo efficacy of CMPF in preventing diet-induced hepatic steatosis is as follows:
-
Acclimatization: Standard laboratory conditions with ad libitum access to food and water.
-
Treatment Groups:
-
Dietary Induction of Steatosis: Following a 7-day treatment period, all mice are placed on a high-fat diet (HFD) containing 60% of calories from fat for 5 weeks to induce a fatty liver phenotype.[1][2]
-
Key Outcome Measures:
-
Metabolic parameters (e.g., glucose tolerance tests, insulin sensitivity).
-
Liver morphology and histology (e.g., H&E staining).
-
Hepatic lipid content analysis.
-
Protein expression analysis of key metabolic regulators (e.g., via Western blot).
-
Gene expression analysis (e.g., via microarray or RT-qPCR).
-
EPA Human Clinical Trial Protocol (REDUCE-IT Trial as an example)
The REDUCE-IT (Reduction of Cardiovascular Events with Icosapent Ethyl–Intervention Trial) was a pivotal study demonstrating the cardiovascular benefits of EPA.
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled trial.[9][10][11][12][13]
-
Patient Population: 8,179 patients with established cardiovascular disease or diabetes with other risk factors, who had elevated triglyceride levels (135 to 499 mg/dL) and were on stable statin therapy.[9][11]
-
Treatment Groups:
-
Icosapent Ethyl Group: 2 grams of highly purified EPA taken twice daily with food (total of 4 grams/day).[9]
-
Placebo Group: Mineral oil.
-
-
Duration: Median follow-up of 4.9 years.[11]
-
Primary Endpoint: A composite of cardiovascular death, nonfatal myocardial infarction, nonfatal stroke, coronary revascularization, or unstable angina.[10]
-
Key Secondary Endpoint: A composite of cardiovascular death, nonfatal myocardial infarction, or nonfatal stroke.[10]
Mandatory Visualization
Signaling Pathways
Caption: Signaling pathway of CMPF in hepatic lipid metabolism.
Caption: Multifaceted mechanism of action of EPA.
Experimental Workflow
Caption: General workflow for in vivo efficacy studies.
References
- 1. 3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid (CMPF) prevents high fat diet-induced insulin resistance via maintenance of hepatic lipid homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Serum 3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid is associated with lipid profiles and might protect against non-alcoholic fatty liver disease in Chinese individuals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. revolutionhealth.org [revolutionhealth.org]
- 5. ahajournals.org [ahajournals.org]
- 6. JELIS - Japan Eicosapentaenoic acid (EPA) Lipid Intervention Study [medscape.org]
- 7. Japan EPA Lipid Intervention Study - American College of Cardiology [acc.org]
- 8. Effects of eicosapentaenoic acid on major coronary events in hypercholesterolaemic patients (JELIS): a randomised open-label, blinded endpoint analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ahajournals.org [ahajournals.org]
- 10. academic.oup.com [academic.oup.com]
- 11. bjcardio.co.uk [bjcardio.co.uk]
- 12. Reduction of Cardiovascular Events With Icosapent Ethyl–Intervention Trial - American College of Cardiology [acc.org]
- 13. 2minutemedicine.com [2minutemedicine.com]
- 14. Fish oil – how does it reduce plasma triglycerides? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. droracle.ai [droracle.ai]
A Comparative Guide to Furan Fatty Acid Quantification: GC-MS vs. UPLC-ESI-MS/MS
For researchers, scientists, and drug development professionals, the accurate quantification of furan fatty acids (FuFAs) is crucial for understanding their biological roles and potential as biomarkers. This guide provides a comparative analysis of two predominant analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and Ultra-Performance Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (UPLC-ESI-MS/MS), supported by experimental data and detailed protocols.
Furan fatty acids are a class of lipids found in various foods and biological tissues, with growing interest in their physiological and pathological significance.[1] The choice of analytical methodology is critical for obtaining reliable quantitative data. This guide explores the cross-validation of two widely used platforms for FuFA analysis.
Comparative Quantitative Data
The performance of GC-MS and UPLC-ESI-MS/MS for the quantification of furan fatty acids is summarized below. The data highlights the superior sensitivity of the UPLC-ESI-MS/MS method.
| Parameter | GC-MS | UPLC-ESI-MS/MS | Reference |
| Limit of Quantitation (LOQ) | 10 µM (in full-scan mode) | 0.6 pg (in MRM mode) | [2][3] |
| Derivatization | Required (typically methylation) | Can be analyzed directly or with derivatization | [2] |
| Selectivity | Good, can be improved with multidimensional GC | High, especially in Multiple Reaction Monitoring (MRM) mode | [2][4] |
| Sample Throughput | Generally lower due to longer run times | Higher | [2] |
Experimental Workflows
The general workflow for the cross-validation of FuFA quantification methods involves several key stages, from sample preparation to data analysis.
Experimental Protocols
Below are detailed methodologies for the quantification of furan fatty acids using GC-MS and UPLC-ESI-MS/MS, based on established protocols.[2]
Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)
This method is a conventional approach for fatty acid analysis and requires derivatization to increase the volatility of the analytes.
1. Sample Preparation and Derivatization:
-
Lipid Extraction: Lipids are extracted from the biological sample using a suitable solvent system (e.g., Folch method with chloroform/methanol).
-
Methylation: The carboxyl group of the fatty acids is derivatized to form fatty acid methyl esters (FAMEs). It is crucial to use non-acidic catalysts to avoid degradation of the furan ring.[2] Ethereal diazomethane is a suitable reagent for this purpose.[2]
2. GC-MS Analysis:
-
Gas Chromatograph: Agilent GC system or equivalent.
-
Column: Agilent HP-INNOWax column (30 m × 0.25 mm inner diameter, 0.25 µm film thickness).[2]
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 min.
-
Ramp 1: Increase to 160°C at 20°C/min.
-
Ramp 2: Increase to 240°C at 5°C/min, hold for 7 min.[2]
-
-
Mass Spectrometer: Triple quadrupole GC/MS (Agilent Technologies) or equivalent.
-
Ionization: Electron Ionization (EI) at 70 eV.[2]
-
Scan Range: m/z 50–500.[2]
Method 2: Ultra-Performance Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (UPLC-ESI-MS/MS)
This method offers higher sensitivity and allows for the analysis of underivatized furan fatty acids.
1. Sample Preparation:
-
Lipid Extraction: Similar to the GC-MS protocol, lipids are extracted from the sample. Derivatization is not typically required for this method.
2. UPLC-ESI-MS/MS Analysis:
-
UPLC System: Agilent UPLC system or equivalent.
-
Column: Agilent ZORBAX Eclipse Plus C18 column (2.1 mm × 100 mm, 1.8 µm ID).[2]
-
Mobile Phase:
-
Solvent A: Water with 10 mM ammonium acetate.
-
Solvent B: Methanol with 10 mM ammonium acetate.[2]
-
-
Gradient Elution:
-
1.0 - 6.5 min: 60-80% B.
-
7.5 - 13.5 min: 100% B.
-
14.0 - 17.5 min: 80% B.[2]
-
-
Flow Rate: 0.3 ml/min.[2]
-
Mass Spectrometer: ESI-MS/MS system.
-
Ionization Mode: Negative Electrospray Ionization (ESI-).[2]
-
Detection: Multiple Reaction Monitoring (MRM) mode for enhanced sensitivity and specificity.[2]
Signaling Pathways and Logical Relationships
The choice of analytical method is often dictated by the specific research question and the required sensitivity. The following diagram illustrates the decision-making process for selecting an appropriate quantification method.
Conclusion
Both GC-MS and UPLC-ESI-MS/MS are powerful techniques for the quantification of furan fatty acids. UPLC-ESI-MS/MS demonstrates superior sensitivity, making it the preferred method for detecting low-abundance FuFAs in biological samples.[2][3] However, GC-MS remains a robust and widely accessible technique, particularly when coupled with multidimensional chromatography for complex sample analysis.[4] The choice of method should be guided by the specific requirements of the study, including the expected concentration range of the analytes and the complexity of the sample matrix.
References
A Guide to Inter-laboratory Comparison of Furan Fatty Acid Measurements
For Researchers, Scientists, and Drug Development Professionals
Data Presentation: Performance of Analytical Methods
The following table summarizes the performance characteristics of different analytical methods for furan fatty acid analysis as reported in various studies. This allows for a direct comparison of key metrics such as the limit of detection (LOD) and limit of quantification (LOQ).
| Method | Analyte(s) | Matrix | LOD | LOQ | Key Findings |
| GC/EI-MS (SIM) | Saturated F-acids | Food | 11 pg | - | Silver ion chromatography for enrichment was utilized.[1] |
| GC-MS (Full Scan) | Furan fatty acids | Human Plasma | 3.33 µM | 10 µM | Acidic catalysts in methylation might degrade the furan ring.[2][3] |
| UPLC/ESI/MS/MS (MRM) | Furan fatty acids | Human Plasma | - | - | Higher detection sensitivity compared to GC-MS in full-scan mode.[2][3] |
| LC-GC-PID-FID | Furan fatty acids | Extra Virgin Olive Oil | - | 50 ppb | A selective detection method for F-acids.[4] |
| HS-SPME-GC-MS | Furan and its derivatives | Dark Chocolate | 0.5 µg/kg | 1.5 µg/kg | A sensitive method for volatile compounds.[5] |
| HS-SPME-GC-MS | Furan | Food Matrices | ≤ 0.02 ng/g | ≤ 0.06 ng/g | Offers solvent-free extraction.[5] |
Experimental Protocols
Detailed methodologies are crucial for reproducibility. Below are summaries of protocols cited in the literature for the analysis of furan fatty acids.
1. Sample Preparation and Extraction:
-
Accelerated Solvent Extraction: Used for the extraction of lipids from food samples.[1]
-
Lipid Extraction from Plasma: Involves saponification with KOH in ethanol, followed by acidification and extraction with n-hexane.[2]
-
Multidimensional GC-MS: Allows for direct analysis of FAME methyl esters without extensive pre-analytical separation steps like urea complex precipitation or silver ion chromatography.[6][7]
2. Derivatization (for GC-MS analysis):
-
Transesterification: Conversion of fatty acids to their corresponding methyl esters (FAMEs) is a common step before GC analysis. Different methods exist:
-
Caution with Methylation: Acidic catalysts might lead to the degradation of the furan ring, so careful selection of the derivatization agent is important.[2][3]
3. Analytical Techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC/ESI/MS/MS):
Mandatory Visualization
The following diagrams illustrate a typical experimental workflow for furan fatty acid analysis and a logical framework for an inter-laboratory comparison.
References
- 1. researchgate.net [researchgate.net]
- 2. Development of a sensitive and quantitative method for the identification of two major furan fatty acids in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Determination of furan fatty acids in extra virgin olive oil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analytical methods, risk assessment, and mitigation strategies for furan in processed foods in various countries - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Comparison of Two Derivatization Methods for the Analysis of Fatty Acids and Trans Fatty Acids in Bakery Products Using Gas Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 9. gcms.cz [gcms.cz]
- 10. mdpi.com [mdpi.com]
- 11. agilent.com [agilent.com]
- 12. Liquid chromatography high-resolution mass spectrometry for fatty acid profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Synthetic vs. Natural 3,4-Dimethyl-5-propyl-2-furannonanoic Acid: A Research Outlook
Introduction to 3,4-Dimethyl-5-propyl-2-furannonanoic Acid
This compound is a member of the furan fatty acid (F-acid) family.[1] These are a class of heterocyclic fatty acids characterized by a furan ring within the carbon chain.[1][2] F-acids are found in a variety of natural sources, including fish, seafood, and plants, although typically at low concentrations.[1][2][3][4] They have garnered scientific interest due to their potent antioxidant and anti-inflammatory properties.[1][2][3][4][5] The unique structure of the furan ring is believed to contribute to their ability to scavenge radicals and protect against lipid peroxidation.[1][2][4]
General Biological Effects of Furan Fatty Acids
While specific data for this compound is limited, the broader class of F-acids has been associated with several biological activities.
Table 1: Summary of Known Biological Effects of Furan Fatty Acids
| Biological Effect | Description | Key Findings from Related Compounds |
| Antioxidant Activity | F-acids are effective radical scavengers, which helps to prevent oxidative damage to cells and lipids.[1][2][3][4] | The furan moiety can react with and neutralize peroxyl radicals.[4] This action is thought to protect polyunsaturated fatty acids from peroxidation.[1][2] |
| Anti-inflammatory Effects | Studies on lipid extracts containing F-acids have demonstrated potent anti-inflammatory activity. | A study on F-acid ethyl esters from green-lipped mussels showed more potent anti-inflammatory activity than eicosapentaenoic acid (EPA) in a rat model of arthritis.[3][5] |
| Metabolic Regulation | A closely related compound, 3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid (CMPF), has been shown to influence hepatic lipid metabolism. | CMPF acts as an allosteric inhibitor of acetyl-CoA carboxylase (ACC), leading to increased fatty acid oxidation and production of fibroblast growth factor 21 (FGF21). This helps prevent high-fat diet-induced fatty liver and insulin resistance in mice.[6] |
Potential Differences Between Natural and Synthetic Forms
The primary difference between natural and synthetic this compound would likely lie in the isomeric purity and the presence of minor co-occurring compounds in the natural extract.
Table 2: Hypothetical Comparison of Natural vs. Synthetic F-Acids
| Feature | Natural this compound | Synthetic this compound |
| Source | Extracted from biological sources like fish oil or plants. | Produced through multi-step chemical synthesis.[4] |
| Purity | May contain a mixture of closely related F-acids and other lipids. | Can be synthesized to a high degree of purity (e.g., >98%). |
| Isomeric Form | Likely present as a specific stereoisomer, though this is not well-documented. | Synthesis may result in a racemic mixture unless a stereospecific route is employed. |
| Biological Activity | The overall biological effect may be influenced by synergistic interactions with other co-extracted compounds. | Biological activity will be solely attributable to the specific molecule. |
| Availability | Can be difficult to isolate in large quantities from natural sources.[3] | Potentially available in larger, more consistent quantities. |
Proposed Experimental Protocols for Comparative Analysis
To definitively assess the comparative biological effects, a series of in vitro and in vivo experiments would be required.
In Vitro Antioxidant Capacity Assay
-
Objective: To compare the radical scavenging activity of natural versus synthetic this compound.
-
Methodology:
-
Prepare stock solutions of both natural and synthetic compounds in an appropriate solvent (e.g., ethanol).
-
Use a standard antioxidant assay, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) or the Trolox equivalent antioxidant capacity (TEAC) assay.
-
Incubate various concentrations of each compound with the radical solution.
-
Measure the change in absorbance using a spectrophotometer to determine the extent of radical scavenging.
-
Calculate the IC50 (concentration required for 50% inhibition) for each compound.
-
In Vitro Anti-inflammatory Assay
-
Objective: To assess the ability of each compound to reduce inflammatory responses in a cell-based model.
-
Methodology:
-
Culture a relevant cell line, such as murine macrophages (e.g., RAW 264.7).
-
Pre-treat the cells with different concentrations of natural or synthetic this compound for a specified time (e.g., 1 hour).
-
Induce an inflammatory response by adding lipopolysaccharide (LPS).
-
After incubation (e.g., 24 hours), measure the production of inflammatory mediators such as nitric oxide (using the Griess reagent) and pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant using ELISA.
-
In Vivo Model of Diet-Induced Hepatic Steatosis
-
Objective: To compare the effects of the two compounds on lipid metabolism and insulin resistance in an animal model.
-
Methodology:
-
Use a mouse model susceptible to diet-induced obesity (e.g., C57BL/6J mice).
-
Divide the mice into groups: control (standard diet), high-fat diet (HFD), HFD + natural F-acid, HFD + synthetic F-acid.
-
Administer the compounds orally or via injection for a period of several weeks.
-
Monitor metabolic parameters such as body weight, food intake, and blood glucose levels.
-
At the end of the study, collect blood and liver tissue to analyze liver triglycerides, plasma insulin, and expression of genes involved in lipid metabolism (e.g., ACC, SREBP-1c, FGF21).
-
Visualizing Pathways and Workflows
Signaling Pathway of a Related Furan Fatty Acid
The following diagram illustrates the proposed mechanism of action for the related F-acid, CMPF, in the liver. This pathway could be a starting point for investigating the effects of this compound.
Caption: Proposed signaling pathway for CMPF in hepatic lipid metabolism.
Experimental Workflow for Comparative Analysis
This diagram outlines a logical workflow for a comprehensive comparison of natural and synthetic this compound.
Caption: Proposed experimental workflow for a comparative study.
Conclusion
While a direct comparison of synthetic and natural this compound is currently hampered by a lack of specific research, the existing knowledge on furan fatty acids provides a strong foundation for future investigation. The primary areas of interest for comparison would be bioavailability, isomeric specificity, and the potential for synergistic effects in natural extracts. The proposed experimental framework offers a roadmap for researchers to elucidate the distinct biological activities of these two forms, which could have significant implications for their use as therapeutic agents or dietary supplements.
References
- 1. Human Metabolome Database: Showing metabocard for this compound (HMDB0061644) [hmdb.ca]
- 2. Human Metabolome Database: Showing metabocard for 3,4-Dimethyl-5-propyl-2-furanpentadecanoic acid (HMDB0112080) [hmdb.ca]
- 3. pnas.org [pnas.org]
- 4. researchgate.net [researchgate.net]
- 5. Furan fatty acid as an anti-inflammatory component from the green-lipped mussel Perna canaliculus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid (CMPF) prevents high fat diet-induced insulin resistance via maintenance of hepatic lipid homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Metabolic Journey of Furan Fatty Acids: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the metabolic fate of furan fatty acids (FuFAs) is crucial for harnessing their therapeutic potential and assessing their safety. This guide provides a comparative analysis of the metabolism of different FuFAs, supported by experimental data and detailed methodologies.
Furan fatty acids, a unique class of lipids characterized by a furan ring within the fatty acid chain, are predominantly obtained from dietary sources such as fish and plants.[1] Once ingested, these compounds undergo a series of metabolic transformations, primarily leading to the formation of water-soluble urofuran acids that are subsequently excreted in the urine.[2][3] The metabolic pathway chiefly involves two key processes: β-oxidation of the carboxylic acid side chain and ω-oxidation of the alkyl side chain.[3]
Comparative Metabolism of Furan Fatty Acids
The structural variations in FuFAs, such as the length of the alkyl side chain (typically propyl or pentyl) and the presence of methyl groups on the furan ring (monomethyl or dimethyl), can influence their metabolic fate.
Influence of Alkyl Side Chain Length
Studies in rats have demonstrated that the length of the alkyl side chain significantly impacts the profile of excreted urofuran acids. One of the foundational studies in this area involved feeding rats a mixture of furan fatty acids isolated from fish.[3] The subsequent analysis of their urine revealed the presence of various urofuran acid metabolites.
A study by Hannemann et al. (1989) provided further insights by comparing the dietary intake of FuFAs with the urinary excretion of their metabolites in humans. The research indicated a good correlation between the intake of FuFAs with a pentyl side chain and the excretion of corresponding pentyl-urofuran acids.[1] This suggests a relatively straightforward metabolic conversion and excretion for these types of FuFAs. However, the origin of urofuran acids with a propyl side chain was less definitive, with urinary excretion sometimes exceeding dietary intake, hinting at the possibility of endogenous production or different metabolic handling of propyl-substituted FuFAs.[1]
| Furan Fatty Acid Type | Key Metabolic Pathway(s) | Primary Metabolites | Excretion Correlation with Intake |
| Pentyl-substituted FuFAs | β-oxidation of carboxylic acid chain, ω-oxidation of pentyl chain | Pentyl-urofuran acids | Good correlation observed[1] |
| Propyl-substituted FuFAs | β-oxidation of carboxylic acid chain, ω-oxidation of propyl chain | Propyl-urofuran acids | Less clear; excretion may exceed intake[1] |
Table 1. Comparative Metabolic Fate of Pentyl- vs. Propyl-Substituted Furan Fatty Acids. This table summarizes the primary metabolic pathways and observed differences in the excretion of urofuran acids derived from furan fatty acids with different alkyl side chain lengths.
Influence of Methyl Substitution
The impact of methyl groups on the furan ring (monomethyl vs. dimethyl) on the metabolic fate of FuFAs is less well-documented in publicly available literature. However, it is known that the ring methyl substituents are more resistant to oxidation compared to the alkyl side chain.[3] This suggests that the methyl groups likely remain intact during the primary metabolic transformations. The stability of dimethylated FuFAs has been observed to be lower than their monomethylated counterparts under oxidative stress, which could potentially influence their bioavailability and subsequent metabolism, though in vivo comparative data is limited.[4]
Key Metabolic Pathways
The metabolic conversion of dietary FuFAs to excretable urofuran acids is a multi-step process.
Experimental Protocols
The following outlines a general methodology for studying the metabolic fate of furan fatty acids in a rodent model, based on principles from published research.[3][5]
In Vivo Feeding Study and Sample Collection
-
Animal Model: Male Wistar rats are typically used. They are housed in individual metabolic cages to allow for the separate collection of urine and feces.
-
Dietary Administration: A specific furan fatty acid or a mixture of FuFAs is administered orally, often as methyl esters mixed with a vehicle like corn oil. A control group receives only the vehicle.
-
Urine Collection: Urine is collected over a defined period, typically 24-48 hours, following the administration of the FuFA. Samples are stored frozen until analysis.
Analysis of Urofuran Acid Metabolites
-
Extraction: Urofuran acids are extracted from the urine samples using a suitable organic solvent after acidification.
-
Derivatization: The extracted acids are often converted to their methyl esters to increase their volatility for gas chromatography analysis.
-
Gas Chromatography-Mass Spectrometry (GC-MS): The derivatized samples are analyzed by GC-MS. The gas chromatograph separates the different urofuran acid methyl esters, and the mass spectrometer provides fragmentation patterns that allow for their identification and structural elucidation.
-
Quantification: The amount of each urofuran acid is quantified by comparing its peak area in the chromatogram to that of a known amount of an internal standard.
References
- 1. researchgate.net [researchgate.net]
- 2. Furan fatty acids: occurrence, synthesis, and reactions. Are furan fatty acids responsible for the cardioprotective effects of a fish diet? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Catabolism of fish furan fatty acids to urofuran acids in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Dose-Related Urinary Metabolic Alterations of a Combination of Quercetin and Resveratrol-Treated High-Fat Diet Fed Rats [frontiersin.org]
Comparative Efficacy of 3-carboxy-4-methyl-5-propyl-2-furanpropanoic Acid (CMPF) in a Murine Model of Non-Alcoholic Fatty Liver Disease
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the efficacy of 3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid (CMPF), a metabolite of furan fatty acids, in a preclinical mouse model of non-alcoholic fatty liver disease (NAFLD). The performance of CMPF is compared with other therapeutic agents—Obeticholic Acid, Elafibranor, and Resmetirom—that have been evaluated in similar disease models. This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological pathways and workflows to offer an objective assessment for research and drug development purposes.
Quantitative Efficacy Data
The following tables summarize the quantitative data on the efficacy of CMPF and its comparators in mouse models of NAFLD. The data is compiled from multiple studies and standardized where possible for comparative purposes.
Table 1: Effect on Hepatic Steatosis and Liver Injury
| Compound | Mouse Model | Dosage | Duration | Change in Liver Triglycerides | Change in ALT Levels | Change in AST Levels |
| CMPF | High-Fat Diet (HFD) | 6 mg/kg/day (i.p.) | 7 days + 5 weeks HFD | Significantly lower vs. Control-HFD[1] | - | Decreased serum AST[1] |
| Obeticholic Acid | MCD Diet | 30 mg/kg/day (p.o.) | 24 days | - | Significantly decreased vs. vehicle[2] | Significantly decreased vs. vehicle[2] |
| DIO-NASH | 30 mg/kg/day (p.o.) | 8 weeks | Reduced total liver fat[3] | - | - | |
| Elafibranor | GAN DIO-NASH | 30 mg/kg/day (p.o.) | 12 weeks | Reduced terminal liver triglycerides[4] | Reduced terminal plasma ALT[4] | - |
| DIO-NASH | 30 mg/kg/day (p.o.) | 8 weeks | Reduced histopathological score[3] | - | - | |
| Resmetirom | AMLN Diet | 3 or 5 mg/kg/day | 7 weeks | Reduced hepatic steatosis[5] | - | - |
Note: i.p. - intraperitoneal; p.o. - per os (oral); MCD - Methionine and Choline Deficient; DIO-NASH - Diet-Induced Obese Non-alcoholic steatohepatitis; GAN - Gubra, Amylin, Novo Nordisk; AMLN - Amylin Liver NASH model. A "-" indicates that specific quantitative data was not available in the reviewed sources.
Table 2: Effect on Hepatic Inflammation and Fibrosis
| Compound | Mouse Model | Dosage | Duration | Change in Inflammatory Score | Change in Fibrosis Stage |
| CMPF | High-Fat Diet (HFD) | 6 mg/kg/day (i.p.) | 7 days + 5 weeks HFD | No evidence of inflammation in H&E stained sections[1] | No evidence of fibrosis in H&E stained sections[1] |
| Obeticholic Acid | MCD Diet | 30 mg/kg/day (p.o.) | 24 days | Significantly alleviated inflammation[2] | - |
| DIO-NASH | 30 mg/kg/day (p.o.) | 8 weeks | Reduced histopathological score[3] | - | |
| Elafibranor | GAN DIO-NASH | 30 mg/kg/day (p.o.) | 12 weeks | Reduced number of inflammatory foci[4] | Did not improve fibrosis stage[4] |
| DIO-NASH | 30 mg/kg/day (p.o.) | 8 weeks | Reduced histopathological score[3] | Improved fibrosis severity[3] | |
| Resmetirom | AMLN Diet | 5 mg/kg/day | 7 weeks | Reduced hepatic inflammation[5] | Reduced hepatic fibrosis[5] |
Experimental Protocols
High-Fat Diet (HFD)-Induced NAFLD Mouse Model
A commonly used protocol to induce NAFLD in mice that mimics the human condition involves the following steps:
-
Animal Model: Male C57BL/6J mice are often used due to their susceptibility to diet-induced obesity and metabolic syndrome.[6]
-
Acclimatization: Mice are typically acclimated for at least one week upon arrival, with free access to standard chow and water.
-
Diet: A high-fat diet, often containing 60% of calories from fat, is provided ad libitum for a period ranging from 8 to 80 weeks to induce varying degrees of hepatic steatosis, inflammation, and fibrosis.[6] A common HFD composition is 60% fat, 20% carbohydrate, and 20% protein.[6]
-
Monitoring: Body weight, food intake, and general health are monitored regularly.
-
Endpoint Analysis: At the end of the study period, mice are euthanized, and blood and liver tissues are collected for biochemical and histological analysis. This includes measuring plasma levels of ALT and AST, and liver triglyceride content. Liver sections are stained with Hematoxylin and Eosin (H&E) to assess steatosis, inflammation, and hepatocyte ballooning, and with Picro-Sirius Red or Masson's trichrome to evaluate fibrosis.[7]
Administration of CMPF and Alternatives
-
CMPF: In a preventative study design, male CD1 mice were administered CMPF via intraperitoneal (i.p.) injection at a dosage of 6 mg/kg/day for 7 consecutive days.[1] Following this pre-treatment, the mice were switched to a high-fat diet for 5 weeks to induce NAFLD.[1] For therapeutic studies, diet-induced obese mice can be treated with CMPF for a specified duration.
-
Obeticholic Acid: Administered orally (p.o.) at a dose of 30 mg/kg/day for 8 weeks in DIO-NASH mice.[3]
-
Elafibranor: Administered orally (p.o.) at a dose of 30 mg/kg/day for 12 weeks in GAN DIO-NASH mice.[4]
-
Resmetirom: Administered at doses of 3 or 5 mg/kg/day for 7 weeks in mice on an AMLN diet.[5]
Signaling Pathways and Experimental Workflows
Signaling Pathway of CMPF in Hepatocytes
The diagram below illustrates the proposed mechanism of action of CMPF in liver cells, leading to the amelioration of hepatic steatosis.
Caption: Proposed signaling pathway of CMPF in hepatocytes.
Experimental Workflow for Preclinical NAFLD Study
The following diagram outlines a typical experimental workflow for evaluating the efficacy of a therapeutic compound in a diet-induced mouse model of NAFLD.
References
- 1. CMPF, a Metabolite Formed Upon Prescription Omega-3-Acid Ethyl Ester Supplementation, Prevents and Reverses Steatosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Obeticholic acid improves hepatic steatosis and inflammation by inhibiting NLRP3 inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolic and hepatic effects of liraglutide, obeticholic acid and elafibranor in diet-induced obese mouse models of biopsy-confirmed nonalcoholic steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. eolas-bio.co.jp [eolas-bio.co.jp]
- 5. researchgate.net [researchgate.net]
- 6. Prolonged high-fat-diet feeding promotes non-alcoholic fatty liver disease and alters gut microbiota in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A simple method for inducing nonalcoholic steatohepatitis with fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Furan Fatty Acid Extraction: A Cost-Benefit Analysis
For researchers, scientists, and professionals in drug development, the efficient extraction of furan fatty acids (FuFAs) is a critical first step in harnessing their potential bioactive properties. These unique lipids, characterized by a furan ring within the fatty acid chain, are found in various natural sources, including plants, algae, and fish oil.[1] Their low natural abundance necessitates robust and efficient extraction techniques to obtain sufficient quantities for research and development. This guide provides a comparative analysis of common FuFA extraction methodologies, offering a cost-benefit perspective supported by available experimental data.
Comparative Analysis of Extraction Techniques
The choice of an extraction method for furan fatty acids is a trade-off between yield, purity, cost, time, and scalability. Below is a summary of the performance of several common techniques.
| Technique | Principle | Yield | Purity | Cost | Time | Scalability | Key Advantages | Key Disadvantages |
| Countercurrent Chromatography (CCC) | Differential partitioning between two immiscible liquid phases. | Moderate to High | Very High | High (Initial Equipment) | Long | Moderate | High purity in a single step, no solid support matrix. | High initial equipment cost, requires expertise. |
| Solid Phase Extraction (SPE) | Adsorption of analytes onto a solid sorbent, followed by selective elution. | High | Good | Moderate | Short | High | Fast, high throughput, lower solvent consumption than LLE.[2] | Sorbent selectivity can be an issue, potential for irreversible adsorption.[2] |
| Solvent (Folch) Extraction | Lipid extraction using a chloroform/methanol mixture followed by phase separation. | High (Total Lipids) | Low (for specific FuFAs) | Low | Moderate | High | Simple, well-established, high recovery of total lipids.[3][4] | Low selectivity for FuFAs, uses hazardous solvents. |
| Microwave-Assisted Extraction (MAE) | Use of microwave energy to heat the solvent and sample, accelerating extraction. | High | Moderate | Moderate | Very Short | Moderate | Very fast, reduced solvent consumption.[5] | Potential for thermal degradation of sensitive compounds. |
| Silver Ion Chromatography | Separation based on the reversible interaction of unsaturated fatty acids with silver ions. | Enrichment Step | High (for unsaturates) | Moderate | Moderate | Low to Moderate | Excellent for separating based on degree of unsaturation.[6] | Primarily an enrichment/purification step, not a primary extraction method. |
Quantitative Data Summary
The following tables present available quantitative data for different furan fatty acid extraction and purification techniques.
Table 1: Performance of Countercurrent Chromatography for Furan Fatty Acid Isolation
| Parameter | Value | Source |
| Starting Material | 210 mg latex extract | [7] |
| Yield of 9-(3-methyl-5-pentylfuran-2-yl)-nonanoic acid | 48.4 mg | [7] |
| Purity after pH-zone-refining CCC | 95% | [7] |
| Purity after conventional CCC | 99% | [7] |
Table 2: Performance of Solid Phase Extraction for Furan and its Derivatives
| Parameter | Value | Source |
| Recovery Rate (canned oily fish matrix) | 76-117% | [8] |
| Limit of Quantitation | 0.003-0.675 ng/g | [8] |
| Intra-day Variability (RSD%) | 1-16% | [8] |
| Inter-day Variability (RSD%) | 4-20% | [8] |
Table 3: Comparison of Total Fatty Acid Yield by Different Solvent Extraction Methods
| Extraction Method | Total Fatty Acid Yield | Source |
| Chloroform/Methanol (C/M) | Highest | [9] |
| Hexane/Isopropanol (H/I) | Lowest | [9] |
| Ethanol (E) | Intermediate | [9] |
Experimental Protocols
Detailed methodologies for the key extraction techniques are provided below.
pH-Zone-Refining Countercurrent Chromatography (CCC)
This protocol is adapted from the isolation of a furan fatty acid from Hevea brasiliensis latex.[7]
Materials:
-
Countercurrent chromatography instrument
-
Two-phase solvent system (e.g., MtBE-CH3CN-H2O)
-
Acidic retainer (e.g., trifluoroacetic acid - TFA)
-
Basic eluter (e.g., ammonia)
-
Hydrolyzed and centrifuged latex extract
Procedure:
-
Solvent System Preparation: Prepare a suitable two-phase solvent system. For acidic analytes, the partition coefficient (K) should be much greater than 1 in the acidic mobile phase and much less than 1 in the basic stationary phase.[10]
-
Sample Preparation: Dissolve the crude latex extract in the organic stationary phase.
-
CCC Operation:
-
Fill the CCC column with the stationary phase.
-
Inject the sample solution.
-
Elute with the mobile phase containing the retainer acid (TFA) at a constant flow rate.
-
After the target compound starts to elute, switch to the mobile phase containing the eluter base (ammonia).
-
-
Fraction Collection and Analysis: Collect the fractions and analyze for the presence and purity of the target furan fatty acid using methods like GC-MS.
Solid Phase Extraction (SPE) for Furan Derivatives
This protocol is a general procedure for the extraction of furan derivatives from food matrices.[8][11]
Materials:
-
SPE cartridges (e.g., Carboxen/Polydimethylsiloxane)
-
Saturated NaCl solution
-
Gas Chromatography-Mass Spectrometry (GC-MS) system
Procedure:
-
Sample Preparation:
-
Equilibration: Equilibrate the sample at 35°C for 15 minutes.[8]
-
Extraction: Expose the SPE fiber to the headspace of the sample for 15 minutes at 35°C to adsorb the analytes.[8]
-
Desorption and Analysis: Thermally desorb the analytes from the SPE fiber in the GC injector port for analysis by GC-MS.
Folch Method for Total Lipid Extraction
This is a classic and widely used method for the extraction of total lipids from biological samples.[3][4]
Materials:
-
Chloroform
-
Methanol
-
0.9% NaCl solution
-
Homogenizer
-
Centrifuge
Procedure:
-
Homogenization: Homogenize the tissue sample with a chloroform/methanol (2:1, v/v) mixture to a final volume 20 times the volume of the sample.[12]
-
Agitation: Agitate the homogenate for 15-20 minutes at room temperature.[1]
-
Filtration/Centrifugation: Filter or centrifuge the homogenate to recover the liquid phase.[12]
-
Washing: Wash the solvent phase with 0.2 volumes of 0.9% NaCl solution.[12]
-
Phase Separation: Centrifuge at low speed (e.g., 2000 rpm) to separate the mixture into two phases.[1]
-
Lipid Recovery: The lower chloroform phase contains the lipids. Carefully remove the upper aqueous phase.
-
Solvent Evaporation: Evaporate the chloroform under a stream of nitrogen or using a rotary evaporator to obtain the total lipid extract.[12]
Visualizing the Workflow
To better understand the experimental processes, the following diagrams illustrate the general workflow for furan fatty acid extraction and a more detailed look at the Folch method.
Caption: General workflow for furan fatty acid extraction and analysis.
Caption: Detailed workflow of the Folch method for total lipid extraction.
Conclusion
The selection of an appropriate extraction technique for furan fatty acids is contingent upon the specific research goals, available resources, and the desired scale of operation. For high-purity isolation of specific FuFAs for structural elucidation and bioactivity studies, Countercurrent Chromatography is a powerful, albeit expensive, option. For rapid screening and analysis of FuFAs in complex matrices, Solid Phase Extraction and Microwave-Assisted Extraction offer significant advantages in terms of speed and sample throughput. The conventional Folch method remains a reliable and cost-effective technique for total lipid extraction, which can be a preliminary step before more targeted purification of FuFAs. Researchers should carefully consider the trade-offs between these methods to optimize their furan fatty acid extraction workflow.
References
- 1. youtube.com [youtube.com]
- 2. psiberg.com [psiberg.com]
- 3. Extraction methods of fat from food samples and preparation of fatty acid methyl esters for gas chromatography: A review - Arabian Journal of Chemistry [arabjchem.org]
- 4. Advances in Lipid Extraction Methods—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A new microwave-assisted extraction technology for the profiling of free and esterified fatty acid in food matrices [iris.unito.it]
- 6. aocs.org [aocs.org]
- 7. Isolation of a furan fatty acid from Hevea brasiliensis latex employing the combined use of pH-zone-refining and conventional countercurrent chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. files.core.ac.uk [files.core.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. General procedure | Cyberlipid [cyberlipid.gerli.com]
Performance Evaluation of Derivatization Reagents for Furan Fatty Acids: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in the analysis of furan fatty acids (FuFAs), the selection of an appropriate derivatization strategy is critical for achieving accurate and sensitive quantification. This guide provides a comparative evaluation of common derivatization reagents for FuFAs, supported by experimental data, to aid in method selection and development.
Comparison of Derivatization Reagent Performance
The choice of derivatization reagent is primarily dictated by the analytical platform, typically Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS). Each approach has distinct advantages and limitations in terms of sensitivity, specificity, and potential for analyte degradation.
| Derivatization Reagent/Method | Analytical Platform | Analyte Target | Key Performance Metrics | Advantages | Disadvantages |
| Methylation (e.g., H₂SO₄-MeOH, TMS-Diazomethane) | GC-MS | Carboxyl Group | LOQ: ~10 µM[1] | Well-established for fatty acid analysis. | Acidic reagents (e.g., BF₃-MeOH) can degrade the furan ring[1]. Diazomethane is toxic and explosive. |
| AMPP (N-[4-(aminomethyl)phenyl]pyridinium) | LC-MS/MS | Carboxyl Group | LLOQ: 0.05 ng/mLPrecision (RSD): <12%Accuracy: 84-115%[1] | High sensitivity (1,000-fold increase over underivatized)[1]. | Can cause significant oxidation of the furan fatty acid derivative[1]. |
| AMMP (3-acyloxymethyl-1-methylpyridinium iodide) | LC-MS/MS | Carboxyl Group | Sensitivity: ~2500-fold higher than underivatized[2].LOD: 1.0-4.0 nM[2] | High sensitivity enhancement. Provides unique fragment ions for identification[2]. | Less commonly cited specifically for furan fatty acids compared to AMPP. |
| Diels-Alder Reaction (e.g., with maleimides) | LC-MS or GC-MS | Furan Ring | Primarily qualitative or for synthesis. | Highly specific to the furan moiety. | Not well-established for routine quantitative analysis. Lacks extensive validation data for FuFA quantification. |
Experimental Protocols
Methylation for GC-MS Analysis using (Trimethylsilyl)diazomethane (TMSD)
This protocol is favored due to its milder reaction conditions, which helps to prevent the degradation of the furan ring. TMSD is also a safer alternative to diazomethane.
Materials:
-
Furan fatty acid sample
-
Toluene
-
Methanol
-
(Trimethylsilyl)diazomethane (TMSD) solution (2.0 M in hexanes)
-
Internal standard (e.g., a fatty acid not present in the sample)
-
Vials with PTFE-lined caps
-
Heating block or water bath
Procedure:
-
To a vial containing the dried furan fatty acid sample and an internal standard, add 1 mL of toluene and 0.5 mL of methanol.
-
Vortex the mixture until the sample is dissolved.
-
Slowly add 0.2 mL of 2.0 M TMSD solution. A yellow color should persist, indicating an excess of the reagent.
-
Cap the vial tightly and heat at 50°C for 30 minutes.
-
After cooling to room temperature, evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitute the sample in hexane for GC-MS analysis.
AMPP Derivatization for LC-MS/MS Analysis
This charge-reversal derivatization significantly enhances ionization efficiency for sensitive detection by LC-MS/MS in positive ion mode.
Materials:
-
Dried lipid extract containing furan fatty acids
-
Acetonitrile (ACN)
-
N,N-Dimethylformamide (DMF)
-
1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC) solution
-
N-hydroxybenzotriazole (HOBt) solution
-
N-[4-(aminomethyl)phenyl]pyridinium (AMPP) solution
-
Methyl tert-butyl ether (MTBE)
-
Heating block or water bath
Procedure: [3]
-
Dissolve the dried lipid extract in a solution containing 10 µL of 4:1 ACN/DMF, 10 µL of EDC solution (640 mM in H₂O), 5 µL of HOBt solution (20 mM in 99:1 ACN/DMF), and 15 µL of AMPP solution (20 mM in ACN)[3].
-
Incubate the mixture at 60°C for 30 minutes[3].
-
After cooling to room temperature, add 600 µL of water to the vial[3].
-
Extract the AMPP-derivatized sample twice with 600 µL of MTBE[3].
-
Combine the organic layers and dry under a stream of nitrogen[3].
-
Resuspend the derivatized sample in 125 µL of methanol for LC-MS/MS analysis[3].
Visualizing Experimental Workflows
The following diagrams illustrate the key steps in the derivatization and analysis of furan fatty acids.
References
- 1. Development of a sensitive and quantitative method for the identification of two major furan fatty acids in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A liquid chromatography-mass spectrometry workflow for in-depth quantitation of fatty acid double bond location isomers - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Prudent Disposal of 3,4-Dimethyl-5-propyl-2-furannonanoic Acid: A Guide for Laboratory Professionals
Disclaimer: No specific Safety Data Sheet (SDS) for 3,4-Dimethyl-5-propyl-2-furannonanoic Acid was available at the time of this writing. The following disposal procedures are based on the safety data for a structurally similar compound, Furan Fatty Acid F6 (3,4-dimethyl-5-pentyl-2-furanundecanoic acid), and general best practices for the disposal of carboxylic acids and furan-containing compounds. Researchers should always consult their institution's Environmental Health and Safety (EHS) department for specific disposal guidelines.
The proper disposal of this compound is critical to ensure laboratory safety and environmental protection. This guide provides essential information on handling and disposal, tailored for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Precautions
Before handling this compound, it is imperative to wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All handling should be performed in a well-ventilated area, preferably within a chemical fume hood. Avoid inhalation of any vapors or dust, and prevent contact with skin and eyes.
Hazard Summary
Based on data for a similar furan fatty acid, the primary hazards are summarized below.
| Hazard Classification | Description |
| Flammable Liquids | Category 2: Highly flammable liquid and vapor.[1] |
| Health Hazards | May be harmful by inhalation, ingestion, or skin absorption. May cause eye, skin, or respiratory system irritation.[1] |
| Carcinogenicity | Furan, the core structure, is listed as a possible human carcinogen.[2] |
Step-by-Step Disposal Protocol
The recommended disposal method for this compound is to treat it as a hazardous waste. Due to its flammability and the potential hazards associated with furan-containing compounds, drain disposal is not recommended.
-
Waste Collection:
-
Collect waste this compound and any contaminated materials (e.g., pipette tips, paper towels) in a dedicated, properly labeled hazardous waste container.
-
The container should be made of a material compatible with the chemical and have a secure, tight-fitting lid.
-
The label should clearly state "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (e.g., "Flammable Liquid").
-
-
Storage:
-
Store the waste container in a designated, well-ventilated, and cool hazardous waste accumulation area.
-
Keep the container away from heat, sparks, open flames, and other ignition sources.[1]
-
Ensure the storage area is secure and accessible only to authorized personnel.
-
-
Waste Pickup and Disposal:
-
Arrange for the disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.
-
Do not attempt to treat or dispose of the chemical waste through other means unless explicitly approved by your EHS department.
-
Experimental Protocols for Spills
In the event of a minor spill, follow these steps:
-
Evacuate and Ventilate: Immediately alert others in the area and ensure the area is well-ventilated.
-
Containment: Use an inert absorbent material, such as vermiculite or sand, to absorb the spill.
-
Collection: Carefully collect the absorbent material and place it in the designated hazardous waste container.
-
Decontamination: Clean the spill area with an appropriate solvent, and collect the cleaning materials as hazardous waste.
-
PPE: Ensure appropriate PPE is worn throughout the cleanup process.
For major spills, evacuate the area and contact your institution's emergency response team.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Protocols for 3,4-Dimethyl-5-propyl-2-furannonanoic Acid
Disclaimer: No specific Safety Data Sheet (SDS) is available for 3,4-Dimethyl-5-propyl-2-furannonanoic Acid. The following guidance is synthesized from safety data for structurally similar furan-containing carboxylic acids and general laboratory safety principles. A thorough risk assessment should be conducted before handling this chemical.
This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these protocols is crucial for ensuring personal safety and proper disposal.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive PPE strategy is required to minimize exposure. The following table summarizes the recommended equipment.
| PPE Category | Recommended Equipment | Standard |
| Eye and Face Protection | Tightly fitting safety goggles with side-shields. A face shield should be worn in addition to goggles when there is a splash hazard.[1][2][3] | EN 166 (EU) or NIOSH (US)[1][2] |
| Hand Protection | Chemical-resistant nitrile rubber gloves. Consider double gloving for added protection. Gloves must be inspected before use and changed immediately if contaminated.[1][4][5][6] | EN 374 |
| Skin and Body Protection | A lab coat is mandatory. Fire/flame resistant and impervious clothing should be worn. Ensure long pants and closed-toe shoes are worn.[1][2][3][7] | - |
| Respiratory Protection | To be used if engineering controls (e.g., fume hood) are insufficient or during emergency situations. A full-face respirator is recommended if exposure limits are exceeded or irritation is experienced.[1][2] | NIOSH/MSHA or EN 149 approved |
Experimental Protocols: Handling and Disposal
Handling Procedures:
-
Engineering Controls: All handling of this compound should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.[1][2] Eyewash stations and safety showers must be readily accessible.[8]
-
Personal Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling the chemical.[9]
-
Dispensing: When transferring or dispensing the acid, do so carefully to avoid splashes or aerosol generation.
-
Storage: Store the compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and bases.[1][8]
Disposal Plan:
All chemical waste must be disposed of in accordance with local, state, and federal regulations.
-
Waste Collection: Collect waste this compound and any contaminated materials (e.g., gloves, wipes) in a designated, labeled, and sealed hazardous waste container.
-
Waste Segregation: Do not mix this waste with other chemical waste streams unless compatibility is confirmed.
-
Disposal: Arrange for disposal through a licensed hazardous waste disposal company. Do not pour down the drain.[1]
Emergency Procedures
| Emergency Situation | Protocol |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes.[1][8] Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][8] Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration.[8] Seek immediate medical attention. |
| Ingestion | Do not induce vomiting. Rinse mouth with water.[1] Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
| Spill | Evacuate the area. For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.[9] For large spills, contact your institution's environmental health and safety department. |
Workflow Diagrams
Caption: Workflow for handling and disposal.
Caption: Emergency response for exposure.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. echemi.com [echemi.com]
- 3. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 4. ECE Illinois - ece444: Personal Protective Devices (PPEs) [fabweb.ece.illinois.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. fishersci.com [fishersci.com]
- 9. dojindo.com [dojindo.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
